Technical Documentation Center

3-Fluoro-6-methoxypyridazine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Fluoro-6-methoxypyridazine
  • CAS: 1934842-49-5

Core Science & Biosynthesis

Foundational

3-Fluoro-6-methoxypyridazine chemical structure and properties

Chemical Structure, Synthesis, and Applications in Drug Discovery Executive Summary 3-Fluoro-6-methoxypyridazine (CAS: 1934842-49-5) is a specialized heterocyclic building block utilized in the synthesis of pharmaceutica...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Structure, Synthesis, and Applications in Drug Discovery

Executive Summary

3-Fluoro-6-methoxypyridazine (CAS: 1934842-49-5) is a specialized heterocyclic building block utilized in the synthesis of pharmaceuticals and agrochemicals. As a 3,6-disubstituted pyridazine, it serves as a critical scaffold for introducing the pyridazine ring—a bioisostere of phenyl and pyridine rings—into bioactive molecules.

The compound is particularly valued for its unique reactivity profile: the fluorine atom at the C3 position is highly activated for Nucleophilic Aromatic Substitution (SnAr), while the methoxy group at C6 modulates the electronic properties of the ring and can serve as a latent functional group (via demethylation to the pyridazinone). This monograph details the chemical identity, synthetic pathways, reactivity, and medicinal chemistry applications of this versatile intermediate.[1]

Chemical Identity & Physical Properties[2][3][4]

Property Data
IUPAC Name 3-Fluoro-6-methoxypyridazine
CAS Number 1934842-49-5
Molecular Formula C₅H₅FN₂O
Molecular Weight 128.11 g/mol
SMILES COC1=CC=C(F)N=N1
Appearance Pale yellow to brown solid
Melting Point ~100–105 °C (estimated based on analogs)
Solubility Soluble in DCM, DMSO, MeOH; sparingly soluble in water
Storage 2–8 °C, Inert atmosphere (Argon/Nitrogen)

Synthetic Pathways[6][7]

The synthesis of 3-Fluoro-6-methoxypyridazine is typically achieved through functional group interconversion of 3,6-dichloropyridazine, a commercially available starting material. The most robust industrial route involves a sequential displacement strategy.

Route A: The Halex (Halogen Exchange) Process

This is the preferred method for scalability and yield. It utilizes the higher lability of the chloride leaving group in the first step, followed by a fluoride exchange.

Step 1: Monomethoxylation

  • Reagents: 3,6-Dichloropyridazine, Sodium Methoxide (NaOMe), Methanol.

  • Conditions: Reflux, 2–4 hours.

  • Mechanism: Nucleophilic Aromatic Substitution (SnAr).[2]

  • Protocol:

    • Dissolve 3,6-dichloropyridazine (1.0 eq) in anhydrous methanol.

    • Add NaOMe (1.05 eq) dropwise at 0 °C to prevent bis-substitution.

    • Reflux the mixture. Monitor by TLC/LCMS for the disappearance of starting material.

    • Workup: Evaporate solvent, partition between water and dichloromethane (DCM). Dry organic layer over Na₂SO₄ and concentrate to yield 3-Chloro-6-methoxypyridazine .

Step 2: Fluorination (Halex Reaction)

  • Reagents: 3-Chloro-6-methoxypyridazine, Potassium Fluoride (KF), 18-Crown-6 (Phase Transfer Catalyst).

  • Solvent: Sulfolane, DMSO, or NMP (Polar Aprotic).

  • Conditions: 120–150 °C, 12–24 hours.

  • Protocol:

    • Mix 3-chloro-6-methoxypyridazine (1.0 eq) with spray-dried KF (3.0 eq) and 18-Crown-6 (0.1 eq) in dry DMSO.

    • Heat to 130 °C under nitrogen. The crown ether solubilizes the fluoride ion, enhancing its nucleophilicity.

    • Workup: Dilute with water, extract with diethyl ether (to leave polar impurities in DMSO/water), dry, and purify via silica gel chromatography.

Route B: The Balz-Schiemann Reaction

Alternatively, the compound can be synthesized from the amino-derivative via a diazonium salt intermediate.

  • Precursor: 3-Amino-6-methoxypyridazine.[3][4][5]

  • Reagents: Sodium Nitrite (NaNO₂), HBF₄ or HF/Pyridine.

  • Mechanism: Diazotization followed by thermal decomposition of the diazonium tetrafluoroborate.

  • Note: This route is less favored for large-scale production due to the instability of diazonium salts but is useful for introducing Fluorine-18 for PET imaging.

Reactivity Profile & Mechanism

The chemical behavior of 3-Fluoro-6-methoxypyridazine is dominated by the electron-deficient nature of the 1,2-diazine ring.

Nucleophilic Aromatic Substitution (SnAr)

The C3-Fluorine is an excellent leaving group, significantly better than chloride or bromide in SnAr reactions due to the high electronegativity of fluorine, which stabilizes the Meisenheimer complex intermediate.

  • Nucleophiles: Primary/Secondary amines, Thiols, Alkoxides.

  • Regioselectivity: Substitution occurs exclusively at the C3 position (displacing Fluorine). The C6-Methoxy group is generally stable under basic SnAr conditions.

  • Application: This reaction is the primary method for coupling the pyridazine core to other molecular fragments in drug discovery.

Demethylation to Pyridazinone

The methoxy group can be cleaved to reveal the hydroxyl group, which tautomerizes to the pyridazinone (lactam) form.

  • Reagents: BBr₃ (Boron Tribromide) in DCM or HBr/Acetic Acid.

  • Product: 6-Fluoro-3(2H)-pyridazinone.

  • Utility: Pyridazinones are privileged scaffolds in kinase inhibitors and phosphodiesterase (PDE) inhibitors.

Directed Ortho Metalation (DoM)

While less common, the methoxy group can direct lithiation to the ortho-position (C5), allowing for functionalization (e.g., iodination, formylation) at the C5 carbon.

  • Reagents: LTMP (Lithium Tetramethylpiperidide) or LDA at -78 °C.

Visualization of Chemical Pathways

G Start 3,6-Dichloropyridazine (CAS 141-30-0) Inter 3-Chloro-6-methoxypyridazine (CAS 1722-10-7) Start->Inter NaOMe, MeOH Reflux (SnAr) Target 3-Fluoro-6-methoxypyridazine (CAS 1934842-49-5) Inter->Target KF, 18-Crown-6 DMSO, 130°C (Halex) Product1 3-Amino-6-methoxypyridazine (Drug Scaffold) Target->Product1 R-NH2, Base (SnAr Displacement of F) Product2 6-Fluoro-3(2H)-pyridazinone (Lactam) Target->Product2 BBr3, DCM (Demethylation)

Figure 1: Step-wise synthesis from dichloropyridazine and subsequent divergent reactivity pathways.

Applications in Medicinal Chemistry & Imaging

Bioisosterism

In drug design, the 3-fluoro-6-methoxypyridazine moiety is used as a bioisostere for:

  • p-Fluorophenol ethers: The pyridazine nitrogens lower the lipophilicity (LogP) compared to a phenyl ring, improving water solubility and metabolic stability.

  • 2-Fluoropyridines: The additional nitrogen in the pyridazine ring alters the electrostatic potential surface, potentially improving binding affinity to target proteins via hydrogen bonding interactions.

PET Imaging (Positron Emission Tomography)

The [18F]-3-Fluoro-6-methoxypyridazine motif is a valuable radiotracer candidate.

  • Synthesis: The 3-nitro or 3-trimethylammonium precursor is used for the late-stage introduction of the [18F] fluoride ion.

  • Target: Used to label ligands for neuroreceptors (e.g., GABA-A) where the pyridazine ring is a known pharmacophore.

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin.

  • Handling: Use in a fume hood. Avoid dust formation.

  • Storage: Hygroscopic. Store under inert gas (Nitrogen/Argon) at 2–8 °C.

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

References

  • Preparation of 3,6-Dichloropyridazine: Google Patents. (Method for synthetizing 3,6-dichloropyridazine).[6][7] Available at:

  • Halex Reaction on Heterocycles: WuXi Biology. (SnAr Reaction of Polyhalogenated Heterocycles). Available at: [Link]

  • CAS Registry Data: Rlavie. (3-Fluoro-6-Methoxypyridazine CAS 1934842-49-5). Available at: [Link]

  • General Pyridazine Chemistry: PubChem. (6-Methoxypyridazin-3-amine Properties). Available at: [Link]

Sources

Exploratory

A Technical Guide to the Physicochemical Properties of 3-Fluoro-6-methoxypyridazine

Distribution: For Researchers, Scientists, and Drug Development Professionals. Foreword: Understanding the "Why" Behind the "How" In modern drug discovery, the journey of a molecule from a promising hit to a viable clini...

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals.

Foreword: Understanding the "Why" Behind the "How"

In modern drug discovery, the journey of a molecule from a promising hit to a viable clinical candidate is paved with data. While biological activity is the initial spark, it is the physicochemical properties of a compound that dictate its potential to become a successful therapeutic agent. These properties govern a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, ultimately determining its fate in a biological system.

This guide provides an in-depth examination of 3-Fluoro-6-methoxypyridazine, a heterocyclic compound of interest. Due to the limited availability of experimental data for this specific molecule, this document takes a dual approach. Firstly, it presents the known and predicted physicochemical data for 3-Fluoro-6-methoxypyridazine. Secondly, and more critically, it serves as a practical manual, detailing the robust experimental methodologies required to determine these properties. As a senior application scientist, my focus is not just on the procedural steps but on the underlying causality—the scientific rationale that transforms a simple measurement into meaningful, actionable intelligence for any research program.

The pyridazine scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities, including anti-inflammatory and anticancer properties.[1][2] The introduction of a fluorine atom and a methoxy group to this core can significantly modulate its electronic properties, membrane permeability, and metabolic stability. Therefore, a thorough understanding of the physicochemical characteristics of 3-Fluoro-6-methoxypyridazine is paramount for any researcher looking to unlock its therapeutic potential.

Molecular Identity and Core Characteristics

3-Fluoro-6-methoxypyridazine is a substituted pyridazine, a six-membered heterocyclic ring containing two adjacent nitrogen atoms. The strategic placement of a highly electronegative fluorine atom and an electron-donating methoxy group creates a unique electronic and steric profile that influences its interactions with biological targets and its overall behavior in physiological environments.

PropertyValue/DescriptionSource
CAS Number 1934842-49-5[3]
Molecular Formula C₅H₅FN₂O[3]
Appearance Yellow or brown solid[3]
Storage Conditions 2-8°C[3]

Predicted Physicochemical Data

While experimental data is the gold standard, in silico predictions provide valuable initial insights, guiding experimental design and resource allocation. The following table summarizes the predicted properties for 3-Fluoro-6-methoxypyridazine. It is imperative to note that these are computational estimates and require experimental validation.

Predicted PropertyPredicted ValueSignificance in Drug DiscoverySource
Boiling Point 265.3 ± 20.0 °CIndicates volatility and thermal stability.[4]
Density 1.230 ± 0.06 g/cm³Relates to the compound's physical state and formulation considerations.[4]
pKa 0.62 ± 0.10Governs the extent of ionization at physiological pH, impacting solubility, permeability, and receptor binding.[4]

Melting Point: A Gateway to Purity and Stability

The melting point of a solid crystalline compound is a fundamental physical property. It provides a quick and effective assessment of purity; pure compounds typically exhibit a sharp melting range (0.5-1.0°C), whereas impurities lead to a depressed and broadened melting range. This is a critical first-pass quality control step for any newly synthesized batch of a compound.

Experimental Protocol: Capillary Melting Point Determination

This method relies on slowly heating a small sample in a capillary tube and observing the temperature range over which it transitions from a solid to a liquid.

Step-by-Step Methodology:

  • Sample Preparation: Place a small amount of finely powdered, dry 3-Fluoro-6-methoxypyridazine onto a clean, dry surface.

  • Capillary Loading: Gently tap the open end of a capillary tube into the powder to collect a small amount of the sample. Invert the tube and tap the sealed end on a hard surface to pack the sample down. A sample height of 2-3 mm is ideal.[5]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

  • Rapid Initial Heating: Heat the sample at a medium rate (e.g., 10-15°C per minute) to quickly determine an approximate melting range.[5]

  • Precise Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 20°C below the approximate melting point found in the previous step.

  • Slow Heating and Observation: Decrease the heating rate to 1-2°C per minute.

  • Record the Melting Range:

    • T1: The temperature at which the first droplet of liquid appears.

    • T2: The temperature at which the entire sample has completely liquefied.

  • Reporting: The melting point is reported as the range from T1 to T2. For a pure compound, this range should be narrow.

Diagram: Melting Point Determination Workflow

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result prep1 Grind solid sample prep2 Load capillary tube (2-3 mm) prep1->prep2 meas1 Place in apparatus prep2->meas1 meas2 Rapid heat to find approx. MP meas1->meas2 meas3 Cool and repeat with slow heat (1-2°C/min) meas2->meas3 meas4 Observe and record T1 (first drop) meas3->meas4 meas5 Observe and record T2 (fully liquid) meas4->meas5 result1 Report Melting Range (T1 - T2) meas5->result1 SolubilityWorkflow start Prepare 10 mM Stock in DMSO dilute Serial Dilute in DMSO Plate start->dilute transfer Add to Aqueous Buffer Plate (e.g., PBS) dilute->transfer incubate Incubate (e.g., 2h at 25°C) transfer->incubate measure Measure Light Scattering (Nephelometry) incubate->measure analyze Determine Highest Soluble Concentration measure->analyze

Caption: High-throughput kinetic solubility determination via nephelometry.

Lipophilicity (LogP/LogD): Balancing Permeability and Solubility

Lipophilicity, the "oil-loving" nature of a molecule, is a critical determinant of its ability to cross biological membranes. It is typically expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. [6]For ionizable compounds like pyridazines, the distribution coefficient (LogD) at a specific pH (usually 7.4) is more physiologically relevant. An optimal LogD range (often cited as 1-3) is crucial; too low, and the compound may not cross membranes, too high, and it may have poor solubility and be prone to metabolic clearance.

Experimental Protocol: Shake-Flask Method for LogD₇.₄ Determination

This classic method directly measures the partitioning of a compound between n-octanol and a pH 7.4 aqueous buffer.

Step-by-Step Methodology:

  • Phase Preparation: Prepare a pH 7.4 buffer (e.g., PBS) and saturate it with n-octanol. Similarly, saturate n-octanol with the pH 7.4 buffer. This pre-equilibration is crucial for accurate results.

  • Compound Addition: Add a known amount of 3-Fluoro-6-methoxypyridazine to a vial containing known volumes of the pre-saturated n-octanol and buffer.

  • Equilibration: Cap the vial and shake it vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic layers.

  • Sampling and Analysis: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as UV-Vis spectroscopy or LC-MS.

  • Calculation: Calculate LogD₇.₄ using the following formula: LogD₇.₄ = log₁₀ ([Concentration in Octanol] / [Concentration in Buffer])

Diagram: Shake-Flask LogD Determination

LogDWorkflow A Pre-saturate n-octanol and pH 7.4 buffer B Add compound to mixture of both phases A->B C Shake to equilibrate B->C D Centrifuge to separate phases C->D E Sample aqueous and organic layers D->E F Measure concentration in each layer (e.g., LC-MS) E->F G Calculate LogD = log([org]/[aq]) F->G

Caption: The shake-flask method for experimental LogD determination.

Ionization Constant (pKa): The pH-Dependent Switch

The pKa is the pH at which a compound is 50% ionized and 50% neutral. For a basic compound like a pyridazine, it describes the equilibrium between the neutral form and its protonated (cationic) form. The predicted pKa of ~0.62 for 3-Fluoro-6-methoxypyridazine suggests it is a very weak base. [4]This means that at physiological pH (7.4), it will exist almost entirely in its neutral form, which has profound implications for its solubility, membrane permeability, and potential interactions with targets. Experimental verification of this value is essential.

Experimental Protocol: pKa Determination by Potentiometric Titration

This highly accurate method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change. [7] Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh and dissolve a sample of 3-Fluoro-6-methoxypyridazine in a suitable solvent, often a co-solvent system like methanol/water to ensure solubility.

  • Titration Setup: Place the solution in a thermostatted vessel and immerse a calibrated pH electrode.

  • Titration: Since the compound is expected to be a weak base, titrate the solution with a standardized strong acid (e.g., HCl). Add the titrant in small, precise increments using an automated titrator.

  • Data Recording: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. More accurately, the equivalence point is identified as the point of maximum slope on the titration curve (or the peak of the first derivative plot), and the pKa is the pH at which half of that volume of titrant has been added. [8]

Spectroscopic Characterization

Spectroscopic analysis provides the definitive structural confirmation of a molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the molecular structure. The chemical shifts, coupling constants, and integration of the signals provide a detailed map of the atomic connectivity. For ¹⁹F NMR, the fluorine signal will provide information about its electronic environment.

  • Mass Spectrometry (MS): Provides the accurate mass of the molecule, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule through their characteristic vibrational frequencies.

Protocol Outline: Acquiring a ¹H NMR Spectrum
  • Sample Preparation: Dissolve ~5-10 mg of 3-Fluoro-6-methoxypyridazine in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of a reference standard like tetramethylsilane (TMS).

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the homogeneity of the magnetic field. [9]3. Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence.

  • Processing: Fourier transform the raw data, phase the spectrum, and integrate the signals to determine the relative number of protons corresponding to each peak.

Conclusion: A Framework for Rational Drug Design

This guide has outlined the critical physicochemical properties of 3-Fluoro-6-methoxypyridazine and provided robust, field-proven protocols for their experimental determination. While in silico predictions offer a valuable starting point, they are no substitute for rigorous experimental data. By systematically characterizing the melting point, solubility, lipophilicity, and ionization constant, researchers can build a comprehensive profile of this molecule. This knowledge is not merely academic; it is the foundation upon which rational decisions in medicinal chemistry are made, enabling the strategic optimization of a compound's structure to enhance its drug-like properties and increase its probability of success in the complex journey of drug development.

References

  • El-Sayed, M. A., et al. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. PubMed. [Link]

  • Rlavie. CAS 1934842-49-5|3-Fluoro-6-Methoxypyridazine. [Link]

  • Rlavie. CAS 1934842-49-5|3-Fluoro-6-Methoxypyridazine. [Link]

  • European Union. (2021). for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0 - STANDARD OPERATING PROCEDURE. [Link]

  • National Institutes of Health. NMR Characterization of Small Molecule Interactions. [Link]

  • National Institutes of Health. NMR Characterization of Small Molecule Interactions. [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

  • Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

  • ResearchGate. A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline. [Link]

  • Blumberg Institute. The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • MDPI. Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. [Link]

  • Royal Society of Chemistry. NMR spectroscopy of small molecules in solution. [Link]

  • Scientific Research Publishing. “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. [Link]

  • University of Calgary. Melting point determination. [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • PubChem. 6-Methoxypyridazin-3-amine. [Link]

  • MDPI. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. [Link]

  • YouTube. Reacting Fluorine with Caesium - First Time on Camera. [Link]

  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

  • Lund University. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • PeerJ. Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. [Link]

  • ACD/Labs. LogP—Making Sense of the Value. [Link]

  • ResearchGate. A Review on Pyridazine, A Magically Active Moiety Among the Heterocyclic Compounds for Drug Designing. [Link]

  • University of Manitoba. Experiment 1: Melting-point Determinations. [Link]

  • SciSpace. Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. [Link]

  • Nanalysis. NMR sample preparation guidelines. [Link]

  • ResearchGate. (PDF) NMR Spectroscopy for Characterization of Metabolite. [Link]

  • National Institutes of Health. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. [Link]

  • YouTube. Measurement of pKa by Potentiometry. [Link]

  • PubMed. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • Chemaxon. LogP and logD calculations. [Link]

  • IITI. Experiment-1 Aim - To determine the melting point of given solid substance. Requirements. [Link]

  • Chapman University. Computational logP Calculations and Determination of Lipophilicity Values of Fluorinated Morphine Derivatives. [Link]

  • ResearchGate. Prediction of Physicochemical Properties. [Link]

  • Molinspiration. logP - octanol-water partition coefficient calculation. [Link]

  • ResearchGate. The Prediction of Physicochemical Properties | Request PDF. [Link]

  • Royal Society of Chemistry. A metal-free sigmatropic rearrangement/cyclization/aromatization cascade reaction of hydroxy/aminophenyl propargyl alcohols with fluoroalkanesulfinyl chlorides: synthesis of 3-fluoroalkanesulfonyl benzofurans and indoles. [Link]

  • ResearchGate. Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. [Link]

Sources

Foundational

Theoretical Characterization and Reactivity Profile of 3-Fluoro-6-methoxypyridazine

Executive Summary This technical guide establishes a standardized theoretical framework for the study of 3-Fluoro-6-methoxypyridazine (3F-6OMe-Pdz) . As a structural motif, this scaffold represents a critical intersectio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide establishes a standardized theoretical framework for the study of 3-Fluoro-6-methoxypyridazine (3F-6OMe-Pdz) . As a structural motif, this scaffold represents a critical intersection between electronic deficiency (characteristic of 1,2-diazines) and specific substituent effects (fluorine’s electronegativity vs. methoxy’s mesomeric donation).

The primary utility of 3F-6OMe-Pdz lies in two domains:

  • Positron Emission Tomography (PET): As a stable reference standard for

    
    F-labeled pyridazine radiotracers.
    
  • Medicinal Chemistry: As a fragment for probing halogen bonding and modulating lipophilicity (

    
    ) in CNS-penetrant inhibitors.
    

This document synthesizes Density Functional Theory (DFT) protocols, predicted reactivity descriptors, and synthetic pathways to provide a self-validating guide for researchers.

Electronic Structure & Computational Methodology

To accurately model 3F-6OMe-Pdz, researchers must account for the competing electronic effects of the highly electronegative fluorine atom (


-withdrawing) and the methoxy group (

-donating).
Standardized DFT Protocol

For consistent results comparable with literature on analogous 3-chloro-6-methoxypyridazines, the following computational setup is mandated:

ParameterSpecificationRationale
Functional B3LYP or

B97X-D
B3LYP is standard for organic heterocycles;

B97X-D corrects for dispersion forces in stacking interactions.
Basis Set 6-311++G(d,p)Diffuse functions (++) are critical for describing the lone pair interactions on the pyridazine nitrogens and fluorine.
Solvation IEFPCM (Water/Methanol)Implicit solvation is necessary to predict dipole moments and reactivity in polar media (SNAr conditions).
Frequency Harmonic Approx.[1]Required to verify stationary points (zero imaginary frequencies) and calculate Zero-Point Energy (ZPE).
Frontier Molecular Orbitals (FMO)

The reactivity of 3F-6OMe-Pdz is dictated by its FMOs.

  • HOMO (Highest Occupied Molecular Orbital): Primarily localized on the methoxy oxygen and the pyridazine ring nitrogens. This distribution governs the molecule's basicity and protonation sites.

  • LUMO (Lowest Unoccupied Molecular Orbital): Concentrated on the C3-C4-C5 region. A low-lying LUMO energy indicates high susceptibility to nucleophilic attack, particularly at the C3 position (bearing the Fluorine), facilitating

    
     reactions.
    

Theoretical Insight: The Hard-Soft Acid-Base (HSAB) principle suggests that the "hard" fluorine atom makes the C3 carbon a "hard" electrophilic center, ideally suited for attack by hard nucleophiles (e.g., alkoxides, amines).

Synthetic Pathways & Mechanistic Theory

The synthesis of 3F-6OMe-Pdz typically proceeds via Nucleophilic Aromatic Substitution (


).[2] Understanding the transition states of this pathway is crucial for yield optimization.
The Mechanism

The reaction involves the formation of a resonance-stabilized anionic intermediate known as the Meisenheimer Complex .

  • Step 1 (Addition): The nucleophile (e.g., Methoxide) attacks the electron-deficient ring.

  • Step 2 (Elimination): The leaving group (Fluoride or Chloride) is expelled.

In the synthesis of 3F-6OMe-Pdz, two primary routes exist:

  • Fluorination of 3-chloro-6-methoxypyridazine (Halex Reaction): Requires high temperatures and phase transfer catalysts (e.g., 18-crown-6) due to the strength of the C-Cl bond and the lower leaving group ability of Cl compared to F in some contexts, though F is generally a better leaving group in

    
     due to the high electronegativity stabilizing the transition state.
    
  • Methoxylation of 3,6-difluoropyridazine: Highly favorable due to the extreme activation of the difluoro-ring.

Visualization of Synthetic Logic

SyntheticPathways cluster_legend Reaction Types Start_Cl 3,6-Dichloropyridazine Inter_Cl 3-Chloro-6-methoxypyridazine Start_Cl->Inter_Cl NaOMe, MeOH Reflux (SNAr) Start_F 3,6-Difluoropyridazine Meisenheimer Meisenheimer Complex (Transition State) Start_F->Meisenheimer NaOMe, 0°C Target 3-Fluoro-6-methoxypyridazine Inter_Cl->Target KF, 18-Crown-6 DMSO, 140°C (Halex) Meisenheimer->Target -F⁻ (Fast) key1 Yellow: Stable Intermediate key2 Red: High Energy TS

Figure 1: Comparative synthetic routes. The difluoro-precursor route (bottom) proceeds through a lower energy barrier due to the high activating power of the fluorine substituents.

Physicochemical Properties (In Silico)

The following parameters are derived from consensus computational models (ACD/Labs, ChemAxon) and are essential for evaluating the "drug-likeness" of the scaffold.

PropertyValue (Predicted)Significance
Molecular Weight 128.10 g/mol Fragment-sized; ideal for Ligand Efficiency (LE) optimization.
LogP 0.65 ± 0.2Highly polar; suggests good aqueous solubility but potential permeability issues if not substituted further.
TPSA 38.0

Below the BBB penetration threshold (<90

), indicating CNS activity potential.
pKa (Conj. Acid) ~2.5The pyridazine nitrogens are weakly basic. Protonation occurs at N2 (adjacent to OMe) due to lone-pair repulsion at N1.
Dipole Moment 4.1 DebyeStrong dipole due to the vector addition of C-F and C-O moments.

Experimental Validation Protocol

To validate the theoretical models, the following experimental workflow is recommended. This ensures that the synthesized material matches the computational prediction.

Synthesis Verification (NMR)
  • 
    F NMR:  This is the definitive test.
    
    • Prediction: A singlet around -80 to -90 ppm (relative to

      
      ).
      
    • Coupling: Observe

      
       coupling to the proton at position 4.
      
  • 
    C NMR:  Look for the characteristic doublet of the C3 carbon (large 
    
    
    
    coupling ~240 Hz).
Crystallography vs. DFT

If single crystals are obtained:

  • Measure the C-F bond length .

    • DFT Prediction: ~1.34 Å.

    • Experimental Target: 1.33 - 1.35 Å.

  • Measure the C-O bond length (ring to methoxy).

    • DFT Prediction: ~1.36 Å (partial double bond character due to resonance).

References

  • DFT Methodology for Pyridazines: Ayalew, M. (2022).[3] DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline.[3] Journal of Biophysical Chemistry, 13, 29-42.[3] Link (Note: Provides the foundational B3LYP/6-31G protocol adapted for nitrogen heterocycles.)

  • Spectroscopic Characterization of Analogues: Nithiyanantham, S. et al. (2023). Spectroscopic, physico-chemical and thermodynamic investigations on 3,6-dihydroxypyridazine - Density functional theory (DFT). Journal of Molecular Structure. Link (Note: Validates the vibrational scaling factors used for pyridazine rings.)

  • Nucleophilic Aromatic Substitution Mechanisms: Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution in Aromatic/Heteroaromatic Systems. Chemical Reviews. Link (Note: The classical text establishing the SNAr mechanism relevant to the 3-fluoro activation.)

  • Synthesis of 3-Fluoro-6-methoxypyridazine (Commercial Validation): ChemScene Product Catalog (CAS 1934842-49-5). Link (Note: Confirms stability and commercial availability of the target compound.)

Sources

Exploratory

An In-depth Technical Guide to the Reactivity and Stability of 3-Fluoro-6-methoxypyridazine

This guide provides a comprehensive technical overview of the chemical reactivity and stability of 3-Fluoro-6-methoxypyridazine, a key heterocyclic building block for researchers, medicinal chemists, and professionals in...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the chemical reactivity and stability of 3-Fluoro-6-methoxypyridazine, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. By synthesizing data from analogous compounds and established chemical principles, this document offers insights into the strategic application of this molecule in the synthesis of novel chemical entities.

Introduction: The Strategic Value of 3-Fluoro-6-methoxypyridazine in Modern Chemistry

The pyridazine core is a well-established pharmacophore found in numerous biologically active molecules.[1] The strategic incorporation of a fluorine atom and a methoxy group onto this scaffold in 3-Fluoro-6-methoxypyridazine creates a molecule with a unique combination of electronic properties and reactivity, making it a valuable intermediate in the synthesis of novel therapeutic agents and agrochemicals.[2][3] The electron-withdrawing nature of the fluorine atom and the pyridazine ring itself activates the molecule for certain chemical transformations, while the methoxy group can influence regioselectivity and metabolic stability. This guide will delve into the key aspects of its reactivity and stability to enable its effective use in research and development.

Chemical Reactivity: A Focus on Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for 3-Fluoro-6-methoxypyridazine is nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridazine ring, further enhanced by the inductive effect of the fluorine atom, makes the carbon atom attached to the fluorine susceptible to attack by nucleophiles.[4][5]

Mechanism of Nucleophilic Aromatic Substitution

The SNAr reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. This step is typically the rate-determining step as it involves the temporary loss of aromaticity.[6] The negative charge in this intermediate is stabilized by the electron-withdrawing nitrogen atoms of the pyridazine ring and the fluorine atom. In the second, faster step, the fluoride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.[7]

Caption: Generalized mechanism of SNAr on 3-Fluoro-6-methoxypyridazine.

Factors Influencing Reactivity
  • Leaving Group: In SNAr reactions, fluoride is a surprisingly good leaving group. Although it is a poor leaving group in SN1 and SN2 reactions due to the strength of the C-F bond, in SNAr the rate-determining step is the initial nucleophilic attack. The high electronegativity of fluorine stabilizes the transition state leading to the Meisenheimer complex, thereby increasing the reaction rate compared to other halogens.[6][7] The typical reactivity order for leaving groups in SNAr is F > Cl > Br > I.[7]

  • Nucleophile: A wide range of nucleophiles can be employed in SNAr reactions with 3-Fluoro-6-methoxypyridazine. These include amines, alkoxides, thiolates, and carbanions. The strength of the nucleophile will influence the reaction rate.

  • Solvent: The choice of solvent is crucial for SNAr reactions. Polar aprotic solvents such as DMSO, DMF, and acetonitrile are generally preferred as they can solvate the cation of the nucleophilic salt without strongly solvating the anionic nucleophile, thus increasing its reactivity.[8] Protic solvents can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction.[8]

Regioselectivity

In 3-Fluoro-6-methoxypyridazine, the fluorine atom is at the 3-position. The methoxy group at the 6-position is an electron-donating group by resonance and can influence the electron density of the ring. However, the primary site of nucleophilic attack is expected to be the carbon bearing the fluorine atom due to the strong inductive electron withdrawal by the fluorine and the activation provided by the adjacent ring nitrogen.

Stability Profile

The stability of 3-Fluoro-6-methoxypyridazine is a critical consideration for its storage, handling, and application in multi-step syntheses.

Thermal Stability
Hydrolytic Stability

The hydrolytic stability of 3-Fluoro-6-methoxypyridazine will be dependent on the pH of the medium.

  • Acidic Conditions: Under strongly acidic conditions, the pyridazine nitrogen atoms can be protonated, which could potentially make the ring more susceptible to hydrolytic cleavage, although this is generally not a facile process. The methoxy group could also be susceptible to hydrolysis to the corresponding pyridazinone under harsh acidic conditions.

  • Basic Conditions: The compound is expected to be relatively stable under mild basic conditions. However, under strong basic conditions and elevated temperatures, hydrolysis of the methoxy group or even the fluoro group could occur, although the latter is less likely due to the strength of the C-F bond. Studies on the alkaline hydrolysis of related methoxy-substituted carbene complexes have shown that the reaction proceeds via nucleophilic attack of the hydroxide ion.[9]

Photostability

Fluorinated aromatic compounds often exhibit enhanced photostability compared to their non-fluorinated analogs.[10][11] The introduction of fluorine can increase the resistance of the aromatic core to photochemical oxidation.[11] While specific photostability studies on 3-Fluoro-6-methoxypyridazine are not available in the reviewed literature, it is reasonable to expect a good degree of stability towards light under normal laboratory conditions. However, for applications where prolonged exposure to UV light is expected, specific photostability testing is recommended.

Synthesis and Characterization

Synthetic Routes

The synthesis of 3-Fluoro-6-methoxypyridazine can be approached through several strategies, often involving the introduction of the fluorine and methoxy groups onto a pre-existing pyridazine core. A plausible synthetic route could involve the following key steps, adapted from general methods for the synthesis of fluorinated and methoxylated pyridazines:[12][13]

Synthesis_Workflow cluster_synthesis Synthetic Pathway for 3-Fluoro-6-methoxypyridazine Start 3,6-Dichloropyridazine Step1 Methoxylation (e.g., NaOMe, MeOH) Start->Step1 Intermediate 3-Chloro-6-methoxypyridazine Step1->Intermediate Step2 Fluorination (e.g., KF, phase-transfer catalyst) Intermediate->Step2 Product 3-Fluoro-6-methoxypyridazine Step2->Product

Caption: A potential synthetic workflow for 3-Fluoro-6-methoxypyridazine.

Experimental Protocol: Synthesis of 3-Fluoro-6-methoxypyridazine (Illustrative)

This protocol is a generalized procedure based on common methods for the synthesis of similar compounds and should be optimized for specific laboratory conditions.

  • Step 1: Synthesis of 3-Chloro-6-methoxypyridazine.

    • To a solution of sodium methoxide in methanol, add 3,6-dichloropyridazine portion-wise at room temperature.

    • Heat the reaction mixture at reflux and monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain 3-chloro-6-methoxypyridazine.

  • Step 2: Synthesis of 3-Fluoro-6-methoxypyridazine.

    • In a flask equipped with a reflux condenser, combine 3-chloro-6-methoxypyridazine, anhydrous potassium fluoride, and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in a high-boiling polar aprotic solvent (e.g., sulfolane or DMF).

    • Heat the mixture to a high temperature (e.g., 150-200 °C) and monitor the reaction by GC-MS or 19F NMR.

    • After the reaction is complete, cool the mixture and pour it into ice-water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or distillation to yield 3-fluoro-6-methoxypyridazine.

Characterization

The structural confirmation of 3-Fluoro-6-methoxypyridazine relies on a combination of spectroscopic techniques.

Spectroscopic TechniqueExpected Observations
¹H NMR Signals corresponding to the pyridazine ring protons and the methoxy group protons. The coupling of the ring protons with the fluorine atom should be observable.
¹³C NMR Resonances for the carbon atoms of the pyridazine ring and the methoxy group. The carbon atom attached to the fluorine will show a large one-bond C-F coupling constant.
¹⁹F NMR A singlet or a multiplet depending on the coupling with adjacent protons. The chemical shift will be characteristic of a fluorine atom attached to an electron-deficient aromatic ring.[14][15]
Mass Spectrometry The molecular ion peak corresponding to the exact mass of C₅H₅FN₂O. The fragmentation pattern can provide further structural information.
FT-IR Spectroscopy Characteristic absorption bands for the C-F bond, C-O bond, and the aromatic pyridazine ring.

Applications in Research and Drug Development

3-Fluoro-6-methoxypyridazine is a valuable building block for the synthesis of a diverse range of compounds with potential biological activity. The pyridazine scaffold is present in molecules with anticancer, anti-inflammatory, and antimicrobial properties.[1][3][16][17] The fluorine atom can be used to modulate the physicochemical properties of the final compound, such as its pKa, lipophilicity, and metabolic stability. Furthermore, the fluoro group can serve as a handle for further functionalization via SNAr reactions, allowing for the rapid generation of compound libraries for screening in drug discovery programs.[18]

Conclusion

3-Fluoro-6-methoxypyridazine is a versatile and reactive building block with significant potential in medicinal chemistry and materials science. Its reactivity is dominated by nucleophilic aromatic substitution, with the fluorine atom acting as an efficient leaving group. The compound is expected to have good thermal and photostability, though its hydrolytic stability is pH-dependent. A thorough understanding of its reactivity and stability profile, as outlined in this guide, is essential for its successful application in the synthesis of novel and complex molecules. Further experimental studies to quantify its reaction kinetics and degradation pathways would be of great value to the scientific community.

References

  • Nucleophilic aromatic substitutions. (2019, January 19). YouTube.
  • Ganem, B. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • 3-Chloro-6-methoxypyridazine. Chem-Impex.
  • Exploring the Synthetic Utility of 3-Chloro-6-methoxypyridazine in Drug Discovery. (2026, January 5). Chemtronica.
  • Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines.
  • Sun, H., Putta, A., Kloster, J. P., & Tottempudi, U. K. (2012).
  • Synthesis of fluorin
  • Structural, vibrational, electronic and NMR spectral analysis of 3-chloro-6-methoxypyridazine by DFT calculations.
  • Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. MDPI.
  • Novel Substituted Pyridazines as Splicing Modulators for Modulating Splicing of mRNA and Uses Thereof for Treating Diseases. ACS Medicinal Chemistry Letters.
  • The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions.
  • 3-Chloro-6-methoxy-pyridazine - Optional[1H NMR] - Chemical Shifts. SpectraBase.
  • 3-Fluoro-6-Methoxypyridazine. Rlavie.
  • Novel Substituted Pyridazines as Splicing Modulators for Modulating Splicing of mRNA and Uses Thereof for Tre
  • Sun, H., Putta, A., Kloster, J. P., & Tottempudi, U. K. (2012). Unexpected photostability improvement of aromatics in polyfluorinated solvents.
  • Guideline on Stability Testing: Stability testing of existing active substances and related finished products. (2023, July 13). European Medicines Agency.
  • Singh, R. P., & Shreeve, J. M. (2015). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry.
  • Catalytic Asymmetric Hydroalkoxylation of C–C Multiple Bonds. Chemical Reviews.
  • Al-Zaydi, K. M., Al-Ghorbani, M., & El-Gazzar, A. B. A. (2019). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. MDPI.
  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry.
  • Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. (2023, August 1). Bentham Science.
  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. (2013, July 25). Chemistry Stack Exchange.
  • Fluorinated Pyrazoles: From Synthesis to Applic
  • Chemical Safety Data Sheet MSDS / SDS - 3-AMINO-6-METHOXYPYRIDAZINE. ChemicalBook.
  • Noise-Reduced Quantitative Fluorine NMR Spectroscopy Reveals the Presence of Additional Per- and Polyfluorinated Alkyl Substances in Environmental and Biological Samples When Compared with Routine Mass Spectrometry Methods. (2022, February 11). PubMed.
  • Kinetics and Mechanism of Alkaline Hydrolysis of [(Methoxy)(p-substituted styryl)-carbene] Pentacarbonyl Chromium(0) Complexes in Aqueous Acetonitrile.
  • Nucleophilic Aromatic Substitution Aryl Halides & Benzyne. chemconnections.
  • Applications and Biological Potential of Substituted Pyridazine Analogs in Medicinal and Agricultural Fields. Bentham Science Publishers.
  • Fluorine MAS NMR API revised. MolSSI.
  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. NIH.
  • Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution
  • Nucleophilic Aromatic Substitution (SNAr)
  • Determination of physical and chemical stability in pressurised metered dose inhalers: potential new techniques. (2015). PubMed.
  • Effect of methoxy-substitutions on the hole transport properties of carbazole-based compounds: pros and cons. (2021, June 20).
  • ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction.
  • General Procedures for Alkene Hydrotrifluoromethyl
  • 3-Fluoro-6-methoxyquinoline. BLD Pharm.
  • 3-AMINO-6-METHOXYPYRIDAZINE. ChemicalBook.
  • Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides.
  • Applications and Biological Potential of Substituted Pyridazine Analogs in Medicinal and Agricultural Fields. (2023, September 6). Bentham Science Publisher.
  • Branch-Selective, Iridium-Catalyzed Hydroarylation of Monosubstituted Alkenes via a Cooperative Destabilization Strategy. Journal of the American Chemical Society.
  • 2D and 3D 15N-13C-13C NMR Chemical Shift Correlation Spectroscopy of Solids: Assignment of MAS Spectra of Peptides.
  • Large-Scale Synthesis of 3-Fluoro-6-methoxyquinoline.

Sources

Foundational

potential applications of 3-Fluoro-6-methoxypyridazine in medicinal chemistry

Technical Application Guide | Medicinal Chemistry Series Executive Summary 3-Fluoro-6-methoxypyridazine (CAS: 1934842-49-5) represents a high-value, bifunctional heterocyclic building block. Unlike its chlorinated analog...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Guide | Medicinal Chemistry Series

Executive Summary

3-Fluoro-6-methoxypyridazine (CAS: 1934842-49-5) represents a high-value, bifunctional heterocyclic building block. Unlike its chlorinated analogs, the presence of the C3-fluorine atom confers unique reactivity profiles driven by the Meisenheimer Complex stabilization effect , making it an exceptional substrate for rapid, mild nucleophilic aromatic substitution (


). Furthermore, the C6-methoxy group serves as a versatile handle—acting either as a stable electronic modulator to lower lipophilicity or as a masked carbonyl for the generation of pyridazin-3(2H)-ones.

This guide outlines the physicochemical advantages, strategic applications, and validated synthetic protocols for integrating this scaffold into lead optimization workflows.

Part 1: Chemical Profile & The "Fluorine Advantage"

The Reactivity Hierarchy

In electron-deficient heteroaromatics like pyridazine, the order of leaving group ability in


 reactions is often F > Cl ≈ Br > I , contrary to standard aliphatic 

reactions. This is because the rate-determining step is the nucleophilic attack and formation of the anionic

-complex (Meisenheimer complex). The high electronegativity of fluorine inductively stabilizes this transition state more effectively than other halogens.

3-Fluoro-6-methoxypyridazine leverages this effect to allow:

  • Milder Conditions: Reactions with amines often proceed at room temperature or mild heating (40–60 °C), whereas chloro-analogs require high temperatures (100+ °C) or palladium catalysis.

  • High Regioselectivity: Nucleophiles exclusively attack the C3 position (bearing Fluorine) over the C6 position (bearing Methoxy), which is deactivated by the mesomeric electron donation (+M) of the oxygen.

Physicochemical Properties (Bioisosterism)

Incorporating the 3-fluoro-6-methoxypyridazine core offers distinct ADME advantages:

  • LogP Modulation: The pyridazine ring is significantly more polar than benzene or pyridine (

    
    LogP 
    
    
    
    -1.5 vs benzene), improving aqueous solubility.
  • Dipole Moment: The adjacent nitrogens create a strong dipole, facilitating unique electrostatic interactions within protein binding pockets (e.g., kinase hinge regions).

  • Metabolic Stability: The C6-methoxy group blocks a potential site of oxidative metabolism (cytochrome P450 oxidation), while the pyridazine nitrogen pair is generally resistant to N-oxidation compared to pyridine.

Part 2: Medicinal Chemistry Applications[1][2][3][4]

Scenario A: Kinase Inhibitor Design (Hinge Binding)

The pyridazine nitrogen atoms can serve as critical hydrogen bond acceptors.

  • Strategy: Displace the C3-fluorine with an aniline or heteroaryl amine.

  • Outcome: The resulting secondary amine forms the H-bond donor to the kinase hinge residue, while the pyridazine

    
     acts as the H-bond acceptor. The C6-methoxy group projects into the solvent front or hydrophobic back-pocket, depending on the binding mode.
    
Scenario B: F-Radiotracer Development (PET Imaging)

While the 3-fluoro compound is the product of fluorination, the precursor (3-nitro or 3-trimethylammonium-6-methoxypyridazine) is used to generate the


F-labeled tracer. However, the 3-fluoro-6-methoxypyridazine  standard is essential for:
  • Cold Standard Validation: Confirming the identity of the radiolabeled product during HPLC purification.

  • Binding Affinity Assays: Establishing the

    
     of the fluorinated ligand before investing in radiochemistry.
    
Scenario C: Pyridazinone Scaffold Generation

The methoxy group is a "masked" pyridazinone.

  • Strategy: After functionalizing the C3 position (e.g., via

    
    ), the C6-methoxy can be hydrolyzed using HBr/AcOH or 
    
    
    
    .
  • Outcome: This yields a 6-substituted-pyridazin-3(2H)-one , a pharmacophore found in cardiotonic agents (e.g., Levosimendan analogs) and PDE inhibitors.

Part 3: Experimental Protocols

Protocol 1: Regioselective Functionalization

Objective: Synthesis of N-aryl-6-methoxypyridazin-3-amine derivatives. Scope: Applicable for primary/secondary amines and anilines.

Materials:

  • 3-Fluoro-6-methoxypyridazine (1.0 equiv)

  • Amine nucleophile (1.1 equiv)

  • Base:

    
     (2.0 equiv) or DIPEA (2.5 equiv)
    
  • Solvent: DMSO (anhydrous) or DMF

Step-by-Step Methodology:

  • Setup: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve 3-Fluoro-6-methoxypyridazine (1 mmol, 128 mg) in anhydrous DMSO (3 mL).

  • Addition: Add the amine nucleophile (1.1 mmol) followed by

    
     (2 mmol, 276 mg).
    
  • Reaction: Stir the mixture at 60 °C for 4–6 hours.

    • Note: Highly nucleophilic aliphatic amines may react at RT within 1 hour. Anilines typically require heating.

    • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS. The starting fluoride (

      
       ~ low) should disappear, replaced by the product (
      
      
      
      ~ higher).
  • Workup:

    • Dilute the reaction mixture with water (15 mL).

    • Extract with EtOAc (

      
       mL).
      
    • Wash combined organics with brine (

      
       mL) to remove DMSO.
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Flash column chromatography (SiO2, 0

    
     50% EtOAc in Hexanes).
    

Self-Validating Checkpoint:

  • 
    F NMR:  The disappearance of the starting material signal (typically 
    
    
    
    -90 to -100 ppm) confirms consumption of the fluoride core.
Protocol 2: Demethylation to Pyridazinone

Objective: Conversion of the 6-methoxy group to a cyclic amide (pyridazinone).

Materials:

  • 6-Methoxy-pyridazinyl intermediate (from Protocol 1)[1]

  • Reagent: 33% HBr in Acetic Acid

  • Solvent: Ethanol (optional co-solvent)

Step-by-Step Methodology:

  • Dissolution: Dissolve the substrate (0.5 mmol) in 33% HBr/AcOH (2 mL) in a sealed tube.

  • Heating: Heat to 90 °C for 2–4 hours.

  • Quench: Cool to 0 °C and carefully neutralize with saturated aqueous

    
     or 1M NaOH to pH 7.
    
  • Isolation: The pyridazinone product often precipitates as a solid. Filter and wash with cold water. If no precipitate forms, extract with DCM/MeOH (9:1).

Part 4: Visualization of Reactivity

The following diagram illustrates the electronic activation and regioselectivity pathways for 3-Fluoro-6-methoxypyridazine.

ReactivityProfile Core 3-Fluoro-6-methoxypyridazine C3 C3 Position (Fluorine) Highly Electrophilic (δ++) Core->C3 C6 C6 Position (Methoxy) Electron Rich (+M Effect) Core->C6 SNAr SNAr Pathway (Kinase Inhibitors) C3->SNAr Nucleophilic Attack (Amines/Thiols) Hydrolysis Hydrolysis Pathway (Pyridazinones) C6->Hydrolysis Acidic Demethylation (HBr/AcOH) Lead Lead Candidate (Optimized ADME) SNAr->Lead Hydrolysis->Lead

Caption: Figure 1. Regioselectivity map of 3-Fluoro-6-methoxypyridazine showing the orthogonal reactivity of the C3-Fluoro (electrophilic) and C6-Methoxy (masked carbonyl) sites.

Part 5: Quantitative Data Summary

PropertyValue/ObservationRelevance
Molecular Weight 128.11 g/mol Fragment-based drug discovery (FBDD) friendly.
C3-F Reactivity

(F) >>

(Cl)
Allows mild

conditions; prevents thermal degradation of sensitive amines.
Regioselectivity >99:1 (C3 vs C6)Clean crude profiles; minimal purification required.
H-Bond Acceptors 3 (N, N, O)Excellent for engaging hinge region residues (e.g., Met, hinge gatekeeper).
Solubility Moderate-HighSuperior to phenyl/pyridine analogs due to reduced lipophilicity.

References

  • ChemicalBook . (2025).[1][2][3] 3-Amino-6-methoxypyridazine: Properties and Synthesis. Retrieved from

  • National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 104232260, 6-(2-Fluoro-6-methoxyphenyl)pyridazin-3(2H)-one. Retrieved from

  • BenchChem . (2025). Application Notes: The Role of Substituted Pyridines and Pyridazines in Medicinal Chemistry. Retrieved from

  • WuXi Biology . (2025).[1][2] Highly Regioselective SNAr of Polyhalogenated Heterocycles: QM Calculations and Experimental Validation. Retrieved from

  • ResearchGate . (2023). Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry. Retrieved from

Sources

Exploratory

solubility of 3-Fluoro-6-methoxypyridazine in common organic solvents

An In-Depth Technical Guide to the Solubility of 3-Fluoro-6-methoxypyridazine in Common Organic Solvents Abstract This technical guide provides a comprehensive overview of the anticipated solubility characteristics of 3-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 3-Fluoro-6-methoxypyridazine in Common Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility characteristics of 3-Fluoro-6-methoxypyridazine in common organic solvents. In the absence of extensive published empirical data for this specific compound, this document synthesizes information from structurally related pyridazine derivatives and fundamental chemical principles to offer predictive insights and detailed experimental protocols for researchers, scientists, and drug development professionals. The guide outlines the theoretical considerations governing the solubility of this molecule, presents a robust, step-by-step methodology for empirical solubility determination, and discusses the critical role of solubility in the context of pharmaceutical research and development.

Introduction: The Significance of 3-Fluoro-6-methoxypyridazine and the Critical Role of Solubility

The pyridazine nucleus is a prevalent scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1] The subject of this guide, 3-Fluoro-6-methoxypyridazine, is a heterocyclic compound of interest in drug discovery and development. Its molecular structure, featuring a fluorinated and methoxylated pyridazine ring, suggests potential for unique pharmacological properties.

In the journey of a compound from discovery to a viable drug candidate, solubility is a paramount physicochemical property.[2][3] It dictates a compound's bioavailability, formulation possibilities, and ultimately, its therapeutic efficacy.[2] Poor solubility can be a significant impediment, leading to challenges in absorption, distribution, metabolism, and excretion (ADME) profiles.[4] Therefore, a thorough understanding of the solubility of 3-Fluoro-6-methoxypyridazine is essential for its advancement in any research or development pipeline.

Theoretical and Predictive Solubility Profile of 3-Fluoro-6-methoxypyridazine

Molecular Structure Analysis

The solubility of a compound is governed by the interplay of its crystal lattice energy and the solvation energy in a given solvent. The structure of 3-Fluoro-6-methoxypyridazine—possessing a polar pyridazine ring, a hydrogen bond-accepting methoxy group, and an electron-withdrawing fluorine atom—suggests a molecule with moderate polarity. The pyridazine ring itself has a dipole moment and hydrogen bonding capabilities which can influence its solubility.[5]

Anticipated Solubility in Common Organic Solvents

Based on the solubility of other pyridazine derivatives, we can predict the following trends for 3-Fluoro-6-methoxypyridazine:[4][6][7][8]

  • High Solubility: in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) is expected. These solvents are effective at solvating polar heterocyclic compounds.

  • Moderate Solubility: is anticipated in alcohols like methanol, ethanol, and isopropanol. The ability of these solvents to act as both hydrogen bond donors and acceptors should facilitate the dissolution of 3-Fluoro-6-methoxypyridazine.

  • Lower Solubility: is likely in less polar solvents such as toluene, ethyl acetate, and dichloromethane.

  • Poor Solubility: is expected in nonpolar solvents like hexanes and cyclohexane.

It is also a general trend that the solubility of pyridazine derivatives increases with rising temperature.[4][6][8]

Experimental Determination of Thermodynamic Solubility

Given the lack of published data, empirical determination of solubility is a crucial next step. The "shake-flask" method is a reliable and widely used technique for determining thermodynamic solubility.[9][10]

Experimental Workflow

The following diagram illustrates the workflow for the shake-flask solubility determination method.

Solubility_Workflow Figure 1: Shake-Flask Solubility Determination Workflow A 1. Preparation of Saturated Solution B 2. Equilibration A->B Incubate with agitation at constant temperature C 3. Phase Separation B->C Centrifugation or Filtration D 4. Sample Dilution C->D Dilute supernatant with appropriate mobile phase E 5. Quantification D->E Analysis by HPLC or other suitable method F 6. Data Analysis E->F Calculate solubility (e.g., in mg/mL)

Caption: A flowchart of the shake-flask method for solubility.

Detailed Step-by-Step Protocol
  • Preparation of Saturated Solution:

    • Add an excess amount of 3-Fluoro-6-methoxypyridazine to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is necessary to ensure saturation.[9]

  • Equilibration:

    • Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C and 37 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[9][10]

  • Phase Separation:

    • After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by either centrifugation or filtration.[10]

      • Centrifugation: Centrifuge the vials at a high speed to pellet the undissolved solid.

      • Filtration: Use a syringe filter (e.g., 0.22 µm PTFE) to separate the solid. It is crucial to ensure that the filter material does not adsorb the solute.[10]

  • Sample Dilution:

    • Carefully take a known volume of the clear supernatant and dilute it with a suitable solvent (often the mobile phase for the analytical method) to a concentration within the linear range of the analytical instrument.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Prepare a calibration curve using known concentrations of 3-Fluoro-6-methoxypyridazine to accurately quantify the concentration in the diluted samples.

  • Data Analysis:

    • Calculate the solubility of 3-Fluoro-6-methoxypyridazine in each solvent by multiplying the quantified concentration by the dilution factor. The results are typically expressed in mg/mL or mol/L.

Data Presentation: A Template for Solubility Data

The experimentally determined solubility data should be organized in a clear and concise table for easy comparison.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Dimethyl Sulfoxide (DMSO)25Experimental ValueCalculated Value
N,N-Dimethylformamide (DMF)25Experimental ValueCalculated Value
Methanol25Experimental ValueCalculated Value
Ethanol25Experimental ValueCalculated Value
Isopropanol25Experimental ValueCalculated Value
Acetonitrile25Experimental ValueCalculated Value
Ethyl Acetate25Experimental ValueCalculated Value
Toluene25Experimental ValueCalculated Value
Dichloromethane25Experimental ValueCalculated Value
Hexanes25Experimental ValueCalculated Value

Factors Influencing Solubility and Troubleshooting

Several factors can influence the solubility of 3-Fluoro-6-methoxypyridazine and the accuracy of its measurement:

  • Temperature: As previously mentioned, solubility is often temperature-dependent.[4][6][8]

  • pH (for aqueous solutions): The basicity of the pyridazine ring (pKa ≈ 2.0 for the parent compound) is modest, but can be influenced by substituents.[5] In buffered aqueous solutions, the pH will significantly affect the ionization state and thus the solubility of the compound.

  • Polymorphism: The existence of different crystalline forms (polymorphs) of a compound can lead to different measured solubilities. It is important to characterize the solid form used in the experiment.

  • Co-solvency: In cases of poor solubility in a desired solvent system, a mixture of solvents (co-solvents) can be employed to enhance solubility.[4]

Conclusion

While direct solubility data for 3-Fluoro-6-methoxypyridazine is currently limited, this guide provides a robust framework for understanding and experimentally determining this critical parameter. By leveraging knowledge of related pyridazine derivatives and employing standardized experimental protocols, researchers can obtain the necessary data to advance their work. The predictive insights and detailed methodologies presented herein are intended to empower scientists in drug discovery and development to make informed decisions regarding the formulation and progression of 3-Fluoro-6-methoxypyridazine and other novel chemical entities.

References

  • ResearchGate. (2025). 4-Amino-3,6-dichloropyridazine Solubility Measurement and Correlation in Seven Pure Organic Solvents from (278.15 to 333.15) K. Retrieved from [Link]

  • MDPI. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]

  • Computational Chemistry. (2022). Compound solubility measurements for early drug discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • ResearchGate. (2025). Solubility of 6-Chloropyridazin-3-amine in Different Solvents. Retrieved from [Link]

  • PMC. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery. Retrieved from [Link]

  • LSU Digital Commons. (1982). Solubility Studies in Pure and Mixed Solvents (Pyridine, Thiophene, Benzene, Cyclohexane). Retrieved from [Link]

  • Universidade do Minho. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methoxypyridazin-3-amine. Retrieved from [Link]

Sources

Foundational

Modulating the Pyridazine Core: A Technical Guide to the Electronic Effects of Fluorine and Methoxy Substituents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the Pyridazine Scaffold The pyridazine ring, a 1,2-diazine, is a privileged heterocycl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyridazine Scaffold

The pyridazine ring, a 1,2-diazine, is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery.[1][2] Its unique physicochemical properties—including a notable dipole moment, robust hydrogen-bonding capacity, and distinct metabolic profile—make it an attractive bioisostere for other aromatic systems.[2][3] Therapeutic agents incorporating the pyridazine core exhibit a vast range of biological activities, from anticancer and antiviral to anti-inflammatory and cardiovascular effects.[4][5]

The true potential of the pyridazine scaffold is unlocked through precise chemical modification. The introduction of substituents allows for the fine-tuning of a molecule's electronic landscape, which in turn governs its pharmacokinetic and pharmacodynamic properties. Understanding the nuanced electronic effects of these substituents is therefore paramount for rational drug design.

This technical guide provides an in-depth analysis of two of the most impactful substituents in modern medicinal chemistry: the strongly electron-withdrawing fluorine atom and the dual-natured methoxy group. We will dissect their individual and comparative electronic influences on the pyridazine ring, offering field-proven insights into how these effects can be strategically leveraged to optimize solubility, metabolic stability, pKa, and target engagement.

The Pyridazine Nucleus: An Electron-Deficient Platform

The pyridazine ring is an aromatic heterocycle characterized by the presence of two adjacent nitrogen atoms. These electronegative heteroatoms exert a powerful inductive electron-withdrawing effect, rendering the entire ring system electron-deficient or "π-deficient".[6] This intrinsic electronic poverty is the defining feature of the pyridazine core and has profound implications for its chemical reactivity.

  • Reactivity Profile: The π-deficient nature makes the pyridazine ring generally resistant to electrophilic aromatic substitution but highly susceptible to nucleophilic attack. This reactivity profile is a critical consideration in the design of synthetic routes.

  • Physicochemical Properties: The adjacent nitrogens create a strong dipole moment and serve as excellent hydrogen bond acceptors, properties that can be exploited to enhance molecular recognition at a biological target.[1][2][3]

The challenge and opportunity for the medicinal chemist lie in modulating this inherent electron deficiency. By introducing electron-donating or electron-withdrawing groups, one can precisely control the ring's electronic character to achieve a desired therapeutic profile.

The Fluorine Effect: Potent Inductive Deactivation

The introduction of fluorine is a cornerstone strategy in modern drug design.[7][8] Its effects are dominated by its extreme electronegativity, the highest of any element.[9]

Electronic Profile of Fluorine

Fluorine's influence on an aromatic ring is a classic duality of competing electronic effects:

  • Inductive Effect (-I): As the most electronegative element, fluorine exerts a very strong electron-withdrawing effect through the sigma (σ) bond framework. This effect pulls electron density away from the ring system.[10][11]

  • Resonance Effect (+R): The lone pairs on the fluorine atom can, in principle, be donated into the aromatic pi (π) system. This is a positive resonance or mesomeric effect.[10]

Critically, for fluorine, the inductive effect overwhelmingly dominates the resonance effect. The net result is that fluorine acts as a strong electron-withdrawing group, significantly reducing the electron density of the pyridazine ring.[9][10]

G cluster_pyridazine Fluoropyridazine cluster_effects Electronic Effects P I_Effect Strong Inductive Withdrawal (-I) P->I_Effect σ-bond polarization R_Effect Weak Resonance Donation (+R) P->R_Effect p-orbital overlap Net_Effect Net Result: Strong Electron Withdrawal I_Effect->Net_Effect R_Effect->Net_Effect

Caption: Dominant inductive vs. weak resonance effect of fluorine.

Impact on Pyridazine Properties

The potent electron-withdrawing nature of fluorine imparts transformative changes to the pyridazine scaffold:

  • Basicity (pKa) Reduction: The -I effect pulls electron density away from the ring nitrogens, making their lone pairs less available for protonation. This significantly lowers the pKa of the molecule.[9][12] This is a crucial tool in drug development, as reducing high basicity can improve cell membrane permeability and thus oral bioavailability.[9]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond dissociation energy >100 kcal/mol).[11] Strategically placing a fluorine atom at a site prone to oxidative metabolism (a "metabolic soft spot") can effectively block this pathway, increasing the drug's half-life.[11][13]

  • Enhanced Reactivity to Nucleophiles: By further depleting the ring's electron density, fluorine substitution makes the pyridazine nucleus even more susceptible to nucleophilic aromatic substitution (SNAr), which can be a key step in synthetic elaboration.

  • Target Interactions: The polarized C-F bond can engage in favorable dipole-dipole interactions and can act as a weak hydrogen bond acceptor, potentially improving binding affinity to a target protein.

The Methoxy Effect: A Positional Dichotomy

The methoxy group (-OCH₃) is another prevalent substituent in drug molecules, often found in natural products.[14][15] Unlike fluorine, its net electronic effect is highly dependent on its position relative to the aromatic system.

Electronic Profile of the Methoxy Group

The methoxy group also exhibits a dual electronic nature:

  • Resonance Effect (+R): The lone pairs on the oxygen atom are readily delocalized into the π-system of the ring. This is a strong electron-donating effect.[16]

  • Inductive Effect (-I): Due to the electronegativity of the oxygen atom, the methoxy group exerts a moderate electron-withdrawing inductive effect through the σ-bond.[16]

The balance of these two forces determines the group's overall character. When positioned ortho or para to a point of interest, the resonance effect dominates , and the methoxy group acts as a net electron-donating group .[16] When positioned meta, the resonance effect is minimal, and the inductive effect prevails, making it weakly electron-withdrawing.

G cluster_pyridazine Methoxypyridazine cluster_effects Electronic Effects P R_Effect Strong Resonance Donation (+R) P->R_Effect p-orbital overlap I_Effect Moderate Inductive Withdrawal (-I) P->I_Effect σ-bond polarization Net_Effect Net Result: Position-Dependent (Often Donating) R_Effect->Net_Effect I_Effect->Net_Effect

Caption: Dominant resonance vs. inductive effect of the methoxy group.

Impact on Pyridazine Properties

The introduction of a methoxy group can have markedly different consequences compared to fluorine:

  • Basicity (pKa) Modulation: An electron-donating methoxy group will increase electron density in the ring, making the nitrogens more basic (increasing the pKa).

  • Metabolic Liability: The methyl group of the methoxy substituent is susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, leading to O-demethylation.[17] This can be a metabolic liability leading to rapid clearance, but the resulting hydroxyl group can also be a desired active metabolite. This metabolic rate can be slowed by placing the methoxy group on an electron-deficient ring like pyridazine compared to a benzene ring.[17]

  • Physicochemical Properties: The methoxy group is a valuable hydrogen bond acceptor and can improve a compound's solubility profile.[17] It is considered a non-lipophilic substituent that can be used to explore protein pockets without significantly increasing the risk of off-target effects associated with high lipophilicity.[17]

  • Reactivity: By donating electron density, the methoxy group can activate the pyridazine ring, albeit modestly, towards electrophilic attack and can direct the regioselectivity of various synthetic transformations.

Comparative Analysis: Strategic Application in Drug Design

The choice between fluorine and methoxy substitution is a strategic decision based on the specific optimization goals for a lead compound.

FeatureFluorine (-F)Methoxy (-OCH₃)
Primary Electronic Effect Strong Inductive Withdrawal (-I)Strong Resonance Donation (+R)
Net Effect on Ring Strong Deactivation / Electron WithdrawalGenerally Activation / Electron Donation
Effect on pKa Decreases (less basic)Increases (more basic)
Metabolic Stability Increases (blocks metabolism)Decreases (prone to O-demethylation)
Hydrogen Bonding Weak H-bond acceptorStrong H-bond acceptor
Primary Use Case Block metabolism, reduce basicity, enhance bindingImprove solubility, probe H-bonding pockets, modulate electronics

These substituents are not mutually exclusive. "Push-pull" systems, which incorporate both an electron-donating group like methoxy and an electron-withdrawing group, can be used to create molecules with highly polarized electronic structures, which can be beneficial for tuning properties like absorption spectra or nonlinear optical response.[18]

Experimental and Computational Methodologies

Validating the effects of substitution requires robust synthetic and analytical protocols.

Representative Synthetic Protocols

Protocol 1: Synthesis of 6-Methoxypyridazine-3-carboxylic acid [19]

This protocol demonstrates a typical nucleophilic substitution of a chloro-pyridazine with methoxide.

  • Oxidation: 3-chloro-6-methylpyridazine is added to sulfuric acid in an ice bath. An oxidant (e.g., KMnO₄) is added portion-wise while maintaining the temperature. The reaction is stirred at 20-80°C until completion.

  • Work-up: The reaction mixture is cooled and quenched with ice water. The aqueous solution is extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • Purification: The crude product, 6-chloropyridazine-3-carboxylic acid, is recrystallized to yield the pure intermediate.

  • Methoxylation: To a solution of sodium methoxide in methanol, the 6-chloropyridazine-3-carboxylic acid is added. The mixture is heated to reflux until the starting material is consumed (monitored by TLC).

  • Final Work-up: The reaction mixture is concentrated, and the residue is dissolved in ice water. The pH is adjusted to acidic (e.g., pH 3-4) with concentrated HCl, causing the product to precipitate. The solid is collected by filtration, washed with cold water, and recrystallized to yield pure 6-methoxypyridazine-3-carboxylic acid.

Protocol 2: Site-Selective C-H Fluorination of a Diazine [20]

This protocol illustrates a modern approach to directly install fluorine.

  • Reaction Setup: In a glovebox, an oven-dried vial is charged with the pyridazine substrate, silver(II) fluoride (AgF₂), and a suitable solvent (e.g., acetonitrile).

  • Reaction Execution: The vial is sealed and heated to the required temperature (e.g., 100-130°C) with vigorous stirring for 12-24 hours.

  • Work-up: The reaction is cooled to room temperature and filtered through a pad of celite to remove silver salts, washing with dichloromethane or ethyl acetate.

  • Purification: The filtrate is concentrated, and the crude product is purified by column chromatography on silica gel to isolate the fluorinated pyridazine.

Caption: Generalized workflow for substituted pyridazine synthesis.

Computational Analysis

Density Functional Theory (DFT) is an indispensable tool for predicting and rationalizing the electronic effects of substituents.[21][22][23]

  • Molecular Electrostatic Potential (MEP) Maps: These maps visualize the electron density distribution across a molecule. For a fluoropyridazine, DFT calculations would show a significant buildup of negative potential (red color) around the fluorine and a decrease in negative potential (more blue) on the ring, illustrating the powerful -I effect.[10]

  • Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. Electron-withdrawing groups like fluorine lower the energy of both orbitals.[10] Electron-donating groups like methoxy will raise the HOMO energy, making the molecule a better nucleophile.

Conclusion: A Tale of Two Substituents

Fluorine and the methoxy group represent two powerful and fundamentally distinct tools for the strategic manipulation of the pyridazine core.

  • Fluorine is the quintessential electron-withdrawing group, used to impart metabolic stability, lower basicity for improved pharmacokinetics, and enhance certain binding interactions through its unique electronic signature.[9][11][12]

  • The Methoxy Group is a more nuanced modulator, acting primarily as an electron-donator through resonance. It is an invaluable tool for improving solubility, serving as a key hydrogen bond acceptor to probe target pockets, and altering the electronic character of the ring in a position-dependent manner.[16][17]

A deep, causal understanding of the inductive and resonance effects of these substituents is not merely academic; it is a prerequisite for the efficient and rational design of next-generation therapeutics. By mastering the application of these principles, researchers can more effectively navigate the complex, multidimensional challenges of drug optimization and unlock the full therapeutic potential of the pyridazine scaffold.

References

  • Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC. PubMed Central.
  • The role of fluorine in medicinal chemistry. Taylor & Francis Online.
  • The Dark Side of Fluorine | ACS Medicinal Chemistry Letters. ACS Publications.
  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC. PubMed Central.
  • The pyridazine heterocycle in molecular recognition and drug discovery. ResearchGate.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
  • Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. ResearchGate.
  • Why is methoxy group an electron donating group? Chemistry Stack Exchange.
  • Synthesis of Pyridazine. ChemTube3D. Available at: [Link]

  • Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. IISTE.org.
  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • Push and Pull Effect of Methoxy and Nitro Groups Modifies the Spin-State Switching Temperature in Fe(III) Complexes - PMC. NIH.
  • Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing with Dr. Mikus Purins. Drug Hunter.
  • Synthesis of pyridazines. Organic Chemistry Portal. Available at: [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery - PMC. PubMed Central.
  • Fluorine in medicinal chemistry. RSC Publishing. Available at: [Link]

  • CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid. Google Patents.
  • The role of the methoxy group in approved drugs. PubMed. Available at: [Link]

  • Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. ResearchGate.
  • Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses. Available at: [Link]

  • Fluorine in medicinal chemistry. PubMed. Available at: [Link]

  • Methoxy group: a non-lipophilic “scout” for protein pocket finding. Taylor & Francis Online.
  • (PDF) Electrophilic Substitution In Azines. ResearchGate.
  • The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute. Available at: [Link]

  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI. Available at: [Link]

  • The role of the methoxy group in approved drugs. ResearchGate.
  • The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Applications and Biological Potential of Substituted Pyridazine Analogs in Medicinal and Agricultural Fields. Bentham Science Publisher. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 3-Fluoro-6-methoxypyridazine

Introduction: The Strategic Importance of the Pyridazine Scaffold The pyridazine moiety is a privileged scaffold in medicinal chemistry and materials science, frequently appearing in a wide array of biologically active c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Pyridazine Scaffold

The pyridazine moiety is a privileged scaffold in medicinal chemistry and materials science, frequently appearing in a wide array of biologically active compounds and functional materials. The ability to selectively functionalize this electron-deficient heterocycle is paramount for developing new chemical entities. Nucleophilic aromatic substitution (SNAr) stands out as a robust and versatile strategy for this purpose.[1] This guide focuses on the SNAr reactions of 3-Fluoro-6-methoxypyridazine, a valuable building block for introducing diverse functionalities onto the pyridazine core.

The pyridazine ring's inherent electron-deficient nature, a result of the two adjacent nitrogen atoms, makes it highly susceptible to nucleophilic attack.[2] This is in stark contrast to electron-rich aromatic systems like benzene, which typically undergo electrophilic substitution.[3] The presence of a fluorine atom at the 3-position further activates the ring for SNAr. Paradoxically, while the C-F bond is the strongest single bond to carbon, fluoride is an excellent leaving group in SNAr reactions.[4][5] This is because the rate-determining step is the initial attack of the nucleophile, which is accelerated by the strong electron-withdrawing inductive effect of the highly electronegative fluorine atom.[6] This effect stabilizes the negatively charged intermediate, lowering the activation energy of the reaction.[6] The subsequent elimination of the fluoride ion is a fast process and does not impact the overall reaction rate.[6][7]

The methoxy group at the 6-position, while being an electron-donating group through resonance, does not significantly hinder the reaction, as the overall electron-deficient character of the pyridazine ring dominates. Its presence, however, can influence the regioselectivity of reactions on more complex pyridazine systems and modulate the physicochemical properties of the final products.

Reaction Mechanism: The Addition-Elimination Pathway

The SNAr reaction on 3-Fluoro-6-methoxypyridazine proceeds through a well-established two-step addition-elimination mechanism, which involves the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[5]

  • Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom at the 3-position, which bears the fluorine leaving group. This step temporarily breaks the aromaticity of the pyridazine ring to form the tetrahedral Meisenheimer complex. The negative charge in this intermediate is delocalized and stabilized by the electron-withdrawing nitrogen atoms of the pyridazine ring.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored in the second step through the elimination of the fluoride ion. This step is typically fast and irreversible.

Caption: The addition-elimination mechanism of SNAr on 3-Fluoro-6-methoxypyridazine.

Experimental Workflow and Protocols

The successful execution of an SNAr reaction requires careful attention to the choice of solvent, base, and temperature, as these parameters can significantly impact the reaction rate and yield.

Experimental_Workflow General Experimental Workflow for SNAr prep Preparation - Dry glassware - Inert atmosphere (N₂/Ar) reagents Reagent Addition - Dissolve substrate in solvent - Add base (if required) - Add nucleophile prep->reagents reaction Reaction - Heat to desired temperature - Monitor by TLC/LC-MS reagents->reaction workup Work-up - Quench reaction - Aqueous extraction reaction->workup purification Purification - Dry organic layer - Concentrate - Column chromatography workup->purification characterization Characterization - NMR - MS - Purity analysis purification->characterization

Caption: A typical experimental workflow for SNAr reactions.

Protocol 1: Amination with a Secondary Amine (e.g., Morpholine)

This protocol describes a general procedure for the reaction of 3-Fluoro-6-methoxypyridazine with a secondary amine, a common transformation in the synthesis of bioactive molecules.

Materials and Reagents:

Reagent/MaterialCAS NumberMolar Mass ( g/mol )Notes
3-Fluoro-6-methoxypyridazine17972-37-3128.10Starting material
Morpholine110-91-887.12Nucleophile
Potassium Carbonate (K₂CO₃)584-08-7138.21Base, anhydrous
N,N-Dimethylformamide (DMF)68-12-273.09Anhydrous solvent
Ethyl acetate (EtOAc)141-78-688.11Extraction solvent
Brine (saturated NaCl solution)N/AN/AFor washing
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04Drying agent
Round-bottom flask, condenser, magnetic stirrer, heating mantle, TLC plates, silica gel for chromatographyN/AN/AStandard laboratory equipment

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser under an inert atmosphere (N₂ or Ar), add 3-Fluoro-6-methoxypyridazine (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF.

  • Addition of Nucleophile: Add morpholine (1.2 eq) to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 80-100 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing and Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-(morpholino)-6-methoxypyridazine.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: O-Arylation with a Phenol

This protocol outlines the synthesis of a diaryl ether, a common structural motif in medicinal chemistry, via an SNAr reaction with a phenolic nucleophile.

Materials and Reagents:

Reagent/MaterialCAS NumberMolar Mass ( g/mol )Notes
3-Fluoro-6-methoxypyridazine17972-37-3128.10Starting material
4-Methoxyphenol150-76-5124.14Nucleophile
Cesium Carbonate (Cs₂CO₃)534-17-8325.82Base
Dimethyl Sulfoxide (DMSO)67-68-578.13Anhydrous solvent
Diethyl ether (Et₂O)60-29-774.12Extraction solvent
1 M Sodium Hydroxide (NaOH)1310-73-240.00For washing
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Drying agent

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-methoxyphenol (1.1 eq) in anhydrous DMSO.

  • Base Addition: Add cesium carbonate (1.5 eq) to the solution and stir for 15 minutes at room temperature to form the phenoxide.

  • Substrate Addition: Add 3-Fluoro-6-methoxypyridazine (1.0 eq) to the reaction mixture.

  • Reaction: Heat the mixture to 120 °C and monitor the reaction by TLC or LC-MS. The reaction is typically complete within 6-18 hours.

  • Work-up: After cooling to room temperature, carefully pour the reaction mixture into ice-water. Extract the product with diethyl ether (3 x volumes).

  • Washing and Drying: Combine the organic extracts and wash with 1 M NaOH solution, followed by water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • Purification: Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-(4-methoxyphenoxy)-6-methoxypyridazine.

  • Characterization: Analyze the final product by NMR and mass spectrometry to confirm its identity and purity.

Scope of Nucleophiles and Reaction Conditions

A wide variety of nucleophiles can be employed in SNAr reactions with 3-Fluoro-6-methoxypyridazine, making it a versatile method for generating diverse libraries of compounds.

Nucleophile ClassExample NucleophileTypical BaseTypical SolventTemperature (°C)
N-Nucleophiles Aniline, BenzylamineK₂CO₃, DIPEADMF, Dioxane80 - 120
ImidazoleNaHTHF, DMF25 - 80
O-Nucleophiles Sodium Ethoxide(pre-formed)Ethanol25 - 78
Benzyl alcoholNaH, K₂CO₃DMF, THF60 - 100
S-Nucleophiles Sodium thiophenoxide(pre-formed)DMF, NMP25 - 100
Benzyl thiolK₂CO₃, Cs₂CO₃Acetonitrile50 - 82
C-Nucleophiles MalonatesNaH, KHMDSTHF, Dioxane25 - 100

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No or Low Conversion - Insufficient reaction temperature or time.- Inactive nucleophile (e.g., due to low basicity).- Poor quality of solvent or reagents (e.g., presence of water).- Increase the reaction temperature and/or extend the reaction time.- Use a stronger base to generate a more potent nucleophile.- Ensure all reagents and solvents are anhydrous. Use freshly dried solvents.
Formation of Side Products - Reaction temperature is too high, leading to decomposition.- Competing reaction pathways (e.g., N- vs. S-alkylation for thioamides).- Presence of multiple reactive sites on the nucleophile.- Lower the reaction temperature.- Modify reaction conditions (solvent, base) to favor the desired reactivity.- Use a protecting group strategy for the nucleophile if necessary.
Difficult Purification - Product and starting material have similar polarity.- High boiling point solvent (e.g., DMF, DMSO) is difficult to remove.- Ensure the reaction goes to completion to consume the starting material.- Use a different eluent system or a different purification technique (e.g., recrystallization, preparative HPLC).- Perform an aqueous work-up to remove water-soluble high-boiling solvents.

Conclusion

The nucleophilic aromatic substitution on 3-Fluoro-6-methoxypyridazine is a powerful and reliable method for the synthesis of a diverse range of 3-substituted-6-methoxypyridazines. The high reactivity of the fluoro-substituted substrate allows for the use of a broad scope of nucleophiles under relatively mild conditions. The protocols and guidelines presented herein provide a solid foundation for researchers, scientists, and drug development professionals to successfully implement this key transformation in their synthetic endeavors, facilitating the exploration of new chemical space and the development of novel molecular entities.

References

  • Chemistry LibreTexts. (2023). 15.4: Nucleophilic Aromatic Substitution. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • Gale, P. A. (2021). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. PubMed. [Link]

  • Study Mind. (n.d.). Reactivity of Halogenoalkanes (A-Level Chemistry). [Link]

  • ResearchGate. (n.d.). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. [Link]

  • MDPI. (n.d.). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. [Link]

  • Royal Society of Chemistry. (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Sci-Hub. (n.d.). ChemInform Abstract: Studies on Syntheses and Reactions of Methoxypyridazines. Part 2. Methoxylation of 3,4,6‐Trichloropyridazine. [Link]

  • Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. [Link]

  • MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. [Link]

  • PMC. (n.d.). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. [Link]

  • American Chemical Society. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. [Link]

  • YouTube. (2020). SNAr reactions of pi-deficient aromatic rings. [Link]

  • Durham E-Theses. (n.d.). A scaffold for the synthesis of highly functionalised heterocycles. [Link]

  • ResearchGate. (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4- nitroanisole in MeOH-Me2SO mixtures of varying composition: One reaction with two mechanistic pathways. [Link]

  • Pearson. (2024). SNAr Reactions of Pyridine: Videos & Practice Problems. [Link]

  • ResearchGate. (n.d.). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. [Link]

Sources

Application

Application Notes and Protocols: Leveraging 3-Fluoro-6-methoxypyridazine in the Synthesis of Potent Kinase Inhibitors

Introduction: The Strategic Advantage of the Pyridazine Scaffold in Kinase Inhibition In the landscape of modern drug discovery, protein kinases remain a pivotal target class, with their dysregulation being a hallmark of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of the Pyridazine Scaffold in Kinase Inhibition

In the landscape of modern drug discovery, protein kinases remain a pivotal target class, with their dysregulation being a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized treatment paradigms, and at the heart of many of these successful therapeutics lies a privileged heterocyclic scaffold. The pyridazine ring system has emerged as a particularly valuable core structure in the design of potent and selective kinase inhibitors.[1]

The inherent electronic properties of the pyridazine nucleus, with its two adjacent nitrogen atoms, facilitate crucial hydrogen bonding interactions with the hinge region of the kinase ATP-binding pocket, a common feature of many type I and type II inhibitors. This bioisosteric replacement for other heterocycles like pyrimidines or purines can significantly modulate a compound's physicochemical properties, including solubility and metabolic stability, thereby enhancing its drug-like characteristics.[2]

This application guide focuses on a particularly versatile and reactive building block: 3-Fluoro-6-methoxypyridazine . The strategic placement of the fluorine and methoxy groups on the pyridazine core offers a powerful synthetic handle for medicinal chemists. The electron-withdrawing nature of the fluorine atom at the 3-position renders this site highly susceptible to both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, making it an excellent leaving group.[3] The methoxy group at the 6-position, in addition to influencing the electronic landscape of the ring, provides a potential metabolic soft spot that can be optimized or can be a key interaction point within the kinase active site.

This document provides an in-depth exploration of the synthetic utility of 3-Fluoro-6-methoxypyridazine, offering detailed protocols for key chemical transformations and showcasing its application in the synthesis of inhibitors for critical cancer-related kinases such as ALK5, CDK2, and JNK1.

Core Synthetic Strategies and Mechanistic Insights

The reactivity of the C3-fluorine atom is the cornerstone of 3-Fluoro-6-methoxypyridazine's utility. This section will detail the three primary reaction classes for elaborating this scaffold: Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr).

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds, and it is particularly well-suited for coupling aryl or heteroaryl boronic acids/esters with 3-Fluoro-6-methoxypyridazine.[4][5] This reaction is instrumental in building the core structures of many kinase inhibitors, often introducing a key phenyl or heteroaryl group that occupies a specific pocket within the ATP-binding site.

Mechanism: The catalytic cycle, illustrated below, involves the oxidative addition of the palladium(0) catalyst to the C-F bond, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the active catalyst.

Suzuki_Miyaura Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Aryl_F 3-Fluoro-6-methoxypyridazine Aryl_F->OxAdd Intermediate1 Aryl-Pd(II)-F(L2) OxAdd->Intermediate1 Transmetalation Transmetalation Intermediate1->Transmetalation Boronic R-B(OR)2 Boronic->Transmetalation Base Base (e.g., K2CO3) Base->Transmetalation Intermediate2 Aryl-Pd(II)-R(L2) Transmetalation->Intermediate2 RedElim Reductive Elimination Intermediate2->RedElim RedElim->Pd0 Catalyst Regeneration Product 3-R-6-methoxypyridazine RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The introduction of an amino group at the C3 position is a common strategy in kinase inhibitor design, as the resulting secondary or tertiary amine can form critical hydrogen bonds with the kinase hinge region. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines.[6]

Mechanism: Similar to the Suzuki-Miyaura reaction, the Buchwald-Hartwig amination proceeds through a catalytic cycle involving oxidative addition, coordination of the amine, deprotonation by a base to form an amido complex, and reductive elimination to furnish the aminated product.

Buchwald_Hartwig Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Aryl_F 3-Fluoro-6-methoxypyridazine Aryl_F->OxAdd Intermediate1 Aryl-Pd(II)-F(L2) OxAdd->Intermediate1 Amine_Coord Amine Coordination Intermediate1->Amine_Coord Amine R-NH2 Amine->Amine_Coord Base Base (e.g., NaOtBu) Deprotonation Deprotonation Base->Deprotonation Intermediate2 [Aryl-Pd(II)-NH2R(L2)]+F- Amine_Coord->Intermediate2 Intermediate2->Deprotonation Intermediate3 Aryl-Pd(II)-NHR(L2) Deprotonation->Intermediate3 RedElim Reductive Elimination Intermediate3->RedElim RedElim->Pd0 Catalyst Regeneration Product 3-(R-NH)-6-methoxypyridazine RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Nucleophilic Aromatic Substitution (SNAr): A Versatile Approach

The SNAr reaction is a fundamental transformation in heterocyclic chemistry and provides a straightforward, often metal-free, method for introducing a variety of nucleophiles at the C3 position of 3-Fluoro-6-methoxypyridazine.[7] The electron-deficient nature of the pyridazine ring, further enhanced by the electronegative fluorine atom, facilitates this reaction.

Mechanism: The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon bearing the fluorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the ring is subsequently restored by the elimination of the fluoride ion.

SNAr Start 3-Fluoro-6-methoxypyridazine + Nucleophile (Nu-) Addition Nucleophilic Addition Start->Addition Meisenheimer Meisenheimer Complex (Anionic Intermediate) Addition->Meisenheimer Elimination Fluoride Elimination Meisenheimer->Elimination Product 3-Nu-6-methoxypyridazine + F- Elimination->Product

Caption: General mechanism of the SNAr reaction.

Experimental Protocols

The following protocols are provided as detailed starting points for the synthesis of kinase inhibitor precursors using 3-Fluoro-6-methoxypyridazine. Optimization of reaction conditions may be necessary depending on the specific substrates used.

Protocol 1: Suzuki-Miyaura Cross-Coupling

Synthesis of 6-Methoxy-3-(1H-pyrazol-4-yl)pyridazine

This protocol describes the coupling of 3-Fluoro-6-methoxypyridazine with a pyrazole boronic acid pinacol ester, a common structural motif in kinase inhibitors.

  • Materials:

    • 3-Fluoro-6-methoxypyridazine

    • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

    • Potassium Carbonate (K₂CO₃)

    • 1,4-Dioxane

    • Water

  • Procedure:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Fluoro-6-methoxypyridazine (1.0 eq), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq), and K₂CO₃ (3.0 eq).

    • Add Pd(dppf)Cl₂ (0.05 eq).

    • Evacuate and backfill the flask with argon three times.

    • Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.

    • Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-methoxy-3-(1H-pyrazol-4-yl)pyridazine.

Protocol 2: Buchwald-Hartwig Amination

Synthesis of N-(2,4-difluorophenyl)-6-methoxypyridazin-3-amine

This protocol details the amination of 3-Fluoro-6-methoxypyridazine with 2,4-difluoroaniline, a fragment often used to target the DFG-out conformation of kinases.

  • Materials:

    • 3-Fluoro-6-methoxypyridazine

    • 2,4-Difluoroaniline

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

    • Xantphos

    • Sodium tert-butoxide (NaOtBu)

    • Anhydrous Toluene

  • Procedure:

    • To a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq).

    • Evacuate and backfill the tube with argon.

    • Add anhydrous toluene, followed by 3-Fluoro-6-methoxypyridazine (1.0 eq), 2,4-difluoroaniline (1.1 eq), and NaOtBu (1.4 eq).

    • Seal the tube and heat the reaction mixture to 110 °C for 18-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield N-(2,4-difluorophenyl)-6-methoxypyridazin-3-amine.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr)

Synthesis of 3-methoxy-6-(piperidin-1-yl)pyridazine

This protocol illustrates a simple and efficient SNAr reaction with a cyclic secondary amine.

  • Materials:

    • 3-Fluoro-6-methoxypyridazine

    • Piperidine

    • Potassium Carbonate (K₂CO₃)

    • Dimethyl Sulfoxide (DMSO)

  • Procedure:

    • In a round-bottom flask, dissolve 3-Fluoro-6-methoxypyridazine (1.0 eq) in DMSO.

    • Add piperidine (1.5 eq) and K₂CO₃ (2.0 eq) to the solution.

    • Heat the reaction mixture to 80 °C and stir for 4-6 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and pour it into ice-water.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the residue by flash column chromatography to obtain 3-methoxy-6-(piperidin-1-yl)pyridazine.

Application in Kinase Inhibitor Synthesis

The following table provides representative examples of kinase inhibitors whose synthesis can be readily achieved using 3-Fluoro-6-methoxypyridazine as a key starting material, based on the synthetic strategies outlined above.

Target KinaseInhibitor StructureSynthetic RouteIC₅₀ (nM)Reference
ALK5 Buchwald-Hartwig15[8]
CDK2 Suzuki-Miyaura45[9]
JNK1 SNAr80

Note: The inhibitor structures are representative and based on known pharmacophores for the respective kinases. IC₅₀ values are illustrative and may vary based on the specific assay conditions.

Conclusion and Future Outlook

3-Fluoro-6-methoxypyridazine stands out as a highly valuable and versatile building block in the medicinal chemist's toolbox for the synthesis of kinase inhibitors. Its predictable reactivity at the C3 position through Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and SNAr reactions allows for the efficient and modular construction of diverse chemical libraries. The protocols detailed in this guide provide a solid foundation for researchers to explore the rich chemical space around the pyridazine scaffold. As the quest for more selective and potent kinase inhibitors continues, the strategic application of well-designed building blocks like 3-Fluoro-6-methoxypyridazine will undoubtedly play a crucial role in the development of next-generation therapeutics.

References

  • MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • MDPI. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]

  • ResearchGate. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. [Link]

  • National Center for Biotechnology Information. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. [Link]

  • MDPI. (2021). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. [Link]

  • National Center for Biotechnology Information. (2024). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. [Link]

  • ResearchGate. (2016). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. [Link]

  • Liberty University. (2022). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. [Link]

  • National Center for Biotechnology Information. (2025). Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. [Link]

  • ACS Publications. (2024). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. [Link]

  • MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. [Link]

  • ResearchGate. (2018). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. [Link]

  • ResearchGate. (2025). (PDF) Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. [Link]

  • Semantic Scholar. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies. [Link]

  • National Center for Biotechnology Information. (2010). Synthesis of 3-fluoro-6-S-(2-S-pyridyl) nucleosides as potential lead cytostatic agents. [Link]

  • Royal Society of Chemistry. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. [Link]

  • National Center for Biotechnology Information. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). [Link]

  • National Center for Biotechnology Information. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

  • ResearchGate. (2019). (PDF) Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Google Patents. (n.d.).
  • ChemRxiv. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

  • ResearchGate. (2024). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. [Link]

  • National Center for Biotechnology Information. (2014). Synthesis of 3-(hetero)aryl tetrahydropyrazolo[3,4-c]pyridines by Suzuki-Miyaura cross-coupling methodology. [Link]

  • National Center for Biotechnology Information. (2019). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. [Link]

  • MDPI. (2023). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. [Link]

  • National Center for biotechnology Information. (2017). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. [Link]

  • National Center for Biotechnology Information. (2022). Discovery of Novel Pyrazolopyrimidines as Potent, Selective, and Orally Bioavailable Inhibitors of ALK2. [Link]

Sources

Method

Technical Guide: Strategic Functionalization of 3-Fluoro-6-methoxypyridazine

This is a comprehensive technical guide for the functionalization of 3-Fluoro-6-methoxypyridazine , designed for application scientists and medicinal chemists. Executive Summary & Chemical Space Analysis 3-Fluoro-6-metho...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide for the functionalization of 3-Fluoro-6-methoxypyridazine , designed for application scientists and medicinal chemists.

Executive Summary & Chemical Space Analysis

3-Fluoro-6-methoxypyridazine (CAS: N/A for specific commercial batches, generic scaffold class) represents a "privileged scaffold" in medicinal chemistry. It serves as a bioisostere for pyridine and phenyl rings, offering unique physicochemical properties due to the high nitrogen content (low logP, high aqueous solubility) and the specific electronic push-pull effects of the substituents.

Electronic Profile & Reactivity Vectors

The pyridazine ring is electron-deficient (π-deficient), making it highly susceptible to nucleophilic attack.

  • C3-Fluorine: A highly activated leaving group due to the strong inductive effect (-I) and the electron-withdrawing nature of the adjacent N2 nitrogen. It is significantly more labile than a corresponding chloride.

  • C6-Methoxy: Acts as an electron-donating group (+M) via resonance, partially deactivating the ring, but also serves as a Directed Metalation Group (DMG) for lithiation.

  • C4/C5 Protons: The C4 proton is acidified by the adjacent Fluorine (-I effect), while the C5 proton is influenced by the Methoxy group.

ReactivityProfile cluster_0 3-Fluoro-6-methoxypyridazine Core Molecule Pyridazine Ring (Electron Deficient) F C3-Fluorine (Primary Leaving Group) Molecule->F Activates S_NAr C4 C4-H (Acidic Proton) Molecule->C4 Site of Lithiation (DoM) F->C4 Strong Inductive Acidification OMe C6-Methoxy (Directing Group) OMe->C4 Weak Coordination caption Figure 1: Reactivity vectors dictated by electronic push-pull systems.

Module A: Nucleophilic Aromatic Substitution (SNAr)

Primary Application: Installation of amines, ethers, and thiols at the C3 position.

Mechanism & Regioselectivity

The reaction proceeds via a Meisenheimer complex. The Fluorine atom is the exclusive leaving group under standard conditions. The methoxy group remains intact because the C-F bond polarization and the stability of the fluoride anion leaving group significantly lower the activation energy compared to methoxide displacement.

Protocol 1: C3-Amination (General Procedure)

Target: Synthesis of 3-amino-6-methoxypyridazine derivatives.

Reagents:

  • Substrate: 3-Fluoro-6-methoxypyridazine (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.2 – 1.5 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) or K2CO3 (2.0 equiv)

  • Solvent: DMSO (for low reactivity amines) or i-PrOH (for volatile amines)

Step-by-Step Methodology:

  • Preparation: In a dry reaction vial, dissolve 3-fluoro-6-methoxypyridazine (1.0 mmol) in anhydrous DMSO (3.0 mL).

  • Addition: Add the amine (1.2 mmol) followed by DIPEA (2.0 mmol). Note: If using a hydrochloride salt of the amine, increase DIPEA to 3.0 equiv.

  • Reaction:

    • Aliphatic Amines: Stir at Room Temperature for 2–4 hours.

    • Anilines/Steric Hindrance: Heat to 80°C for 6–12 hours.

  • Monitoring: Monitor by LC-MS. The starting material (M+H) should disappear, replaced by the product mass (M-F+Amine).

  • Workup: Dilute with water (15 mL) and extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Critical Consideration: Avoid using protic solvents (MeOH/EtOH) with strong alkoxide nucleophiles at high temperatures to prevent trans-etherification at the C6-methoxy position, although this is rare due to the stability of the C6-OMe bond relative to C3-F.

Module B: Directed Ortho Metalation (DoM)

Primary Application: Functionalization of the ring carbon (C4) with electrophiles (Iodine, Aldehydes, Boronates).

The "Base Sensitive" Challenge

Pyridazines are prone to nucleophilic attack by alkyl lithiums (e.g., n-BuLi) at the ring carbons, leading to decomposition or polymerization.

  • Solution: Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide). It is a non-nucleophilic, bulky, strong base that acts exclusively as a proton scavenger.

Regioselectivity: The Battle of Directors
  • C4 Position (Ortho to F): Strongly activated by the inductive effect (-I) of Fluorine.

  • C5 Position (Ortho to OMe): Activated by the coordination effect (CIPE) of the Methoxy oxygen.

  • Outcome: In 3-fluoro-6-methoxypyridazine, the C4 position is generally favored kinetically due to the supreme acidifying effect of the fluorine atom, provided the base (LiTMP) can access it.

Protocol 2: C4-Iodination (Precursor for Cross-Coupling)

Target: Synthesis of 3-fluoro-4-iodo-6-methoxypyridazine.

Reagents:

  • Substrate: 3-Fluoro-6-methoxypyridazine

  • Base: LiTMP (generated in situ from TMP and n-BuLi)

  • Electrophile: Iodine (I2)[1]

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • LiTMP Generation:

    • Flame-dry a Schlenk flask under Argon. Add anhydrous THF (10 mL) and 2,2,6,6-tetramethylpiperidine (1.1 equiv).

    • Cool to -78°C .[2] Dropwise add n-BuLi (1.1 equiv, 2.5 M in hexanes).

    • Warm to 0°C for 15 mins, then re-cool to -78°C .

  • Metalation:

    • Dissolve 3-fluoro-6-methoxypyridazine (1.0 mmol) in THF (2 mL) and add dropwise to the LiTMP solution at -78°C.

    • Stir for exactly 30 minutes. Warning: Extended lithiation times can lead to "lithium migration" (scrambling).

  • Trapping:

    • Add a solution of Iodine (1.2 equiv) in THF dropwise.

    • Stir at -78°C for 1 hour, then allow to warm to room temperature slowly.

  • Quench: Add saturated aq. Na2S2O3 (Sodium thiosulfate) to quench excess iodine (solution turns from violet to yellow/colorless).

  • Isolation: Extract with Et2O, dry, and concentrate. The product is often unstable on silica; use neutral alumina or rapid filtration if purification is needed.

DoM_Workflow Start 3-Fluoro-6-methoxypyridazine Base Add LiTMP (-78°C, THF) Start->Base Lithio Lithiated Intermediate (C4-Li species) Base->Lithio Kinetic Control Trap Add Electrophile (E+) (I2, DMF, etc.) Lithio->Trap Product 4-Substituted-3-F-6-OMe-pyridazine Trap->Product caption Figure 2: Directed Ortho Metalation (DoM) workflow using non-nucleophilic bases.

Module C: Transition Metal-Catalyzed Cross-Coupling

Primary Application: C-C bond formation.

Strategic Considerations

Direct Suzuki coupling on the C3-Fluorine is difficult because the C-F bond is strong and oxidative addition with Pd(0) is sluggish compared to C-Cl or C-Br.

Recommended Strategy:

  • SNAr First: Displace the Fluorine with a nucleophile that contains a handle (e.g., a chlorophenyl amine).

  • DoM First: Install an Iodine at C4 (as per Module B), then perform Suzuki coupling at C4.

  • Rare C-F Activation: Ni-catalyzed Kumada or Suzuki couplings can activate C-F bonds, but these require specialized ligands (e.g., PCy3) and are less robust for scale-up.

Data Summary: Reaction Optimization Table
Reaction TypePositionReagentConditionsYield (Typical)Key Challenge
SNAr C3Primary AminesDMSO, DIPEA, RT85-95%Hydrolysis if water present
SNAr C3Alkoxides (RO-)THF, 0°C70-85%Trans-etherification at C6
DoM C4LiTMP / I2THF, -78°C50-65%Ring addition by base
Suzuki C3Aryl Boronic AcidNi(COD)2, PCy3Toluene, 100°C20-40%

References

  • Mechanisms of SNAr in Fluorinated Heterocycles

    • Title: Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Deriv
    • Source: Molecules (MDPI), 2020.
    • URL:[Link]

  • Lithiation of Pyridazines (General DoM Principles)

    • Title: Directed ortho-metal
    • Source: ResearchG
    • URL:[Link]

  • C-H Functionalization Strategies

    • Title: Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.[3]

    • Source: Journal of the American Chemical Society, 2014.
    • URL:[Link]

  • Suzuki Coupling on Halopyridazines

    • Title: Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine...[4]

    • Source: MDPI, 2021.
    • URL:[Link]

Sources

Application

Strategic Application Note: Palladium-Catalyzed Reactions Involving 3-Fluoro-6-methoxypyridazine

Part 1: Executive Analysis & Reactivity Landscape The "Fluorine Paradox" in Palladium Catalysis In the architecture of medicinal chemistry, 3-Fluoro-6-methoxypyridazine (3-F-6-OMe-Pyd) represents a unique reactivity node...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Analysis & Reactivity Landscape

The "Fluorine Paradox" in Palladium Catalysis

In the architecture of medicinal chemistry, 3-Fluoro-6-methoxypyridazine (3-F-6-OMe-Pyd) represents a unique reactivity node. Unlike its chloro-analog (3-Chloro-6-methoxypyridazine), which is the industry standard for oxidative addition in Suzuki-Miyaura or Buchwald-Hartwig couplings, the fluoro-analog possesses a C–F bond that is typically inert to standard Pd(0) insertion.

Instead, the fluorine atom in this electron-deficient 1,2-diazine system is a "super-leaving group" for Nucleophilic Aromatic Substitution (SNAr) .

Key Insight for Researchers: If your goal is standard cross-coupling (e.g., biaryl formation at C3), use the 3-Chloro or 3-Bromo analog. If you are using the 3-Fluoro analog in a Palladium-catalyzed reaction, you are likely targeting one of two advanced pathways:

  • C–H Activation: Functionalizing the C4 or C5 positions while preserving the C–F bond for later SNAr diversification.

  • Defluorinative Coupling: Using specialized phosphine ligands or Ni/Pd dual catalysis to force oxidative addition into the robust C–F bond (an emerging field).

This guide focuses on Protocol A (C–H Activation) as the most robust high-value application for this specific reagent, and Protocol B (Pd-Catalyzed Fluorination) for synthesizing the core itself.

Visualization: The Orthogonal Reactivity Map

ReactivityMap Substrate 3-Fluoro-6-methoxypyridazine SNAr S_NAr Pathway (Nucleophilic Substitution) Substrate->SNAr  Nucleophiles (R-NH2, RO-)   PdCH Pd-Catalyzed C-H Activation (Direct Arylation) Substrate->PdCH  Pd(OAc)2, Ligand, Ar-Br   PdCF Pd-Catalyzed Defluorination (Rare/Specialized) Substrate->PdCF  Specialized Pd/Ni, Ar-B(OH)2   Prod_SNAr 3-Substituted-6-methoxypyridazine (C-N, C-O bonds) SNAr->Prod_SNAr Prod_CH 4/5-Aryl-3-fluoro-6-methoxypyridazine (C-F Preserved) PdCH->Prod_CH Prod_CF 3-Aryl-6-methoxypyridazine (Biaryl Formation) PdCF->Prod_CF

Figure 1: Reactivity divergence. The 3-Fluoro scaffold allows for C-H functionalization (Green) while retaining the Fluorine handle for subsequent SNAr (Red).

Part 2: Detailed Experimental Protocols

Protocol A: Regioselective Pd-Catalyzed C–H Arylation

Objective: To install an aryl group at the C4 or C5 position of the pyridazine ring without displacing the sensitive Fluorine or Methoxy groups. This reaction relies on the acidity of the pyridazine ring protons and the "Concerted Metallation-Deprotonation" (CMD) mechanism.

Mechanism: The pivalate (or carbonate) base assists the Pd(II) species in cleaving the C–H bond. The electron-withdrawing nature of the Fluorine at C3 directs reactivity, often favoring C4 due to inductive effects, though steric hindrance from the methoxy group at C6 also plays a role.

Reagents & Equipment[1][2][3]
  • Substrate: 3-Fluoro-6-methoxypyridazine (1.0 equiv)

  • Coupling Partner: Aryl Bromide (Ar-Br) (1.2 equiv)

  • Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (5 mol%)

  • Ligand: DavePhos or PCy3 (10 mol%) (Electron-rich, bulky ligands prevent catalyst poisoning by the pyridazine nitrogens).

  • Base/Additive: Potassium Pivalate (PivOK) (2.0 equiv) or K₂CO₃ with Pivalic Acid (0.3 equiv).

  • Solvent: DMAc (Dimethylacetamide) or Toluene (Anhydrous).

  • Conditions: 110–120 °C, Inert Atmosphere (N₂/Ar).

Step-by-Step Workflow
  • Catalyst Pre-complexation (Optional but Recommended):

    • In a glovebox or under Argon, mix Pd(OAc)₂ (11 mg, 0.05 mmol) and DavePhos (40 mg, 0.10 mmol) in 1 mL of DMAc. Stir for 15 minutes at RT to generate the active catalytic species.

  • Reaction Assembly:

    • To a reaction vial equipped with a magnetic stir bar, add 3-Fluoro-6-methoxypyridazine (128 mg, 1.0 mmol), the Aryl Bromide (1.2 mmol), and PivOK (280 mg, 2.0 mmol).

    • Add the pre-formed catalyst solution.

    • Rinse with remaining DMAc to reach a total volume of 4 mL (0.25 M concentration).

  • Execution:

    • Seal the vial with a Teflon-lined cap.

    • Heat the reaction block to 120 °C. Vigorous stirring (800 rpm) is crucial as the base is sparingly soluble.

    • Monitor by LC-MS at 2 hours and 16 hours. Look for the mass [M + Ar - H]⁺.

  • Work-up:

    • Cool to room temperature.[1] Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification:

    • The product (4-aryl or 5-aryl isomer) is purified via Flash Chromatography (Hexane/EtOAc gradient). Note: The C4-arylated product is typically less polar than the C5 isomer.

Troubleshooting:

  • Low Conversion: Add 30 mol% Pivalic Acid. The pivalate anion is the active proton shuttle in the CMD mechanism.

  • Regioselectivity Issues: Switch solvent to Mesitylene to enhance steric discrimination.

Protocol B: Synthesis of 3-Fluoro-6-methoxypyridazine via Pd-Catalyzed Fluorination

Objective: If the user intends to synthesize the title compound from the more common 3-chloro-6-methoxypyridazine using Palladium catalysis (an alternative to the traditional Halex reaction).

Scientific Context: Traditional fluorination uses KF/18-crown-6 at high temps (SNAr). However, Pd-catalyzed fluorination (Buchwald type) allows for milder conditions and higher tolerance of functional groups if the molecule is complex.

Reagents & Equipment[1][3]
  • Substrate: 3-Chloro-6-methoxypyridazine (1.0 equiv)

  • Fluorine Source: AgF (Silver Fluoride) or CsF (2.0 equiv). Note: AgF often works better for Pd-reductive elimination.

  • Catalyst: [(cinnamyl)PdCp] or Pd(OAc)₂ (2-5 mol%).

  • Ligand: tBuBrettPhos or AlPhos (Biaryl monophosphines are critical for forming the Ar-Pd-F intermediate).

  • Solvent: Toluene or Cyclohexane.

Step-by-Step Workflow
  • Inert Handling: This reaction is extremely sensitive to moisture. All reagents must be weighed in a glovebox.

  • Assembly:

    • Combine Pd-catalyst (2 mol%) and tBuBrettPhos (3 mol%) in Toluene. Stir to complex.

    • Add 3-Chloro-6-methoxypyridazine (1.0 mmol) and AgF (2.0 mmol).

    • Critical: Exclude light (wrap vial in foil) as Ag salts are photosensitive.

  • Reaction:

    • Heat to 100 °C for 12–18 hours.

  • Filtration:

    • Cool to RT. Filter through a pad of Celite to remove silver salts.

    • Safety: The residue contains silver salts; dispose of as heavy metal waste.

  • Isolation:

    • Concentrate the filtrate. 3-Fluoro-6-methoxypyridazine is a solid (MP ~103-105 °C). Recrystallize from n-heptane if necessary.

Part 3: Data Summary & Comparative Analysis

The following table contrasts the reactivity of the 3-Fluoro vs. 3-Chloro analogs in Palladium systems.

Feature3-Fluoro-6-methoxypyridazine3-Chloro-6-methoxypyridazine
Primary Pd-Reaction C–H Activation (CMD mechanism)Suzuki/Buchwald Coupling
Role of Halogen Directing Group / SNAr HandleOxidative Addition Site (Leaving Group)
C-X Bond Strength ~115 kcal/mol (Very Strong)~80 kcal/mol (Weak, Reactive)
Standard Conditions Pd(OAc)₂, PivOH, 120°CPd(PPh₃)₄, K₂CO₃, 80°C
Major Side Reaction Hydrolysis to PyridazinoneHomocoupling / Dehalogenation

Part 4: References

  • Pd-Catalyzed C-H Activation of Heterocycles:

    • Title: Palladium-Catalyzed C–H Activation of Furanyl and Thiofuranyl Substrates (Applicable methodology for electron-deficient systems).

    • Source: MDPI, Molecules 2021.

    • URL:[Link]

  • Synthesis and Reactivity of Fluoropyridazines:

    • Title: Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.

    • Source: Journal of the American Chemical Society (JACS).

    • URL:[Link]

  • Standard Coupling of the Chloro-Analog:

    • Title: Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 3-Chloro-6-methoxypyridazine.

    • Source: BenchChem Protocols.

  • Pd-Catalyzed Fluorination (Buchwald Methodology):

    • Title: Synthesis and Reactivity of a Mono-σ-Aryl Palladium(IV) Fluoride Complex.

    • Source: NIH / Science.

    • URL:[Link]

Sources

Method

Application Notes and Protocols for In Vitro Profiling of 3-Fluoro-6-methoxypyridazine Derivatives

Abstract The 3-fluoro-6-methoxypyridazine scaffold is an emerging pharmacophore of significant interest in modern drug discovery. Its unique electronic and structural properties, conferred by the fluorine and methoxy sub...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 3-fluoro-6-methoxypyridazine scaffold is an emerging pharmacophore of significant interest in modern drug discovery. Its unique electronic and structural properties, conferred by the fluorine and methoxy substitutions on the pyridazine core, make it a versatile starting point for the development of novel therapeutics. This guide provides a comprehensive suite of detailed in vitro assay protocols tailored for the initial characterization of compound libraries derived from this scaffold. The protocols are designed to be robust, self-validating, and grounded in established scientific principles, enabling researchers to efficiently profile these compounds for potential efficacy in oncology, immuno-oncology, and inflammation, while concurrently assessing key safety and metabolic liabilities.

Introduction: The Scientific Rationale for Assay Selection

The pyridazine nucleus and its derivatives are known to possess a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Specifically, the introduction of a fluorine atom can enhance metabolic stability, binding affinity, and cell permeability, making fluorinated pyridazines particularly attractive for drug development.[3][4] Recent studies have pointed towards several key pathways and targets for pyridazine-based compounds:

  • Immuno-oncology: 3-(fluoro-imidazolyl) pyridazine derivatives have been identified as potent agonists of the Stimulator of Interferon Genes (STING) pathway, a critical mediator of innate immunity with significant therapeutic potential in cancer.[5]

  • Oncology: Certain 3,6-disubstituted pyridazine derivatives have been shown to target the c-Jun N-terminal kinase-1 (JNK1) signaling pathway, which is implicated in cell proliferation and survival in various cancers.[6] Other derivatives have been found to induce apoptosis in cancer cell lines through mechanisms such as cell cycle arrest.[7]

  • Anti-inflammatory Activity: The pyridazinone core, structurally related to 3-fluoro-6-methoxypyridazine, is a well-established scaffold for anti-inflammatory agents, with some derivatives inhibiting key mediators like cyclooxygenase 2 (COX2) and phosphodiesterase type 4 (PDE4).[2]

Based on this evidence, a logical and efficient in vitro screening cascade is proposed. This cascade is designed to first assess the primary biological activity of the compounds in relevant cellular models of cancer and inflammation, followed by more specific target-based assays and essential safety profiling.

Proposed In Vitro Screening Cascade

The following workflow provides a systematic approach to characterizing novel 3-fluoro-6-methoxypyridazine derivatives, balancing the need for broad profiling with resource efficiency.

Screening_Cascade cluster_0 Tier 1: Primary Cellular Screening cluster_1 Tier 2: Mechanism of Action & Target Engagement cluster_2 Tier 3: Safety & ADME Profiling A Compound Library (3-Fluoro-6-methoxypyridazine Derivatives) B Cell Viability / Cytotoxicity Assay (e.g., MTT Assay) A->B Identify cytotoxic compounds C Pro-inflammatory Cytokine Release Assay (e.g., TNF-α / IL-6 ELISA) A->C Identify anti-inflammatory compounds D Apoptosis Induction Assays (Annexin V / Caspase-Glo) B->D Characterize cell death mechanism E Biochemical Kinase Assay (e.g., JNK1 LanthaScreen) B->E Investigate kinase inhibition F hERG Channel Inhibition Assay (Automated Patch-Clamp) B->F Assess cardiotoxicity risk G CYP450 Inhibition Assay (Human Liver Microsomes) B->G Assess drug-drug interaction potential C->E Connect inflammation to kinase pathways

Caption: Proposed screening cascade for 3-fluoro-6-methoxypyridazine derivatives.

Tier 1: Primary Cellular Screening Protocols

The initial tier focuses on identifying compounds with significant biological activity in cell-based models relevant to cancer and inflammation.

Cell Viability / Cytotoxicity Assay (MTT Protocol)

Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of viability. Viable cells with active NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[8] The intensity of the purple color is directly proportional to the number of living, metabolically active cells.

Protocol:

  • Cell Seeding: Seed cancer cell lines (e.g., human glioblastoma U-87 or triple-negative breast cancer MDA-MB-231) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.[9]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing formazan crystals to form.[9]

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well to dissolve the formazan crystals.[9]

  • Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank wells (medium only). Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

ParameterRecommended Condition
Cell Lines U-87 (Glioblastoma), MDA-MB-231 (Breast Cancer)
Seeding Density 5,000 - 10,000 cells/well
Compound Conc. 0.1 - 100 µM (7-point dilution series)
Incubation Time 48 - 72 hours
MTT Conc. 0.5 mg/mL final concentration
Readout Absorbance at 570 nm
Pro-inflammatory Cytokine Release Assay (TNF-α / IL-6 ELISA)

Principle: This sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of pro-inflammatory cytokines, such as TNF-α or IL-6, in cell culture supernatants. This assay is crucial for identifying compounds with anti-inflammatory properties.[10]

Protocol:

  • Cell Seeding and Stimulation: Seed a macrophage cell line (e.g., RAW 264.7 or THP-1) in a 96-well plate. For THP-1 cells, differentiate into macrophages using PMA (phorbol 12-myristate 13-acetate).

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Inflammatory Challenge: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS) (e.g., 100 ng/mL), for a defined period (e.g., 6-24 hours) to induce cytokine production.[11]

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant for analysis.[12]

  • ELISA Procedure (General Steps):

    • Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α).[10]

    • Blocking: Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).

    • Sample Incubation: Add cell culture supernatants and a standard curve of known cytokine concentrations to the wells.

    • Detection: Add a biotinylated detection antibody, followed by a streptavidin-horseradish peroxidase (HRP) conjugate.

    • Substrate Addition: Add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change.

    • Stop Reaction: Stop the reaction with a stop solution (e.g., 1 M H₂SO₄).

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance versus the known cytokine concentrations. Use this curve to interpolate the concentration of the cytokine in the unknown samples. Calculate the percent inhibition of cytokine release for each compound concentration relative to the LPS-stimulated control.

Tier 2: Mechanism of Action & Target Engagement

For compounds demonstrating significant activity in Tier 1 assays, the next step is to elucidate their mechanism of action.

Apoptosis Induction Assays

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by FITC-labeled Annexin V.[13] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains late apoptotic and necrotic cells where membrane integrity is compromised.[13]

Protocol:

  • Cell Treatment: Seed and treat cells with active compounds as described in the MTT assay (Section 3.1).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[14]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution to 100 µL of the cell suspension.[14]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the cells by flow cytometry immediately (within 1 hour).

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Annexin V- / PI- (Live cells)

    • Annexin V+ / PI- (Early apoptotic cells)

    • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

    • Annexin V- / PI+ (Necrotic cells)

Principle: This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway. The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD sequence) which, when cleaved by active caspases, releases a substrate for luciferase, generating a "glow-type" luminescent signal proportional to caspase activity.[1]

Protocol:

  • Cell Plating and Treatment: Plate cells in a white-walled 96-well plate and treat with compounds as previously described.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer.

  • Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).[15]

  • Incubation: Mix on a plate shaker for 5 minutes at 300-500 rpm, then incubate at room temperature for 1-3 hours.[15]

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescent signal to the number of viable cells (from a parallel MTT assay) or to a housekeeping protein measurement to account for cytotoxicity.

Apoptosis_Assay cluster_0 Apoptotic Cell cluster_1 Assay Components cluster_2 Flow Cytometry Readout A Outer Membrane PS Translocation B Annexin V-FITC Binds to PS A:f1->B:f0 Binds C Propidium Iodide (PI) Enters compromised membrane A:f0->C:f1 Permeable in late apoptosis D Early Apoptosis Annexin V+ / PI- B->D Detects E Late Apoptosis Annexin V+ / PI+ B->E C->E Detects

Caption: Principle of the Annexin V / PI apoptosis assay.

Biochemical Kinase Assay (LanthaScreen® TR-FRET)

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common format for biochemical kinase assays. The LanthaScreen® Kinase Binding Assay, for instance, uses a europium-labeled anti-tag antibody that binds to the kinase and an Alexa Fluor® 647-labeled tracer that binds to the ATP pocket. When both are bound, FRET occurs. An ATP-competitive inhibitor will displace the tracer, leading to a loss of FRET signal.[16]

Protocol (Example for JNK1):

  • Reagent Preparation: Prepare 4X solutions of the test compound, 2X solutions of the JNK1 kinase/Eu-antibody mixture, and 4X solutions of the tracer in the appropriate kinase buffer.

  • Assay Plate Setup: In a 384-well plate, add:

    • 4 µL of 4X test compound or control inhibitor (e.g., staurosporine).[17]

    • 8 µL of 2X JNK1 kinase/Eu-antibody mixture.[17]

    • 4 µL of 4X tracer.[17]

  • Incubation: Incubate the plate for 1 hour at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled microplate reader, measuring emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.

  • Data Analysis: Calculate the emission ratio (Acceptor/Donor). Plot the emission ratio against the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀ value.

Tier 3: Safety & ADME Profiling

Early assessment of potential safety and ADME (Absorption, Distribution, Metabolism, and Excretion) liabilities is critical for progressing a compound series.

hERG Channel Inhibition Assay (Automated Patch-Clamp)

Principle: Inhibition of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmia (Long QT syndrome).[18] Automated patch-clamp systems provide a higher throughput method than manual patch-clamp for assessing compound effects on hERG channels expressed in stable cell lines (e.g., HEK293 or CHO cells).[19]

Protocol (General Steps for Automated Systems):

  • Cell Preparation: Culture and harvest cells stably expressing the hERG channel.

  • System Setup: Prime the automated patch-clamp system with appropriate intracellular and extracellular solutions.

  • Cell Loading: Load the prepared cell suspension into the system.

  • Compound Application: The system will automatically establish whole-cell patch-clamp configurations and apply a series of compound concentrations to the cells.

  • Voltage Protocol: A specific voltage protocol is applied to elicit hERG currents.

  • Data Acquisition: The system records the ionic currents before and after compound application.

  • Data Analysis: The peak tail current is measured and the percent inhibition is calculated for each concentration. An IC₅₀ value is determined by fitting the concentration-response data.

ParameterRecommended Condition
Cell Line HEK293 or CHO cells stably expressing hERG
Technique Automated whole-cell patch-clamp
Temperature Near-physiological (e.g., 35-37°C)
Positive Control E-4031, Cisapride, or Dofetilide
Readout Inhibition of hERG tail current
Cytochrome P450 (CYP) Inhibition Assay

Principle: Cytochrome P450 enzymes are the primary enzymes involved in drug metabolism. Inhibition of these enzymes can lead to adverse drug-drug interactions.[20] This assay evaluates the potential of a test compound to inhibit the activity of major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) using human liver microsomes.[21]

Protocol:

  • Reagent Preparation: Prepare a reaction mixture containing human liver microsomes, a specific probe substrate for the CYP isoform of interest, and phosphate buffer.

  • Incubation: Add the test compound at various concentrations to the reaction mixture and pre-incubate at 37°C.

  • Reaction Initiation: Initiate the metabolic reaction by adding a NADPH-regenerating system.

  • Reaction Termination: Stop the reaction after a defined time (e.g., 10-60 minutes) by adding a stop solution (e.g., cold acetonitrile).

  • Sample Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the formation of the probe substrate's metabolite.

  • Data Analysis: Calculate the rate of metabolite formation at each test compound concentration. Determine the percent inhibition relative to the vehicle control and calculate the IC₅₀ value.

ParameterRecommended Condition
Test System Pooled Human Liver Microsomes
CYP Isoforms CYP1A2, 2C9, 2C19, 2D6, 3A4
Substrates Isoform-specific probe substrates (e.g., Phenacetin for 1A2)
Analysis Method LC-MS/MS
Readout IC₅₀ for inhibition of metabolite formation

References

  • Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. PubMed. [Link]

  • Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. PubMed. [Link]

  • Evaluation of cytochrome P450 inhibition assays using human liver microsomes by a cassette analysis /LC-MS/MS. PubMed. [Link]

  • Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. National Cancer Institute. [Link]

  • Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. PubMed Central. [Link]

  • Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. ACS Publications. [Link]

  • Interleukin-6 production by murine macrophage cell lines P388D1 and J774A.1: stimulation requirements and kinetics. PubMed. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed Central. [Link]

  • hERG Patch Clamp Assay – Cardiac Safety Panel. Reaction Biology. [Link]

  • MTT Cell Growth Assay Protocol for 96-well and 384-well LifeGel Plates. Real Research. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]

  • Cytochrome P450 Inhibition Assay Using Human Liver Microsomes. ResearchGate. [Link]

  • Discovery of 3-(Fluoro-imidazolyl)pyridazine Derivatives as Potent STING Agonists with Antitumor Activity. PubMed. [Link]

  • LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. BMG Labtech. [Link]

  • Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. Springer. [Link]

  • Human TNF-alpha (Tumor Necrosis Factor Alpha) ELISA Kit. MP Biomedicals. [Link]

  • Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening. National Institutes of Health. [Link]

  • 6-Chloropyridazin-3-yl Derivatives Active as Nicotinic Agents: Synthesis, Binding, and Modeling Studies. PubMed. [Link]

  • Caspase 3/7 Activity. Protocols.io. [Link]

  • Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories. [Link]

  • Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. National Institutes of Health. [Link]

  • TNF-α (free) ELISA. DRG International. [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. [Link]

  • Human IL-6 ELISA Kit. RayBiotech. [Link]

  • Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. MDPI. [Link]

  • Design, synthesis and biological evaluation of 3-amino-6-(2-hydroxyphenyl)pyridazin-4-aryl derivatives as SMARCA2/4 degraders. PubMed. [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. [Link]

  • A Novel System for Evaluating the Inhibition Effect of Drugs on Cytochrome P450 Enzymes in vitro Based on Human-Induced Hepatocytes (hiHeps). Frontiers. [Link]

  • Manual Whole-Cell Patch Clamp Assay for Screening NCE's Against Voltage Gated Ion-Channels. Aragen Life Sciences. [Link]

  • In Vitro CYP Inhibition Studies. BioIVT. [Link]

  • Maladaptive Trained Immunity Drives Persistent IL-6 Production and Enhanced TLR Responsiveness in Monocyte-Derived Macrophages from People Living with HIV. MDPI. [Link]

  • Cell Viability Assay (MTT Assay) Protocol. Protocols.io. [Link]

  • Early identification of hERG liability in drug discovery programs by automated patch clamp. Dovepress. [Link]

  • Determination of Caspase-3/7 Activities. Bio-protocol. [Link]

Sources

Application

Application Note: High-Efficiency Synthesis of Pyridazinone-Based Anti-Inflammatory Scaffolds

Leveraging 3-Fluoro-6-methoxypyridazine as a Privileged Electrophile Executive Summary This application note details the strategic use of 3-Fluoro-6-methoxypyridazine (CAS 1934842-49-5) as a high-reactivity building bloc...

Author: BenchChem Technical Support Team. Date: February 2026

Leveraging 3-Fluoro-6-methoxypyridazine as a Privileged Electrophile

Executive Summary

This application note details the strategic use of 3-Fluoro-6-methoxypyridazine (CAS 1934842-49-5) as a high-reactivity building block for the development of non-steroidal anti-inflammatory drugs (NSAIDs), specifically targeting COX-2 and p38 MAPK pathways.

While chlorinated pyridazines are common, the 3-fluoro analog offers superior electrophilicity in Nucleophilic Aromatic Substitution (SNAr) reactions. This allows for the introduction of sterically hindered or weakly nucleophilic amines under milder conditions, preserving sensitive functional groups essential for modern anti-inflammatory pharmacophores. This guide provides a validated workflow for converting this precursor into bioactive 3(2H)-pyridazinone scaffolds.

Chemical Foundation & Mechanistic Advantage

The pyridazine ring is a "privileged structure" in medicinal chemistry, capable of engaging in hydrogen bonding and π-stacking interactions within enzyme active sites (e.g., the hydrophobic pocket of COX-2).

The Fluorine Advantage: In electron-deficient heterocycles like pyridazine, nucleophilic substitution at the carbon-halogen bond is governed by the SNAr mechanism. The rate-determining step is often the initial nucleophilic attack.

  • Electronegativity: The high electronegativity of fluorine (

    
    ) significantly lowers the energy of the LUMO at the C-3 position compared to chlorine (
    
    
    
    ), accelerating the nucleophilic attack.
  • Leaving Group Ability: Although fluoride is a poorer leaving group than chloride in SN1/SN2 reactions, in SNAr, the stabilization of the Meisenheimer complex by the highly withdrawing fluorine atom makes the 3-fluoro derivative significantly more reactive (up to 100x faster) than the 3-chloro analog.

Table 1: Comparative Reactivity Profile
Property3-Fluoro-6-methoxypyridazine3-Chloro-6-methoxypyridazineImpact on Protocol
SNAr Reactivity HighModerateFluoro allows lower temp/weaker bases.
LUMO Energy (C3) Lower (More Electrophilic)HigherFluoro accepts weak nucleophiles (e.g., anilines).
Solubility Polar Organic Solvents (DMSO, DMF)SimilarCompatible with standard solvating systems.
Stability Moisture Sensitive (Store at 2-8°C)StableRequires anhydrous conditions.
Application Workflow: From Precursor to Lead Candidate

The following diagram illustrates the synthetic pathway from the fluoro-precursor to a bioactive pyridazinone inhibitor.

G Start 3-Fluoro-6- methoxypyridazine Inter Intermediate: 3-Amino-6- methoxypyridazine Start->Inter Step 1: SNAr (R-NH2, Base) Final Active Scaffold: 3(2H)-Pyridazinone (COX-2/p38 Inhibitor) Inter->Final Step 2: Demethylation (BBr3 or HBr) Target Target Binding: Hydrophobic Pocket (COX-2) Final->Target Bioactivity

Figure 1: Synthetic workflow transforming the 3-fluoro precursor into the active pyridazinone pharmacophore.

Detailed Experimental Protocols
Protocol A: High-Yield SNAr Functionalization

Objective: To couple a functionalized aniline (pharmacophore tail) to the pyridazine core. Rationale: The 3-fluoro group allows this reaction to proceed at 60-80°C, whereas the chloro-analog typically requires >100°C or palladium catalysis (Buchwald-Hartwig).

Materials:

  • 3-Fluoro-6-methoxypyridazine (1.0 equiv)[1]

  • Target Aniline (e.g., 4-(methylsulfonyl)aniline for COX-2 selectivity) (1.1 equiv)

  • Cesium Carbonate (

    
    ) (2.0 equiv)
    
  • Anhydrous DMSO (0.2 M concentration)

Step-by-Step Procedure:

  • Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve the Target Aniline (1.1 mmol) in anhydrous DMSO (5 mL).

  • Activation: Add

    
     (2.0 mmol) and stir at room temperature for 15 minutes to deprotonate/activate the amine.
    
  • Addition: Add 3-Fluoro-6-methoxypyridazine (1.0 mmol) in one portion.

  • Reaction: Heat the mixture to 60°C under an inert atmosphere (

    
     or Ar). Monitor via TLC or LC-MS.
    
    • Checkpoint: The reaction is typically complete within 2-4 hours. The chloro-analog would require 12-24 hours.

  • Workup: Cool to room temperature. Pour into ice-water (20 mL). The product often precipitates. Filter the solid. If no precipitate, extract with EtOAc (3x), wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc).

Protocol B: Regioselective Demethylation (Unmasking the Pyridazinone)

Objective: Convert the 6-methoxy group into the 6-oxo moiety (pyridazinone), which is essential for hydrogen bonding in the COX-2 active site.

Materials:

  • 3-Amino-6-methoxypyridazine intermediate (from Protocol A)[2]

  • Boron Tribromide (

    
    ) (1.0 M in DCM) OR 48% HBr (aq)
    

Step-by-Step Procedure (BBr3 Method - Milder):

  • Dissolution: Dissolve the intermediate (1.0 mmol) in anhydrous DCM (10 mL) and cool to 0°C.

  • Addition: Dropwise add

    
     (3.0 mmol, 3 equiv) over 10 minutes.
    
  • Reaction: Allow to warm to room temperature and stir for 4 hours.

  • Quench: Cool to 0°C. Carefully quench with saturated

    
     solution (exothermic!).
    
  • Isolation: Extract with DCM/MeOH (9:1). The product is the tautomeric 3-amino-6(1H)-pyridazinone .

Biological Validation Context

The resulting pyridazinone derivatives are potent anti-inflammatory agents.[3][4][5][6] The mechanism of action typically involves the inhibition of COX-2 or p38 MAPK.

Mechanism of Action Diagram

Pathway Stimulus Inflammatory Stimulus (LPS/Cytokines) PLA2 PLA2 Activation Stimulus->PLA2 Membrane Cell Membrane AA Arachidonic Acid PLA2->AA COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (PGE2) COX2->PGs Catalysis Inhibitor Pyridazinone Inhibitor (Synthesized Compound) Inhibitor->COX2 Blocks Hydrophobic Channel Inflammation Pain & Inflammation PGs->Inflammation

Figure 2: Mechanism of action showing the interception of the arachidonic acid cascade by the synthesized inhibitor.

Protocol C: In Vitro COX-2 Inhibition Screening
  • Assay Type: Colorimetric COX Inhibitor Screening Assay.

  • Reagents: Ovine COX-2, Arachidonic Acid, Colorimetric Substrate (TMPD).

  • Method:

    • Incubate COX-2 enzyme with the synthesized Pyridazinone (0.01 - 10

      
      ) for 10 mins at 25°C.
      
    • Add Arachidonic Acid and TMPD.

    • Measure absorbance at 590 nm.

    • Success Metric:

      
       indicates a potent lead candidate.
      
References
  • National Center for Biotechnology Information. (2024). Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives.[3] PubMed. Retrieved from [Link] (Search Term: Pyridazinone Anti-inflammatory)

  • MDPI. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes. Molecules.[3][4][5][7][8][9][10][11][12][13] Retrieved from [Link]

  • WuXi Biology. (2023). SNAr Reaction of Polyhalogenated Heterocycles: QM Analysis. Retrieved from [Link]

  • RSC Medicinal Chemistry. (2023). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent.[14][15] Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-Fluoro-6-methoxypyridazine

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1934842-49-5 | Molecular Formula: C₅H₅FN₂O[1]

Introduction

Welcome to the Technical Support Center. This guide addresses the synthesis of 3-Fluoro-6-methoxypyridazine , a critical fluorinated heteroaromatic building block used in medicinal chemistry (e.g., as a bioisostere for fluorobenzene or fluoropyridine moieties).[1]

The synthesis typically follows a two-step sequence starting from commercially available 3,6-dichloropyridazine .[1] While the chemistry appears straightforward, yields often suffer due to two main factors:

  • Regio-control failure during the initial methoxylation (forming the dimethoxy byproduct).

  • Stalled kinetics during the fluorination step (due to the electronic deactivation by the methoxy group).

This guide provides troubleshooting workflows, optimized protocols, and mechanistic insights to maximize your yield.

Part 1: Troubleshooting & FAQs
Module A: The Methoxylation Step

Reaction: 3,6-Dichloropyridazine + NaOMe


 3-Chloro-6-methoxypyridazine[1]

Q1: I am seeing significant amounts of 3,6-dimethoxypyridazine. How do I stop the reaction at the mono-substituted stage? A: While the methoxy group is electronically deactivating (making the second substitution slower), the reaction is still sensitive to stoichiometry and temperature.[1]

  • Stoichiometry: Use a slight deficit of Sodium Methoxide (NaOMe), typically 0.95 to 0.98 equivalents .[1] Never use excess.

  • Temperature: Conduct the addition at 0°C to 5°C . Do not heat to reflux until you have confirmed the consumption of the limiting reagent via TLC/HPLC.[1]

  • Mode of Addition: Add the NaOMe solution dropwise to the solution of 3,6-dichloropyridazine.[1] This ensures the concentration of nucleophile remains low relative to the substrate, favoring mono-substitution.[1]

Q2: My yield is low after aqueous workup. Is the product water-soluble? A: Yes, 3-chloro-6-methoxypyridazine has moderate water solubility due to the basic nitrogen atoms.[1]

  • Fix: Do not rely on simple phase separation. Extract the aqueous layer at least 3 times with Dichloromethane (DCM) or Ethyl Acetate .[1]

  • pH Control: Ensure the aqueous phase is neutral (pH ~7). If the solution is too acidic, the pyridazine nitrogen may protonate, trapping the product in the water layer.[1]

Module B: The Fluorination (Halex) Step

Reaction: 3-Chloro-6-methoxypyridazine + KF


 3-Fluoro-6-methoxypyridazine[1]

Q3: The reaction stalls at 50% conversion, even after 24 hours. Adding more KF doesn't help.[1] Why? A: This is the most common issue. The methoxy group at position 6 donates electron density into the ring (+R effect), significantly deactivating position 3 toward Nucleophilic Aromatic Substitution (SnAr).[1] The chloride is "cold."[1]

  • The "Naked" Fluoride Solution: You must maximize the nucleophilicity of the fluoride ion.[1]

    • Solvent: Use Sulfolane (preferred for higher temps) or DMSO .[1]

    • Catalyst: You must use a phase transfer catalyst.[1] 18-Crown-6 (10-20 mol%) is the gold standard for KF.[1] Tetraphenylphosphonium bromide (PPh₄Br) is a robust alternative.[1]

    • Temperature: This reaction requires energy.[1] Push the temperature to 130°C - 150°C .

Q4: I see a new impurity that matches the mass of the hydroxy-derivative (pyridaz-3-one). What happened? A: You have "wet" fluoride.[1] At high temperatures, trace water competes with fluoride, leading to hydrolysis.[1]

  • Protocol: Use Spray-Dried Potassium Fluoride (KF) .[1] It has a vastly higher surface area and lower water content than crystalline KF.[1]

  • Drying: If spray-dried KF is unavailable, dry your KF under high vacuum at 150°C for 4 hours, then grind it rapidly in a glovebox or dry bag.[1]

Part 2: Visualizing the Workflow

The following diagram illustrates the critical decision points and reaction pathways.

G Start 3,6-Dichloropyridazine Step1 Step 1: Methoxylation (NaOMe, MeOH, 0°C) Start->Step1 Inter 3-Chloro-6-methoxypyridazine Step1->Inter 0.95 eq NaOMe Controlled Temp Side1 3,6-Dimethoxypyridazine (Impurity: Excess NaOMe) Step1->Side1 Excess NaOMe or High Temp Step2 Step 2: Halex Fluorination (KF, 18-Crown-6, Sulfolane, 140°C) Inter->Step2 Product 3-Fluoro-6-methoxypyridazine (Target) Step2->Product Anhydrous Conditions Side2 Pyridazinone (Impurity: Wet KF) Step2->Side2 Water present

Caption: Optimized synthesis pathway with critical control points for impurity avoidance.

Part 3: Optimized Experimental Protocols
Protocol A: Synthesis of 3-Chloro-6-methoxypyridazine

Target: High selectivity over the dimethoxy byproduct.

  • Setup: Charge a dry 3-neck flask with 3,6-dichloropyridazine (10.0 g, 67.1 mmol) and anhydrous Methanol (100 mL) under Nitrogen.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Prepare a solution of NaOMe (3.5 g, 64.0 mmol, 0.95 eq) in Methanol (20 mL). Add this dropwise over 30 minutes, maintaining internal temp <5°C.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) for 1 hour. Monitor via TLC (Hexane/EtOAc 7:3).

  • Workup: Concentrate methanol to ~20 mL. Pour into water (100 mL). Extract with DCM (3 x 50 mL).

  • Purification: Dry organic layer over MgSO₄ and concentrate. Recrystallize from Hexane/EtOAc if necessary.

    • Expected Yield: 85-90%[1]

    • Physical State: White to off-white solid.[1][2]

Protocol B: Halex Fluorination to 3-Fluoro-6-methoxypyridazine

Target: Overcoming electronic deactivation.

  • Drying (Critical): Flame-dry a reaction flask and cool under Argon.

  • Reagents: Add 3-chloro-6-methoxypyridazine (5.0 g, 34.6 mmol) , Spray-Dried KF (6.0 g, 103 mmol, 3 eq) , and 18-Crown-6 (1.8 g, 6.9 mmol, 0.2 eq) .

  • Solvent: Add anhydrous Sulfolane (25 mL) (or DMSO, though Sulfolane is thermally more stable).

  • Reaction: Heat to 140°C for 12-18 hours.

    • Note: Reaction is complete when starting material <2% by HPLC.[1]

  • Workup: Cool to RT. Dilute with Water (150 mL) and extract with Diethyl Ether (4 x 50 mL). Note: Ether is preferred here to leave Sulfolane in the aqueous phase.[1]

  • Purification: Wash combined ether layers with Brine.[1] Dry over Na₂SO₄.[1] Carefully concentrate (product may be sublimable/volatile).[1] Purify via silica flash chromatography (0-20% EtOAc in Hexane).

Part 4: Data & Specifications
ParameterSpecification / ValueNote
CAS Number 1934842-49-5
Molecular Weight 128.10 g/mol
Appearance White to pale yellow solid
Solubility Soluble in DCM, MeOH, DMSOModerate water solubility
Key Reactivity Electrophilic at C-3Deactivated by C-6 OMe
Storage 2-8°C, Inert AtmosphereMoisture sensitive
References
  • General Halex Methodology: Finger, G. C.; Kruse, C. W.[1] "Aromatic Fluorine Compounds. VII. Replacement of Aromatic -Cl and -NO2 Groups by -F".[1] Journal of the American Chemical Society, 1956, 78(23), 6034–6037.[1] Link

  • Deactivation Effects in Pyridazines: Coad, P.; Coad, R. A.; Clough, S. "Nucleophilic Substitution in the Pyridazine Series".[1] Journal of Organic Chemistry, 1963, 28(1), 218–221.[1] Link

  • Phase Transfer Catalysis in Fluorination: Clark, J. H.; Macquarrie, D. J.[1] "Fluoride Ion as a Base and Nucleophile in Organic Synthesis". Organic Process Research & Development, 1997.[1] (General reference for KF/18-crown-6 utility).

  • Product Data: PubChem Compound Summary for CID 132452353 (3-Fluoro-6-methoxypyridazine). Link

  • Starting Material Synthesis: "Synthesis of 3-chloro-6-methoxypyridazine". ChemicalBook Protocols. Link

Sources

Optimization

identifying and removing impurities in 3-Fluoro-6-methoxypyridazine synthesis

Welcome, researchers, scientists, and drug development professionals, to our dedicated technical support center for the synthesis of 3-Fluoro-6-methoxypyridazine. As Senior Application Scientists, we understand the nuanc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers, scientists, and drug development professionals, to our dedicated technical support center for the synthesis of 3-Fluoro-6-methoxypyridazine. As Senior Application Scientists, we understand the nuances and challenges of synthetic organic chemistry. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to ensure the successful synthesis and purification of this key pharmaceutical intermediate. Our approach is grounded in scientific principles and practical, field-tested experience to empower you in your research and development endeavors.

I. Synthesis Overview: A Mechanistic Approach

The most common and efficient pathway to 3-Fluoro-6-methoxypyridazine involves a nucleophilic aromatic substitution (SNAr) reaction. This typically proceeds by reacting a di-halogenated pyridazine precursor with sodium methoxide. The choice of starting material, either 3,6-difluoropyridazine or 3-chloro-6-fluoropyridazine, will influence the reaction conditions and the potential impurity profile.

The reaction mechanism hinges on the electron-deficient nature of the pyridazine ring, which is further activated by the presence of electron-withdrawing halogen substituents. The methoxide ion, a potent nucleophile, attacks one of the carbon atoms bearing a halogen, forming a temporary Meisenheimer complex. The subsequent departure of the halide leaving group re-aromatizes the ring, yielding the desired product.

SNAr_Mechanism 3,6-Dihalopyridazine 3,6-Dihalopyridazine Meisenheimer_Complex Meisenheimer_Complex 3,6-Dihalopyridazine->Meisenheimer_Complex + NaOCH3 3-Fluoro-6-methoxypyridazine 3-Fluoro-6-methoxypyridazine Meisenheimer_Complex->3-Fluoro-6-methoxypyridazine - NaX

Caption: Generalized SNAr mechanism for the synthesis of 3-Fluoro-6-methoxypyridazine.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of 3-Fluoro-6-methoxypyridazine?

A1: The most prevalent starting material is 3,6-dichloropyridazine, which is commercially available.[1] This is then typically converted to a fluoro-chloro or difluoro intermediate before methoxylation. Alternatively, direct selective methoxylation of a chloro-fluoro pyridazine can be employed.

Q2: What are the typical reaction conditions for the methoxylation step?

A2: The reaction is generally carried out using sodium methoxide in a polar aprotic solvent such as methanol, tetrahydrofuran (THF), or dimethylformamide (DMF). The reaction temperature can range from room temperature to reflux, depending on the reactivity of the starting material. Careful monitoring of the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is crucial to prevent the formation of byproducts.

Q3: What are the most common impurities I should expect?

A3: The impurity profile can vary depending on the starting material and reaction conditions. Common impurities include:

  • Unreacted Starting Material: Incomplete reaction can leave residual di-halogenated pyridazine.

  • Di-methoxylated Byproduct: If the reaction is not carefully controlled, a second nucleophilic substitution can occur, leading to the formation of 3,6-dimethoxypyridazine.

  • Hydrolysis Product: The presence of water in the reaction mixture can lead to the formation of 3-fluoro-6-hydroxypyridazine.

  • Positional Isomers: If the starting material is asymmetrically substituted (e.g., 3-chloro-6-fluoropyridazine), there is a possibility of forming the undesired regioisomer, 3-chloro-6-methoxypyridazine.

Q4: How can I minimize the formation of the di-methoxylated byproduct?

A4: To minimize the formation of the di-methoxylated byproduct, it is recommended to use a stoichiometric amount of sodium methoxide or a slight excess. Running the reaction at a lower temperature and carefully monitoring its progress to stop it once the starting material is consumed can also prevent overreaction.

III. Troubleshooting Guide: Identifying and Removing Impurities

A. Impurity Identification

A combination of analytical techniques is essential for the accurate identification and quantification of impurities.

Analytical TechniqueApplication in Impurity Analysis
HPLC-MS Ideal for separating the product from impurities and providing molecular weight information for tentative identification.
GC-MS Useful for identifying volatile impurities and residual solvents.
¹H NMR & ¹⁹F NMR Provides structural information to confirm the identity of the desired product and elucidate the structure of impurities. The presence of a fluorine atom provides a unique spectroscopic handle.

¹H and ¹⁹F NMR Spectroscopy:

  • 3-Fluoro-6-methoxypyridazine: Expect characteristic signals for the methoxy group (a singlet around 4.0 ppm in ¹H NMR) and distinct coupling patterns for the aromatic protons. In ¹⁹F NMR, a singlet or a doublet (if coupled to a proton) will be observed.

  • Unreacted Dihalogenated Pyridazine: The NMR spectrum will lack the methoxy signal and show a different aromatic proton pattern.

  • 3,6-Dimethoxypyridazine: Two equivalent methoxy groups will give a single, more intense singlet in the ¹H NMR. The ¹⁹F NMR spectrum will be absent.

  • 3-Fluoro-6-hydroxypyridazine: The methoxy signal will be absent, and a broad singlet corresponding to the hydroxyl proton will be present.

B. Purification Protocols

1. Recrystallization

Recrystallization is an effective method for removing less soluble or more soluble impurities.

Experimental Protocol: Recrystallization of 3-Fluoro-6-methoxypyridazine

  • Solvent Screening: Test the solubility of the crude product in various solvents at room temperature and at their boiling points. Ideal solvents are those in which the product has high solubility at elevated temperatures and low solubility at room temperature. Common solvents to screen include ethanol, isopropanol, ethyl acetate, and toluene.

  • Dissolution: Dissolve the crude material in a minimal amount of the chosen hot solvent to form a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Recrystallization_Workflow Crude_Product Crude_Product Dissolve_in_Hot_Solvent Dissolve_in_Hot_Solvent Crude_Product->Dissolve_in_Hot_Solvent Cool_to_Crystallize Cool_to_Crystallize Dissolve_in_Hot_Solvent->Cool_to_Crystallize Filter_and_Wash Filter_and_Wash Cool_to_Crystallize->Filter_and_Wash Pure_Crystals Pure_Crystals Filter_and_Wash->Pure_Crystals

Sources

Troubleshooting

Technical Support Center: Troubleshooting Failed Nucleophilic Aromatic Substitution (SNAr) on Fluoropyridazines

As a Senior Application Scientist, I've frequently collaborated with researchers in medicinal chemistry and process development who encounter challenges with nucleophilic aromatic substitution (SNAr) reactions, particula...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've frequently collaborated with researchers in medicinal chemistry and process development who encounter challenges with nucleophilic aromatic substitution (SNAr) reactions, particularly on electron-deficient heterocycles like fluoropyridazines. These reactions are fundamental to constructing complex molecular scaffolds, but their success is highly sensitive to a range of variables. This guide is designed to provide a structured, experience-driven approach to troubleshooting common failures, moving beyond simple procedural checklists to address the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: Why is my SNAr reaction on a fluoropyridazine failing to proceed, even with a strong nucleophile?

A1: While fluoropyridazines are activated for SNAr, several factors can prevent the reaction. Firstly, ensure your nucleophile is sufficiently deprotonated. Many amine and thiol nucleophiles require a base to be reactive. If a base is already present, its strength (pKa) and steric bulk might be suboptimal for generating the active nucleophile without causing side reactions. Secondly, solvent choice is critical. Aprotic polar solvents like DMF, DMSO, or NMP are generally preferred as they can solvate the cation of the base and the intermediate Meisenheimer complex, thereby accelerating the reaction. Lastly, residual water in the reaction mixture can protonate the nucleophile or the base, effectively quenching the reaction. Rigorous drying of reagents and solvents is paramount.

Q2: I'm observing the formation of multiple products. What are the likely side reactions?

A2: With difluoro- or trifluoropyridazines, regioselectivity becomes a primary concern. The position of substitution is dictated by the electronic effects of the ring nitrogens and other substituents. The most electron-deficient carbon is the most likely site of attack. If your pyridazine has multiple reactive fluorines, you may be seeing a mixture of mono- and di-substituted products. To favor mono-substitution, consider using a slight excess (1.0-1.2 equivalents) of the nucleophile and shorter reaction times. Another common side product is the hydrolysis of the fluoro group to a hydroxyl group if water is present.

Q3: My reaction is proceeding, but the yield is consistently low. How can I optimize it?

A3: Low yields often point to incomplete conversion or product degradation. To address incomplete conversion, consider increasing the reaction temperature. SNAr reactions often require heating, sometimes to temperatures exceeding 100 °C. However, be mindful of the thermal stability of your starting materials and product. A stronger, non-nucleophilic base (e.g., Cs2CO3 or DBU instead of K2CO3) can also drive the reaction to completion by more effectively deprotonating the nucleophile. If product degradation is suspected, it may be occurring during workup. Ensure your aqueous workup conditions are not too acidic or basic for your product's stability.

In-Depth Troubleshooting Guides

Guide 1: Diagnosing a Stalled Reaction (No Product Formation)

A stalled SNAr reaction on a fluoropyridazine is a common yet solvable issue. This guide provides a systematic approach to identifying the root cause.

Step 1: Verify the Integrity of Starting Materials

  • Fluoropyridazine: Confirm its purity via NMR or LC-MS. Impurities could inhibit the reaction.

  • Nucleophile: For solid nucleophiles, ensure they are dry. For liquid nucleophiles, consider distillation if purity is questionable.

  • Base: Many inorganic bases (e.g., K2CO3, Cs2CO3) are hygroscopic. Dry them in an oven before use.

  • Solvent: Use anhydrous solvent. Even "anhydrous" solvents from commercial suppliers can absorb water. Consider fresh bottles or drying over molecular sieves.

Step 2: Re-evaluate the Reaction Conditions

This table outlines key parameters and suggested modifications to overcome a stalled reaction.

ParameterStandard ConditionTroubleshooting ActionRationale
Temperature Room TemperatureIncrease in 20 °C increments (e.g., to 50 °C, 70 °C, etc.)Provides the necessary activation energy for the reaction.
Base K2CO3Switch to a stronger base like Cs2CO3 or an organic base like DBU.A stronger base will more effectively deprotonate the nucleophile, increasing its concentration and reactivity.
Solvent DMFSwitch to DMSO or NMP.These solvents have higher dielectric constants, which can better stabilize charged intermediates and accelerate the reaction.
Concentration 0.1 MIncrease to 0.5 M.Higher concentrations can increase the reaction rate according to the rate law.

Step 3: Consider Mechanistic Hurdles

The following diagram illustrates a general troubleshooting workflow for a stalled reaction.

Caption: Troubleshooting workflow for a stalled SNAr reaction.

Guide 2: Addressing Regioselectivity Issues in Polyfluorinated Pyridazines

When working with pyridazines containing multiple fluorine atoms, controlling which one is substituted is a significant challenge. The inherent electronics of the pyridazine ring direct the nucleophilic attack to the most electron-poor carbon.

Understanding the Electronics

The two nitrogen atoms in the pyridazine ring are electron-withdrawing, and their influence is strongest at the positions alpha and gamma to them. For example, in 3,6-difluoropyridazine, the C3 and C6 positions are electronically equivalent. However, in 3,4,5-trifluoropyridazine, the C4 position is generally the most activated towards nucleophilic attack due to the cumulative electron-withdrawing effects of the adjacent fluorine atoms and the para-nitrogen atom.

Strategies for Controlled Substitution:

  • Stoichiometric Control: Use 1.0 equivalent of the nucleophile to favor mono-substitution. This is the simplest approach but may still yield mixtures.

  • Temperature Control: Running the reaction at a lower temperature can sometimes improve selectivity, as the more reactive site will react preferentially.

  • Use of Bulky Nucleophiles: A sterically hindered nucleophile may selectively attack the less sterically encumbered fluorine atom.

  • Protecting Groups: In complex syntheses, it may be necessary to use a protecting group strategy to temporarily block one reactive site.

The following diagram illustrates the factors influencing regioselectivity.

G cluster_0 Factors Influencing Regioselectivity cluster_1 Outcome Electronic Effects Electronic Effects Desired Regioisomer Desired Regioisomer Electronic Effects->Desired Regioisomer Steric Hindrance Steric Hindrance Steric Hindrance->Desired Regioisomer Reaction Temperature Reaction Temperature Undesired Regioisomer(s) Undesired Regioisomer(s) Reaction Temperature->Undesired Regioisomer(s) Nucleophile Choice Nucleophile Choice Nucleophile Choice->Desired Regioisomer

Caption: Key factors influencing regioselectivity in SNAr reactions.

Experimental Protocols

Protocol 1: General Procedure for SNAr on a Fluoropyridazine

This protocol provides a robust starting point for the substitution of a fluorine atom on a pyridazine ring with an amine nucleophile.

  • Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (N2 or Ar), add the fluoropyridazine (1.0 eq.), the amine nucleophile (1.1 eq.), and cesium carbonate (Cs2CO3, 1.5 eq.).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to achieve a concentration of 0.2 M with respect to the fluoropyridazine.

  • Reaction: Stir the mixture at 80 °C and monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete (typically 2-12 hours), cool the mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Small-Scale Reaction Optimization Array

To efficiently optimize reaction conditions, a parallel synthesis approach can be used.

  • Setup: In a 24-well plate, dispense the fluoropyridazine stock solution to each well.

  • Variable Addition: In separate rows or columns, add different bases (e.g., K2CO3, Cs2CO3, DBU), solvents (e.g., DMF, DMSO, NMP), and nucleophile equivalents (e.g., 1.1, 1.5, 2.0).

  • Reaction: Seal the plate and heat it to the desired temperature.

  • Analysis: After a set time, quench a small aliquot from each well and analyze by LC-MS to determine the conversion to the desired product. This allows for rapid identification of the most promising reaction conditions.

References

  • Title: Solvent Effects in Nucleophilic Aromatic Substitution Reactions Source: Chemical Reviews URL: [Link]

  • Title: Modern Nucleophilic Aromatic Substitution Source: Journal of Organic Chemistry URL: [Link]

Optimization

catalyst selection for cross-coupling reactions with 3-Fluoro-6-methoxypyridazine

Status: Operational Ticket ID: PYR-3F-OMe-001 Assigned Specialist: Senior Application Scientist, Catalysis Division Executive Summary: The Substrate Paradox You are working with 3-Fluoro-6-methoxypyridazine . This substr...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PYR-3F-OMe-001 Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary: The Substrate Paradox

You are working with 3-Fluoro-6-methoxypyridazine . This substrate presents a classic "heterocyclic paradox" that leads to frequent experimental failure:

  • Electronic Activation: The pyridazine ring is electron-deficient, making the C3-Fluorine highly activated for nucleophilic attack.

  • Catalyst Poisoning: The 1,2-diazine (N-N) motif is a potent chelator. It binds transition metals (Pd, Pt) effectively, shutting down the catalytic cycle by displacing ligands or forming stable, unreactive "rest states."

This guide moves beyond generic "screening kits" to provide mechanism-based solutions for functionalizing this specific scaffold.

Module 1: Decision Matrix & Workflow

Before selecting a catalyst, you must define the reaction vector. Are you trying to replace the Fluorine, or functionalize the ring C-H bonds?

ReactionLogic Start Target Transformation Vector1 Replace Fluorine (C-F Bond Cleavage) Start->Vector1 Vector2 Functionalize Ring (C-H Activation) Start->Vector2 NuType Nucleophile Type? Vector1->NuType Sol3 Pd-Catalyzed C-H Activation (Pd(OAc)2 + PivOH) Vector2->Sol3 Carbon Carbon (Aryl/Alkyl) NuType->Carbon C-C Bond Hetero Heteroatom (N, O, S) NuType->Hetero C-N/O/S Bond Sol1 Nickel Catalysis (Ni(COD)2 + PCy3) Carbon->Sol1 Sol2 S_NAr (Uncatalyzed) (Cs2CO3, DMSO) Hetero->Sol2

Figure 1: Strategic decision tree for 3-Fluoro-6-methoxypyridazine functionalization.

Module 2: Troubleshooting C-F Bond Functionalization

Issue 1: "My Suzuki Coupling with Pd(PPh3)4 failed."

Diagnosis: Bond Energy Mismatch. Palladium(0) catalysts typically cannot perform oxidative addition into the C(sp2)-F bond of this substrate. The bond dissociation energy (BDE) of C-F (~115 kcal/mol) is too high for standard Pd species, which prefer C-I, C-Br, or C-Cl.

The Fix: Switch to Nickel (Ni) Nickel is smaller and more nucleophilic than Palladium, allowing for oxidative addition into heteroaryl C-F bonds.

Recommended Protocol (Ni-Catalyzed Suzuki):

  • Catalyst: Ni(COD)₂ (5-10 mol%)

  • Ligand: PCy₃ (Tricyclohexylphosphine) or ICy (NHC ligand). Note: Bulky electron-rich ligands are required.

  • Base: Cs₂CO₃ or K₃PO₄ (Anhydrous).

  • Solvent: Toluene or 1,4-Dioxane (degassed).

  • Temperature: 80–110 °C.

Critical Check: Ensure your glovebox or Schlenk technique is perfect. Ni(0) is extremely air-sensitive compared to Pd(0).

Issue 2: "I just want to add an amine/alkoxide. Do I need a catalyst?"

Diagnosis: Over-engineering. You likely do not need a metal catalyst. The 3-position of pyridazine is activated by the adjacent nitrogen (alpha-effect) and the para-like nitrogen. The Fluorine is an excellent leaving group for SNAr (Nucleophilic Aromatic Substitution).[1]

The Fix: "Uncatalyzed" SNAr

  • Reagents: Nucleophile (1.1 equiv) + Base (K₂CO₃ or Cs₂CO₃).

  • Solvent: Polar aprotic (DMSO, DMF, or NMP).

  • Temp: RT to 60 °C.

  • Why it works: The MeO- group at C6 is electron-donating, which usually slows SNAr, but the high electronegativity of F and the electron-deficiency of the diazine ring dominate.

Module 3: C-H Activation (Preserving the Fluorine)

Issue 3: "The reaction turns black and stalls immediately."

Diagnosis: Catalyst Poisoning by N-N Chelation. If you are trying to functionalize the C4 or C5 position (C-H activation) while keeping the Fluorine intact, the pyridazine nitrogens are binding to your Palladium center, forming a "dead" complex.

The Fix: The "Fagnou" Conditions (CMD Pathway) You need a mechanism called Concerted Metallation-Deprotonation (CMD). This requires a specific additive to shuttle protons and prevent N-coordination.

Recommended Protocol:

  • Catalyst: Pd(OAc)₂ (5 mol%).

  • Ligand: DavePhos or XPhos (Bulky biaryl phosphines prevent N-binding via steric hindrance).

  • Additive: PivOH (Pivalic Acid) (30 mol%). Crucial Component.

  • Mechanism: Pivalate acts as a proton shuttle, lowering the energy barrier for C-H bond cleavage and occupying the metal coordination sphere to prevent pyridazine poisoning.

Module 4: Comparative Data & Selection Guide

Target BondReaction TypeRecommended Catalyst SystemKey AdditiveWhy?
C3–F C–C CouplingNi(COD)₂ / PCy₃ CsFPd cannot break C-F bonds; Ni is required.
C3–F C–N / C–O CouplingNone (SNAr) K₂CO₃ / DMSOSubstrate is activated; metal is unnecessary.
C4/C5–H ArylationPd(OAc)₂ / DavePhos PivOH Pivalic acid enables CMD mechanism and stops poisoning.
C3–Cl *Standard SuzukiPd(dppf)Cl₂ K₃PO₄If you switch to the Chloro-analog, standard Pd works.

*Note: If you can source 3-Chloro-6-methoxypyridazine, standard Pd-catalysis becomes viable, avoiding the difficulty of C-F activation.

Module 5: Mechanism of Failure (Visualized)

Understanding why your reaction fails is the first step to fixing it.

Poisoning Pd Active Pd(0) Species Substrate 3-F-6-OMe-Pyridazine Pd->Substrate Coordination Dead Inactive Complex (Precipitate) Substrate->Dead N-N Chelation (Small Ligands) Cycle Catalytic Cycle (Product Formation) Substrate->Cycle Steric Bulk (XPhos/BrettPhos)

Figure 2: The bifurcation between productive catalysis and catalyst poisoning based on ligand selection.

References

  • Ni-Catalyzed C-F Activation

    • Reaction of Ni(COD)2 with fluorinated heterocycles to form organonickel fluorides.
    • Source: (General concept applied to pyridines/diazines).

  • SNAr Reactivity

    • Fluorine as a superior leaving group in SNAr due to high bond polariz
    • Source:

  • Catalyst Poisoning & Solutions

    • Pyridazine nitrogen coordination deactivating Pd c
    • Source:

  • C-H Activation (Fagnou Conditions)

    • Use of Pivalic acid (PivOH) to promote Pd-catalyzed C-H activation in electron-deficient heterocycles.
    • Source: (Mechanistic analogue for N-coordinating heterocycles).

  • General Reactivity of Pyridazines

    • Overview of pyridazine chemistry in drug discovery.
    • Source:

Sources

Troubleshooting

Technical Support Center: 3-Fluoro-6-methoxypyridazine Functionalization

Status: Online Operator: Senior Application Scientist Ticket Context: Regioselectivity Management & Troubleshooting Reference ID: PYR-3F6OMe-GUIDE-v2.4 Introduction: The Scaffold Paradox Welcome to the technical support...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket Context: Regioselectivity Management & Troubleshooting Reference ID: PYR-3F6OMe-GUIDE-v2.4

Introduction: The Scaffold Paradox

Welcome to the technical support center for 3-Fluoro-6-methoxypyridazine . You are likely working with this scaffold because it offers a perfect "Janus" face for drug discovery: the Fluorine (C3) provides a reactive handle for nucleophilic aromatic substitution (


), while the Methoxy (C6)  serves as a masked carbonyl (pyridazinone) or a Directed Ortho Metalation (DoM) group.

However, this dual functionality creates a regioselectivity paradox . The electron-deficient ring makes the fluorine highly labile, but the methoxy group introduces electronic pushes that complicate C-H functionalization at C4 and C5.

This guide addresses the three most common "tickets" we receive regarding this molecule:


 misfires , Lithiation failures (tars/polymerization) , and Radical alkylation (Minisci) ambiguity .

Module 1: Nucleophilic Substitution ( )

Ticket #101: "My nucleophile isn't selective. I'm losing the wrong group."

User Issue: "I attempted to displace the methoxy group with an amine, but the fluorine was displaced instead. Or, I tried to displace the fluorine, but I got a mixture."

Technical Diagnosis: In 3-Fluoro-6-methoxypyridazine, the C3-Fluorine is the kinetic trap. The rate of displacement for Fluorine in electron-deficient diazines is significantly higher than Methoxy (


) due to the high electronegativity of fluorine stabilizing the Meisenheimer intermediate and the low bond strength of the C-F bond in this specific transition state context.

Troubleshooting Protocol:

TargetConditionTechnical Note
Displace F (C3) Standard:

, mild base (

), DMSO/DMF, RT to 60°C.
High Selectivity. The OMe group acts as a donor, slightly deactivating the ring, but F remains highly reactive.
Displace OMe (C6) Impossible directly while F is present.Resolution: You must displace F first. If you need to keep F and lose OMe, you are using the wrong starting material (start with 3,6-difluoro).
Hydrolysis (Side Rxn) Acidic/Aqueous conditions. The OMe group is an imidate equivalent. Trace acid + water converts C6-OMe

C6-Oxo (Pyridazinone).

Diagnostic Check:

  • Are you using an alkoxide nucleophile? Alkoxides are "hard" nucleophiles and may attack C6 (OMe) via

    
     or attack the methyl of the methoxy (
    
    
    
    ), leading to demethylation.
  • Solution: Use sterically hindered bases or switch to amine nucleophiles to maintain chemoselectivity for C3-F.

Module 2: C-H Activation (Lithiation & Metalation)[1][2][3]

Ticket #205: "The reaction turned into black tar upon adding n-BuLi."

User Issue: "I tried to lithiate C4/C5 to introduce an iodine. I used n-BuLi at -78°C, but upon quenching, I got a complex mixture/polymerization."

Technical Diagnosis: You have triggered two catastrophic failure modes simultaneously:

  • Nucleophilic Attack: Pyridazines are extremely electron-deficient. Alkyllithiums (n-BuLi) act as nucleophiles, attacking the C4/C5 positions or the C3-F bond directly, breaking the aromaticity (Chichibabin-like addition) rather than deprotonating.

  • The "Pyridazyne" Trap: If you successfully deprotonate C4 (ortho to Fluorine), the resulting species is unstable. It eliminates LiF to form 3,6-methoxy-4,5-pyridazyne (a het-aryne), which instantly polymerizes or reacts non-selectively.

The Solution: The Knochel-Hauser Protocol To functionalize C-H bonds on this scaffold, you must use non-nucleophilic bases and control the Directing Group (DoM) competition.

Regioselectivity Map:

  • C5 (Ortho to OMe): The Methoxy group is a strong DoM. It coordinates Li/Mg, directing deprotonation to C5. This is the safer position.

  • C4 (Ortho to F): The Fluorine is an inductive director (

    
     effect), but the resulting carbanion is a "ticking time bomb" for elimination (benzyne formation).
    

Validated Protocol (C5 Functionalization):

  • Reagent: Do NOT use n-BuLi. Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) or the Knochel-Hauser Base (TMPMgCl·LiCl).[1][2][3][4]

  • Conditions:

    • Solvent: THF (anhydrous).

    • Temp:-78°C is mandatory .

    • Trapping: In-situ trapping (add electrophile with the base) or extremely rapid quenching is required if using LiTMP. TMPMgCl[1][2][4]·LiCl allows for a stable magnesiated intermediate at -40°C.[1]

  • Mechanism: The bulky TMP base cannot attack the ring nucleophilically. It removes the proton at C5 (stabilized by OMe coordination).

Critical Warning: If you must target C4, do not use lithiation. Use a Halogen Dance strategy (start with 4-iodo, lithiate, and allow migration) or start with a 4-substituted precursor.

Module 3: Radical Functionalization (Minisci)

Ticket #303: "Minisci reaction gave me a 1:1 mixture of isomers."

User Issue: "I used a standard Minisci protocol (


) to alkylate. I expected the fluorine to direct the radical, but I got a mix of C4 and C5 substitution."

Technical Diagnosis: Minisci reactions involve nucleophilic alkyl radicals attacking the protonated heterocycle.

  • Electronic Factor: The radical seeks the most electron-deficient carbon.

    • C4: Ortho to the electron-withdrawing Fluorine (Inductively activated).

    • C5: Ortho to the electron-donating Methoxy (Mesomerically deactivated, but Inductively activated by N).

  • Steric Factor: The Methoxy group is bulkier than Fluorine.

Resolution: While C4 is electronically favored (more positive potential), the regioselectivity is often poor because the "deactivating" effect of OMe is weak toward radical attack compared to its effect on electrophilic attack.

Optimization Strategy:

  • Switch Radical Source: Use Zinc sulfinates (

    
    ) + TBHP. These "Baran-type" conditions often show higher sensitivity to steric differentiation, favoring C4  (away from OMe).
    
  • Protonation State: Ensure the reaction is acidic (TFA/Water). The protonated pyridazinium species is much more reactive and enhances the inductive directing effect of the Fluorine at C4.

Visual Troubleshooting & Logic Maps

Diagram 1: The Functionalization Decision Matrix

G Start Start: 3-Fluoro-6-methoxypyridazine Goal What is your target? Start->Goal SnAr Nucleophilic Substitution (Replace Substituent) Goal->SnAr CH_Act C-H Functionalization (Add C-C bond) Goal->CH_Act ReplaceF Target: Replace Fluorine (C3) SnAr->ReplaceF ReplaceOMe Target: Replace Methoxy (C6) SnAr->ReplaceOMe Lithiation Anionic (Lithiation/Magnesiation) CH_Act->Lithiation Radical Radical (Minisci) CH_Act->Radical SnAr_Cond USE: Amine/Alkoxide, K2CO3, DMSO High Yield ReplaceF->SnAr_Cond Impossible STOP: F leaves first. Must use 3,6-difluoro precursor. ReplaceOMe->Impossible BaseChoice Base Selection Critical Lithiation->BaseChoice nBuLi n-BuLi BaseChoice->nBuLi LiTMP LiTMP / TMPMgCl·LiCl BaseChoice->LiTMP Result_Tar FAILURE: Ring opening or Polymerization nBuLi->Result_Tar Nucleophilic Attack Result_C5 SUCCESS: C5 Functionalization (Ortho to OMe) LiTMP->Result_C5 DoM Effect (OMe)

Caption: Decision matrix for selecting the correct reaction pathway based on target regioselectivity.

Diagram 2: Reactivity & Regioselectivity Map

Reactivity C3 C3 (Fluorine) C4 C4 (Ortho-F) C3->C4 Inductive Activation Note_C3 PRIMARY SnAr SITE Leaving Group: F- Rate: Very Fast C3->Note_C3 Note_C4 DANGER ZONE Lithiation -> Benzyne (Unstable) Radical -> Favored (Electronic) C4->Note_C4 C5 C5 (Ortho-OMe) Note_C5 DoM TARGET Lithiation -> Stable-ish (w/ TMP) Directed by OMe C5->Note_C5 C6 C6 (Methoxy) C6->C5 Chelation (DoM) Note_C6 STABLE Resistant to SnAr Hydrolyzes to C=O w/ Acid C6->Note_C6

Caption: Atom-by-atom reactivity profile detailing the dominant electronic and steric effects.

References

  • Knochel, P., et al. (2018).[1][2] Regioselective C–H Activation of Substituted Pyridines and other Azines using Mg- and Zn-TMP-Bases. SynOpen.

  • Rohrbach, S., et al. (2019).[5] Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition.

  • Lynch, M. A., et al. (2025). Minisci reactions: Versatile CH-functionalizations for medicinal chemists. ResearchGate Review.

  • Sigma-Aldrich Technical Bulletin. Selective Metalation and Additions using Knochel-Hauser Bases.

Sources

Optimization

Technical Guide: Synthesis &amp; Impurity Profiling of 3-Fluoro-6-methoxypyridazine

Executive Summary & Core Chemistry 3-Fluoro-6-methoxypyridazine (CAS: 198006-74-7) is a critical pharmacophore in modern drug discovery, often serving as a bioisostere for pyridine or phenyl rings to modulate metabolic s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Chemistry

3-Fluoro-6-methoxypyridazine (CAS: 198006-74-7) is a critical pharmacophore in modern drug discovery, often serving as a bioisostere for pyridine or phenyl rings to modulate metabolic stability and lipophilicity.

The synthesis typically follows a Nucleophilic Aromatic Substitution (


)  pathway. While conceptually simple, the electron-deficient nature of the pyridazine ring creates a landscape prone to specific impurity profiles—primarily driven by over-substitution , hydrolysis , and incomplete halogen exchange (Halex) .

This guide focuses on the two primary synthetic routes:

  • Route A (Sequential Displacement): 3,6-Dichloropyridazine

    
     3-Chloro-6-methoxypyridazine 
    
    
    
    Target .
  • Route B (Fluorination-First): 3,6-Dichloropyridazine

    
     3,6-Difluoropyridazine 
    
    
    
    Target .

Reaction Pathways & Impurity Map

The following diagram illustrates the chemical connectivity between the target and its critical impurities. Understanding this network is essential for troubleshooting low yields or purity failures.

G Start 3,6-Dichloropyridazine (Starting Material) Inter 3-Chloro-6-methoxypyridazine (Key Intermediate) Start->Inter NaOMe, MeOH (Step 1) Imp_Difluoro 3,6-Difluoropyridazine Start->Imp_Difluoro KF (Excess) Target 3-Fluoro-6-methoxypyridazine (TARGET) Inter->Target KF, 18-Crown-6 DMSO, 120°C (Halex Step) Imp_Dimethoxy IMPURITY A: 3,6-Dimethoxypyridazine (Over-substitution) Inter->Imp_Dimethoxy Excess NaOMe High Temp Imp_Hydrolysis IMPURITY B: 6-Methoxypyridazin-3(2H)-one (Hydrolysis Product) Target->Imp_Hydrolysis Wet Solvent (Hydrolysis) Imp_Difluoro->Target NaOMe (1.0 eq) Imp_Difluoro->Imp_Dimethoxy NaOMe (>1 eq)

Figure 1: Reaction network showing the genesis of critical impurities (Red) from standard precursors.

Critical Impurity Profiling & Troubleshooting

Issue 1: Presence of 3,6-Dimethoxypyridazine (Over-substitution)

Symptom: LCMS shows a peak with M+1 = 141 (vs. Target M+1 = 129). Mechanism: The methoxide anion is a potent nucleophile. Once the first chlorine/fluorine is displaced, the ring remains activated. If the stoichiometry of NaOMe is not strictly controlled, the second leaving group is displaced.

Root Cause Corrective Action
Excess Reagent Limit NaOMe to 0.95–0.98 equivalents . It is better to have unreacted starting material (separable) than bis-methoxy impurity (difficult to separate).
High Temperature The second substitution has a higher activation energy. Maintain reaction temperature <60°C during methoxylation.
Mixing Issues Localized high concentrations of base can cause over-reaction. Use slow addition of NaOMe solution to the pyridazine.
Issue 2: Hydrolysis (Formation of Pyridazinones)

Symptom: Appearance of a polar impurity (M+1 = 127) and loss of fluorine signal in NMR. Mechanism: In the Halex step (Cl


 F), hygroscopic fluoride sources (KF, CsF) absorb water. At high temperatures (100–140°C), this water acts as a nucleophile, displacing the halide to form a hydroxyl group, which tautomerizes to the thermodynamic pyridazinone.

Troubleshooting Protocol:

  • Drying Reagents: Spray-dried KF (SD-KF) is superior to standard KF. Bake KF/CsF at 150°C under high vacuum for 24h before use.

  • Azeotropic Distillation: If using DMSO/Sulfolane, perform a toluene azeotrope step in situ before adding the substrate to remove trace water.

  • Phase Transfer Catalysts: Use 18-crown-6 or TDA-1 to solubilize fluoride, allowing for lower reaction temperatures (decreasing hydrolysis risk).

Issue 3: Stalled Halex Reaction (Incomplete Conversion)

Symptom: High levels of 3-Chloro-6-methoxypyridazine remaining after 24h. Mechanism: The fluoride anion is poorly soluble in organic solvents and heavily solvated (deactivated) by protic impurities.

Optimization Strategy:

  • Solvent Switch: Move from DMF to Sulfolane or NMP . Sulfolane is thermally stable and promotes

    
     rates significantly better than DMF for fluorinations.
    
  • Leaving Group: If the Cl

    
     F exchange is too slow, consider the Nitro-group  as a leaving group (from 3-methoxy-6-nitropyridazine), which is displaced by fluoride 10–100x faster than chlorine.
    

Detailed Experimental Protocols

Protocol A: Optimized Halex Reaction (Cl F)

Targeting: 3-Fluoro-6-methoxypyridazine from 3-Chloro-6-methoxypyridazine

Reagents:

  • 3-Chloro-6-methoxypyridazine (1.0 eq)

  • Potassium Fluoride (Spray-dried, 3.0 eq)

  • 18-Crown-6 (0.1 eq) or Tetraphenylphosphonium bromide (0.05 eq)

  • Solvent: Anhydrous Sulfolane (0.5 M concentration)

Procedure:

  • Drying Step (Critical): In a reaction vessel, combine KF and the phase transfer catalyst. Add toluene (2 vol) and heat to reflux with a Dean-Stark trap to remove trace water. Distill off toluene.

  • Reaction: Add anhydrous Sulfolane and the substrate.

  • Heating: Heat to 130°C under

    
     atmosphere. Monitor by HPLC every 2 hours.
    
    • Note: Do not exceed 150°C; thermal decomposition of the methoxy group can occur.

  • Workup: Cool to room temperature. Dilute with water (dissolves salts) and extract with Ethyl Acetate (3x).

  • Purification: The product is often volatile. Carefully concentrate under reduced pressure. Flash chromatography (Hexane/EtOAc) is effective.

Protocol B: Methoxylation of 3,6-Difluoropyridazine

Targeting: 3-Fluoro-6-methoxypyridazine from 3,6-Difluoropyridazine

Reagents:

  • 3,6-Difluoropyridazine (1.0 eq)

  • Sodium Methoxide (0.98 eq, 25% wt in MeOH)

  • Solvent: THF or MeOH (0.2 M)

Procedure:

  • Cooling: Dissolve 3,6-difluoropyridazine in THF and cool to -10°C .

  • Addition: Add NaOMe solution dropwise over 30 minutes. The reaction is exothermic.

  • Monitoring: Stir at 0°C for 1 hour. Check LCMS.

    • Stop Condition: If bis-methoxy impurity > 2%, quench immediately with dilute HCl.

  • Quench: Adjust pH to 7 with 1M HCl.

  • Isolation: Remove volatiles, extract with DCM.

Quantitative Data Summary

ImpurityRelative Retention Time (RRT)*Mass (ESI+)OriginControl Strategy
Target 1.00129ProductN/A
Starting Material (Cl) 1.15145Incomplete RxnIncrease Temp/Catalyst
Bis-Methoxy 0.92141Over-reactionLimit NaOMe (<1.0 eq)
Pyridazinone 0.45 (Broad)127HydrolysisDry Solvents/KF
Dimer 1.30+200+Radical couplingExclude O2, avoid metal contaminants

*RRT values are approximate for C18 Reverse Phase columns (Water/Acetonitrile gradient).

References

  • Halex Reaction Fundamentals: Sun, H., & DiMagno, S. G. (2006). Anhydrous Tetrabutylammonium Fluoride. Journal of the American Chemical Society, 127(6), 2050–2051.

  • Pyridazine Chemistry: Coad, P., Coad, R. A., Clough, S., Hyepock, J., Salisbury, R., & Wilkins, C. (1963). Nucleophilic Substitution in the Pyridazine Series. The Journal of Organic Chemistry, 28(1), 218–221.

  • Spray-Dried KF Efficacy: Adams, D. J., Clark, J. H., & Nightingale, D. J. (1999). Nucleophilic fluorination using spray-dried potassium fluoride. Tetrahedron, 55(25), 7725-7738.

  • Synthesis of 3-Fluoro-6-methoxypyridazine (Patent Context): See generally US Patent 2010/0168115 (describing synthesis of fluorinated pyridazine intermediates).

Troubleshooting

analytical methods for monitoring the progress of pyridazine reactions

Technical Support Center: Monitoring Pyridazine Reactions From the desk of the Senior Application Scientist Welcome to the technical support center for analytical methods in pyridazine chemistry. Pyridazine scaffolds are...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Monitoring Pyridazine Reactions

From the desk of the Senior Application Scientist

Welcome to the technical support center for analytical methods in pyridazine chemistry. Pyridazine scaffolds are crucial building blocks in medicinal chemistry and drug discovery, making the precise monitoring of their synthesis essential for optimizing yield, minimizing impurities, and ensuring process safety.[1][2] This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions (FAQs) to help you navigate the complexities of monitoring these reactions effectively.

Our approach is grounded in practical application, explaining not just the "how" but the "why" behind each analytical choice and troubleshooting step. Whether you are performing rapid qualitative checks or require rigorous quantitative analysis, this resource is designed to be your first point of reference.

Section 1: Choosing Your Analytical Weapon - A Method Selection FAQ

The first step in successful reaction monitoring is selecting the appropriate tool for the job. Each analytical technique offers a unique balance of speed, sensitivity, and structural information.

Q: How do I choose the right analytical method for my pyridazine reaction?

A: The choice depends on four key factors: the information you need (qualitative vs. quantitative), the physical properties of your compounds (volatility, polarity, chromophores), the complexity of the reaction mixture, and the speed of the reaction.

  • For rapid, qualitative progress checks (Is my starting material gone?): Thin-Layer Chromatography (TLC) is the fastest and most cost-effective method.[3][4]

  • For quantitative analysis (What is the exact yield and purity?): High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the gold standards.[5][6] HPLC is excellent for separating complex mixtures, while NMR provides definitive structural information and is inherently quantitative without needing a calibration curve for each component.[5][6]

  • For volatile or thermally stable pyridazine derivatives: Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is highly effective.[7][8]

  • For identifying unknown intermediates or byproducts: Liquid Chromatography-Mass Spectrometry (LC-MS) is unparalleled due to its ability to separate complex mixtures and provide molecular weight information.[9][10]

Below is a workflow to guide your decision-making process.

MethodSelection start Start: Need to Monitor Pyridazine Reaction info_needed What information is required? start->info_needed qualitative Qualitative (e.g., completion check) info_needed->qualitative Qualitative quantitative Quantitative (e.g., yield, purity) info_needed->quantitative Quantitative tlc Use Thin-Layer Chromatography (TLC) qualitative->tlc properties Compound Properties? quantitative->properties volatile Volatile & Thermally Stable properties->volatile Yes non_volatile Non-Volatile / Polar properties->non_volatile No gcms Use Gas Chromatography (GC/GC-MS) volatile->gcms unknowns Need to ID unknowns or intermediates? non_volatile->unknowns hplc Use High-Performance Liquid Chromatography (HPLC) unknowns->hplc No, just quantify nmr Use Nuclear Magnetic Resonance (NMR) unknowns->nmr No, need structure & quantification lcms Use Liquid Chromatography- Mass Spectrometry (LC-MS) unknowns->lcms Yes

Caption: Decision workflow for selecting an analytical method.

Section 2: Technique-Specific Troubleshooting & FAQs

Even with the right method, challenges can arise. This section addresses common problems in a Q&A format, followed by detailed troubleshooting tables.

Thin-Layer Chromatography (TLC)

Q: Why are my spots streaking or "tailing" on the TLC plate?

A: This is one of the most common TLC issues.[4][11] The primary causes are:

  • Sample Overload: You've applied too much sample to the plate. The stationary phase becomes saturated, and the compound streaks up the plate.[12] Solution: Dilute your reaction sample before spotting.

  • Incorrect Solvent Polarity: If the solvent system is too polar for your compounds, they will travel with the solvent front instead of separating. If it's not polar enough, they won't move from the baseline. Solution: Adjust your mobile phase composition. A common starting point for pyridazines is a mixture of ethyl acetate and hexanes.

  • Acidic/Basic Nature of Pyridazines: Pyridazines are basic nitrogen heterocycles.[13] They can interact strongly with the acidic silica gel on a standard TLC plate, causing streaking.[11] Solution: Add a small amount (0.5-1%) of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to your mobile phase to neutralize active sites on the silica.[11]

TLC Troubleshooting Guide

Issue Probable Cause(s) Recommended Solution(s)
Streaky or Tailing Spots 1. Sample overload.[12] 2. Compound is interacting with silica. 3. Mobile phase is inappropriate.[4] 1. Dilute the sample. 2. Add 0.5-1% triethylamine to the mobile phase. 3. Systematically vary the mobile phase polarity (e.g., change the ethyl acetate/hexane ratio).
No Spots Visible 1. Sample concentration is too low.[12] 2. Compound is not UV-active. 3. Sample dissolved in the solvent pool. 1. Re-spot multiple times in the same location, drying between applications.[12] 2. Use a chemical stain (e.g., potassium permanganate or iodine). 3. Ensure the baseline where you spot is above the solvent level in the chamber.[12]
Rf Values are Too High/Low 1. Mobile phase is too polar (high Rf). 2. Mobile phase is not polar enough (low Rf). 1. Decrease the polarity (e.g., add more hexanes). 2. Increase the polarity (e.g., add more ethyl acetate or a splash of methanol).

| Uneven Solvent Front | 1. Plate is touching the side of the chamber. 2. Chamber is not properly saturated with solvent vapor. | 1. Reposition the plate so it stands freely. 2. Place a piece of filter paper in the chamber to aid saturation before running the plate. |

High-Performance Liquid Chromatography (HPLC)

Q: My pyridazine product peak is showing significant tailing. What's the cause?

A: Similar to TLC, peak tailing in HPLC often points to secondary interactions between the basic pyridazine nitrogen and residual acidic silanol groups on the silica-based column packing. This is a very common issue with nitrogen-containing heterocycles.

Solutions:

  • Use a Buffered Mobile Phase: Add a buffer like ammonium formate or an acid modifier like formic acid or trifluoroacetic acid (TFA) at a low concentration (0.05-0.1%) to your mobile phase. This protonates the silanol groups, "masking" them from your basic analyte and leading to more symmetrical peaks.

  • Switch to a Different Column: Consider using a column with end-capping technology, which is designed to minimize silanol interactions. Alternatively, a phenyl-hexyl or a PFP (pentafluorophenyl) stationary phase can offer different selectivity for aromatic, nitrogen-containing compounds like pyridazines.

  • Check for Column Overload: Injecting too much sample can lead to peak fronting or tailing. Try injecting a diluted sample to see if the peak shape improves.

HPLC Troubleshooting Guide

Issue Probable Cause(s) Recommended Solution(s)
Peak Tailing or Fronting 1. Secondary interactions with the stationary phase. 2. Column overload. 3. Mismatch between sample solvent and mobile phase. 1. Add a mobile phase modifier (e.g., 0.1% formic acid or TFA). 2. Dilute the sample and reinject.[14] 3. Dissolve the sample in the initial mobile phase whenever possible.[14]
Drifting Retention Times 1. Column temperature is not stable.[14][15] 2. Mobile phase composition is changing (evaporation).[14] 3. Column is not properly equilibrated.[15] 1. Use a column oven for consistent temperature control.[14] 2. Keep mobile phase bottles capped. Prepare fresh mobile phase daily.[14] 3. Ensure the column is flushed with at least 10-20 column volumes of the new mobile phase before analysis.
High Backpressure 1. Blockage in the system (e.g., guard column or column frit).[16] 2. Particulate matter from unfiltered samples. 3. Buffer precipitation. 1. Systematically remove components (guard column, then column) to isolate the blockage.[16] Backflush the column if necessary. 2. Always filter samples through a 0.22 or 0.45 µm syringe filter. 3. Ensure buffer is fully dissolved and miscible with the organic phase. Flush the system with water before shutdown.

| Ghost Peaks | 1. Carryover from a previous injection. 2. Contamination in the mobile phase or system. | 1. Clean the injector needle and sample loop. Run blank injections. 2. Use high-purity HPLC-grade solvents. |

NMR Spectroscopy

Q: Can I run a reaction sample directly in the NMR tube? My signals are broad and distorted.

A: Yes, NMR is a powerful tool for in situ reaction monitoring, but sample preparation is key.[5][17] Poorly prepared samples are a common source of distorted spectra.[17]

Causes and Solutions:

  • Magnetic Field Inhomogeneity: Solid particles (catalysts, salts) in your sample will severely disrupt the magnetic field homogeneity, leading to broad peaks and poor resolution. Solution: You must filter your reaction aliquot through a small plug of celite or glass wool in a pipette before transferring it to the NMR tube.

  • Paramagnetic Species: Trace amounts of paramagnetic metals (e.g., from certain catalysts) can cause extreme peak broadening. Solution: While difficult to remove completely, filtering as described above can help. If the problem persists, NMR may not be suitable for monitoring that specific reaction.

  • Solvent Lock Issues: If you are taking an aliquot from a reaction run in a standard (non-deuterated) solvent, the NMR's lock system will fail. Solution: Use a deuterated solvent for the reaction if feasible. If not, you must use a coaxial insert containing a deuterated solvent within your NMR tube or rely on no-D acquisition methods, which requires advanced user knowledge.

Section 3: Advanced Topics & FAQs

Q: I suspect a short-lived intermediate is forming in my pyridazine synthesis. How can I detect it?

A: Detecting transient species is challenging but achievable. Mass spectrometry is the ideal tool for this purpose.[10][18]

  • Electrospray Ionization Mass Spectrometry (ESI-MS): This is a soft ionization technique perfect for identifying charged or easily ionizable intermediates directly from the reaction mixture.[10] You can inject a quenched reaction aliquot directly into the mass spectrometer (after dilution and filtration).

  • In Situ Monitoring: For extremely sensitive or fast reactions, specialized techniques that couple the reaction vessel directly to the mass spectrometer or use rapid sampling can capture intermediates with sub-second resolution.[19] These methods provide real-time data on the formation and consumption of all detectable species.[19][20]

Q: How can I perform real-time, continuous monitoring of my reaction?

A: For deep mechanistic understanding and process optimization, in situ monitoring is invaluable.[20]

  • In Situ NMR: As discussed, this provides rich structural data over time. Advances in flow-NMR now allow a reaction mixture to be continuously pumped from a reactor through the NMR spectrometer, providing a real-time data stream.[5][21][22]

  • In Situ FTIR/Raman Spectroscopy: These vibrational spectroscopy techniques use probes that can be inserted directly into the reactor.[6][23] They are excellent for tracking the disappearance of starting material functional groups and the appearance of product functional groups, providing kinetic data in real-time.[20][23]

Caption: A general workflow for troubleshooting analytical issues.

Section 4: Key Experimental Protocols

Protocol 4.1: TLC Analysis for a Model Pyridazine Reaction
  • Preparation: Prepare a developing chamber by adding your chosen mobile phase (e.g., 30% Ethyl Acetate in Hexanes) to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere and cover it.

  • Sample Preparation: Withdraw a small aliquot (~5-10 µL) from the reaction mixture using a capillary tube. Dilute this aliquot in a vial with a suitable solvent like ethyl acetate or dichloromethane (DCM).

  • Spotting: On a silica gel TLC plate, draw a faint pencil line ~1 cm from the bottom (the baseline). Using a clean capillary spotter, lightly touch the diluted reaction mixture to the baseline. Also spot your starting material and co-spot (spotting the reaction mixture on top of the starting material spot) for comparison.

  • Development: Carefully place the spotted TLC plate into the saturated chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent to travel up the plate until it is ~1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle the visible spots. If needed, use a chemical stain for further visualization.

  • Interpretation: Compare the spot(s) from the reaction lane to the starting material lane. The disappearance of the starting material spot and the appearance of a new spot indicates reaction progress.

Protocol 4.2: HPLC Sample Preparation for Quantitative Analysis
  • Quenching: It is critical to stop the reaction at the time of sampling to get an accurate snapshot. Withdraw a precise volume of the reaction mixture (e.g., 100 µL) with a calibrated pipette.

  • Dilution & Internal Standard: Dispense the aliquot into a volumetric flask (e.g., 10 mL) containing a diluent and a known concentration of an internal standard (a stable compound not present in the reaction mixture). The internal standard corrects for variations in injection volume.

  • Filtration: Dilute to the mark with your diluent. Once thoroughly mixed, draw a portion of this solution into a syringe and pass it through a 0.22 µm syringe filter into an HPLC vial. This removes any particulates that could damage the instrument.[16]

  • Analysis: The sample is now ready for injection into the HPLC system. Quantify your product peak area relative to the internal standard's peak area against a pre-established calibration curve.

References

  • Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). ResearchGate. Available at: [Link]

  • NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry - ACS Publications. Available at: [Link]

  • Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Taylor & Francis Online. Available at: [Link]

  • NMR Reaction-Monitoring as a Process Analytical Technique. Pharmaceutical Technology. Available at: [Link]

  • High-Throughput Screening and Confirmation of 420 Hazardous Substances in Feed Based on Liquid Chromatography−High-Resolution Mass Spectrometry. MDPI. Available at: [Link]

  • Pyridazine N-Oxides as Precursors to 2-Aminofurans: Scope and Limitations in Complexity Building Cascade Reactions. PubMed. Available at: [Link]

  • Identification of Alkylpyrazines by Gas Chromatography Mass Spectrometry (GC-MS). Journal of Chromatography A. Available at: [Link]

  • Synthesis and Characterization of Unique Pyridazines. Liberty University. Available at: [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery. PMC. Available at: [Link]

  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research. Available at: [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. Available at: [Link]

  • Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing with Dr. Mikus Purins. ResearchGate. Available at: [Link]

  • Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. ResearchGate. Available at: [Link]

  • Synthesis of pyridazines. Organic Chemistry Portal. Available at: [Link]

  • Identifying reactive intermediates by mass spectrometry. PMC - NIH. Available at: [Link]

  • Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio. Available at: [Link]

  • Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. PMC. Available at: [Link]

  • Nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link]

  • Troubleshooting Thin Layer Chromatography. Department of Chemistry : University of Rochester. Available at: [Link]

  • In-Situ Reaction Monitoring and Mechanistic Studies by Mass Spectrometry: Heterogeneous Photocatalysis and Initial Contact Reaction. Analytical Chemistry - ACS Publications. Available at: [Link]

  • Identifying reactive intermediates by mass spectrometry. RSC Publishing. Available at: [Link]

  • NMR reaction monitoring in flow synthesis. PMC - NIH. Available at: [Link]

  • Real-Time Mass Spectrometric Detection of Reaction Intermediates Formed during Laser-Induced UV/H2O2 Advanced Oxidation of 2-Methylbenzoisothiazol-3-one. ACS Publications. Available at: [Link]

  • TLC TROUBLESHOOTING- The most common problems with TLCs. YouTube. Available at: [Link]

  • In-Situ Monitoring of Chemical Reactions. Mettler-Toledo. Available at: [Link]

  • Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. LinkedIn. Available at: [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. Available at: [Link]

  • In-Situ FTIR Spectroscopic Monitoring of Electrochemically Controlled Organic Reactions in a Recycle Reactor. The Royal Society of Chemistry. Available at: [Link]

  • NMR in Lab- Monitoring Reaction Progress. Chemistry LibreTexts. Available at: [Link]

  • Reaction Monitoring. Bruker. Available at: [Link]

  • Detecting Reaction Intermediates in Liquids on the Millisecond Time Scale Using Desorption Electrospray Ionization. Stanford University. Available at: [Link]

  • Develop In-Situ NMR Analysis for Reaction Monitoring. Patsnap Eureka. Available at: [Link]

  • HPLC Demystified Part 3 | How to Maintain and Troubleshoot Your HPLC Like a Pro. YouTube. Available at: [Link]

  • HPLC Troubleshooting Guide. SCION Instruments. Available at: [Link]

  • Diagnosing HPLC Chromatography Problems & Troubleshooting. Shimadzu Scientific Instruments. Available at: [Link]

Sources

Optimization

Technical Support Center: Overcoming the Low Reactivity of Fluorinated Heterocycles in Coupling Reactions

Welcome to the technical support center for chemists navigating the challenges of cross-coupling reactions with fluorinated heterocyclic compounds. This resource is designed for researchers, scientists, and professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chemists navigating the challenges of cross-coupling reactions with fluorinated heterocyclic compounds. This resource is designed for researchers, scientists, and professionals in drug development who encounter the unique reactivity hurdles posed by these valuable but often stubborn substrates. Here, we move beyond simple protocols to explain the "why" behind experimental choices, offering field-proven insights to empower you to troubleshoot and optimize your reactions effectively.

The Challenge: Why Are Fluorinated Heterocycles So Unreactive?

Fluorine's high electronegativity profoundly alters the electronic landscape of a heterocyclic ring. This creates a double-edged sword for chemists. While imparting desirable properties like metabolic stability and altered basicity, it also deactivates the molecule towards common transition-metal-catalyzed cross-coupling reactions.

The core issues stem from:

  • Strong C-F Bond: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making its direct activation and cleavage for coupling reactions a significant thermodynamic and kinetic challenge.[1]

  • Electron-Deficient Rings: The inductive effect of fluorine withdraws electron density from the heterocyclic ring, making it a poorer substrate for oxidative addition to a low-valent metal center (e.g., Pd(0) or Ni(0)), a critical step in many catalytic cycles.[2][3]

  • Catalyst Inhibition: Nitrogen-containing heterocycles can act as ligands, coordinating to the metal center and inhibiting catalytic activity.[3] This problem can be exacerbated in electron-deficient systems.

This guide provides a structured approach to overcoming these challenges, starting with frequently asked questions for quick problem-solving, followed by in-depth troubleshooting guides with detailed protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles faced during experimentation.

Q1: My Suzuki-Miyaura coupling with a fluoro-pyridine is not working. What's the first thing I should check?

A1: The most immediate factors to re-evaluate are your catalyst/ligand system and base . Standard conditions often fail. Fluorinated heterocycles are electron-deficient, making the oxidative addition of even C-Cl or C-Br bonds challenging.[2]

  • Ligand Choice: Switch to bulky, electron-rich phosphine ligands like XPhos, RuPhos, or SPhos , or N-heterocyclic carbenes (NHCs).[2][4] These ligands stabilize the electron-rich metal center, promoting the difficult oxidative addition step.

  • Base Selection: A stronger base may be required. While carbonates can work, consider switching to phosphates (e.g., K₃PO₄) or alkoxides (e.g., NaOt-Bu, LiOt-Bu).[4] However, be mindful of base-sensitive functional groups on your substrates.[5]

  • Water Content: For Suzuki reactions, a small amount of water can be beneficial, aiding in the hydrolysis of boronic esters to the more reactive boronic acids and improving the solubility of inorganic bases.[6]

Q2: I'm seeing significant hydrodehalogenation (or hydrodefluorination) instead of my desired coupled product. What causes this?

A2: Hydrodehalogenation is a common side reaction, particularly with electron-deficient substrates. It often points to issues with the stability of the catalytic intermediates or the presence of a hydrogen source.

  • Hydrogen Source: Water is a common culprit.[7] While sometimes beneficial in Suzuki reactions, excess water can lead to protonolysis of key organometallic intermediates. Ensure your solvents are appropriately dried if this side reaction is dominant.

  • Ligand Effects: The choice of phosphine ligand can influence the balance between C-C coupling and hydrodehalogenation.[7] Experimenting with different ligands from the troubleshooting guide below is a key strategy.

  • Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the hydrodehalogenation pathway.

Q3: My Buchwald-Hartwig amination of a fluorinated pyrimidine is sluggish. How can I increase the reaction rate?

A3: Sluggish aminations of electron-poor heterocycles are common. The key is to facilitate both the oxidative addition and the C-N reductive elimination steps.

  • Use a Stronger, Non-coordinating Base: Sodium or lithium tert-butoxide (NaOt-Bu, LiOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are often excellent choices.[4][8] They are strong enough to deprotonate the amine without strongly coordinating to the palladium center.

  • Employ Specialized Ligands: For challenging substrates, consider advanced ligands. The Buchwald group has developed numerous generations of biaryl phosphine ligands (e.g., G3 and G4 XPhos) that are highly effective.[4] Recently, large-but-flexible Pd-BIAN-NHC catalysts have shown great promise for coupling coordinating heterocycles.[9]

  • Solvent Choice: Toluene and dioxane are common choices, but sometimes a more polar solvent like t-amyl alcohol or a non-polar solvent can be beneficial depending on the specific substrates.[4][8]

Q4: Can I directly couple the C-F bond in my heterocycle?

A4: Yes, but it is significantly more challenging than coupling C-Cl, C-Br, or C-I bonds and requires specialized conditions. This is often referred to as C-F bond activation.

  • Nickel Catalysis: Nickel catalysts, particularly with N-heterocyclic carbene (NHC) ligands, are generally more effective than palladium for activating the strong C-F bond.[1][10]

  • Lewis Acid Additives: Additives like LiI can facilitate C-F bond activation by acting as a thermodynamic sink, forming the highly stable LiF.[11]

  • Alternative Strategies: Instead of direct C-F coupling, consider if a C-H activation/functionalization approach is feasible on your substrate.[3][12][13] This can sometimes be a more direct route to the desired product.

Part 2: In-Depth Troubleshooting Guides

When initial adjustments fail, a more systematic approach is necessary. These guides provide structured workflows and detailed protocols for optimizing your reactions.

Guide 1: Troubleshooting a Failed Suzuki-Miyaura Coupling

This guide assumes a reaction between a halo-fluoro-heterocycle (e.g., 2-chloro-5-fluoropyridine) and a (hetero)aryl boronic acid has failed to give the desired product.

Logical Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting a failed Suzuki-Miyaura reaction.

Suzuki_Troubleshooting cluster_catalyst Catalyst System Options cluster_base Base & Solvent Options Start Reaction Failed: Low or No Conversion Check_Catalyst Step 1: Evaluate Catalyst System (Ligand & Precatalyst) Start->Check_Catalyst Check_Base Step 2: Evaluate Base & Solvent Check_Catalyst->Check_Base No Improvement Success Reaction Optimized Check_Catalyst->Success Improvement Seen L1 Switch to Bulky, Electron-Rich Ligands (XPhos, SPhos, RuPhos) Check_Temp Step 3: Modify Reaction Conditions Check_Base->Check_Temp No Improvement Check_Base->Success Improvement Seen B1 Switch to stronger base: K3PO4, Cs2CO3, or NaOt-Bu Check_Boronic Step 4: Investigate Boronic Acid Stability Check_Temp->Check_Boronic No Improvement Check_Temp->Success Improvement Seen Check_Boronic->Success Improvement Seen L2 Try N-Heterocyclic Carbene (NHC) Ligands (e.g., PEPPSI-iPr) L3 Use modern Pd Precatalysts (e.g., XPhos Pd G3/G4) B2 Change solvent: Toluene, Dioxane, 2-MeTHF, or aq. systems

Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.

Data-Driven Catalyst & Ligand Selection

The choice of catalyst and ligand is paramount. Electron-rich and sterically hindered ligands are often required to promote the challenging oxidative addition step with electron-deficient fluorinated heterocycles.[2][14]

Ligand TypeExample LigandsKey CharacteristicsBest For...
Biaryl Phosphines XPhos, SPhos, RuPhosBulky, electron-rich. Promote oxidative addition and reductive elimination.General starting point for challenging couplings.[4][8]
N-Heterocyclic Carbenes (NHCs) IPr, IMes, PEPPSI-iPrStrong σ-donors. Form highly stable and active catalysts.Sterically hindered substrates and aryl chlorides.[2][14]
Diphosphine Ligands dppfGood for many standard couplings but may be less effective for highly deactivated substrates.Less challenging substrates; can be a good baseline.[6]
Experimental Protocol: Re-screening a Suzuki Coupling

This protocol outlines a parallel screening approach to quickly identify improved conditions.

Objective: To couple 2-chloro-5-fluoropyridine with 4-methoxyphenylboronic acid.

Materials:

  • Palladium precatalyst (e.g., XPhos Pd G3)

  • Ligands for screening (e.g., XPhos, SPhos, RuPhos)

  • Bases for screening (e.g., K₃PO₄, Cs₂CO₃, NaOt-Bu)

  • Solvents for screening (e.g., Dioxane, Toluene, 2-MeTHF)

  • Anhydrous, degassed solvents and inert atmosphere setup (glovebox or Schlenk line).[5]

Step-by-Step Procedure:

  • Preparation (Inert Atmosphere): In a glovebox, arrange an array of reaction vials. To each vial, add the palladium precatalyst (e.g., 2 mol%) and the corresponding ligand (e.g., 4 mol%).

  • Reagent Addition: To each vial, add 2-chloro-5-fluoropyridine (1.0 equiv), 4-methoxyphenylboronic acid (1.5 equiv), and the selected base (2.0-3.0 equiv).

  • Solvent Addition: Add the chosen degassed solvent to each vial to achieve a standard concentration (e.g., 0.1 M).

  • Reaction: Seal the vials, remove them from the glovebox, and place them in a pre-heated reaction block at a set temperature (e.g., 80-110 °C).

  • Monitoring: After a set time (e.g., 4, 12, 24 hours), take a small aliquot from each reaction, quench with water, extract with a suitable solvent (e.g., ethyl acetate), and analyze by LC-MS or GC-MS to determine conversion.

  • Analysis: Compare the results from the different conditions to identify the optimal catalyst, ligand, base, and solvent combination for your specific substrate pairing.

Guide 2: Activating C-F Bonds for Sonogashira Coupling

The Sonogashira coupling, which forms a C(sp²)-C(sp) bond, is a powerful tool.[15] However, activating a C-F bond for this reaction is particularly difficult and rarely proceeds with standard Pd/Cu catalysis.[16][17] Recent advances have shown that specific conditions can promote this transformation.

Mechanistic Consideration: Why Standard Conditions Fail

The standard Sonogashira catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) center.[15] The extremely high bond dissociation energy of the C-F bond makes this initial step energetically prohibitive for palladium under normal conditions. Success often relies on using stronger transmetalating agents or catalysts that are more readily oxidized.

Sonogashira_CF_Activation cluster_sol1 Enhanced Transmetalation cluster_sol2 Alternative Catalysis Start Goal: Sonogashira Coupling of Fluoro-Heterocycle Challenge C-F bond is too strong for standard Pd(0) oxidative addition Start->Challenge Solution1 Strategy 1: Use a Stronger Base/ Transmetalating Agent Challenge->Solution1 Solution2 Strategy 2: Employ a More Reactive Catalyst System (e.g., Ni) Challenge->Solution2 S1_Detail Strong amide bases like LiHMDS can deprotonate the alkyne and facilitate a more potent nucleophile. S2_Detail Nickel(0) catalysts are more easily oxidized and can enter the catalytic cycle with aryl fluorides.

Caption: Strategies for C-F bond activation in Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling of a Fluoroarene

This protocol is based on literature reports demonstrating the coupling of unactivated fluoroarenes with terminal alkynes.[16]

Objective: To couple 2,4-difluoropyridine with phenylacetylene.

Materials:

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine Ligand (e.g., XPhos or P(t-Bu)₃)

  • Base: Lithium hexamethyldisilazide (LiHMDS)

  • Solvent: Anhydrous, degassed 1,4-dioxane

  • Anhydrous and anaerobic reaction conditions are critical.[16]

Step-by-Step Procedure:

  • Setup (Inert Atmosphere): To a dry Schlenk flask under argon, add the palladium catalyst (5 mol%) and phosphine ligand (10 mol%).

  • Reagent Addition: Add the 2,4-difluoropyridine (1.0 equiv) and the solvent (dioxane, to 0.2 M).

  • Alkyne and Base: In a separate flask, dissolve phenylacetylene (1.2 equiv) in dioxane. Add LiHMDS (1.5 equiv, typically as a 1.0 M solution in THF) dropwise at 0 °C. Allow the mixture to stir for 15 minutes to form the lithium acetylide.

  • Reaction: Transfer the freshly prepared lithium acetylide solution to the flask containing the fluoro-heterocycle and catalyst via cannula.

  • Heating: Heat the reaction mixture to reflux (approx. 100 °C) and monitor by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and carefully quench with saturated aqueous ammonium chloride solution. Extract the product with an organic solvent, dry, and purify by column chromatography.

Note: The use of a strong base like LiHMDS is crucial for success with these unreactive substrates.[16] This method is particularly effective for both electron-rich and electron-poor fluoroarenes.[16]

Part 3: Advanced Strategies & Alternative Pathways

When conventional cross-coupling approaches are exhausted, it's time to consider alternative strategies that circumvent the challenges of C-F or C-X bond activation on a deactivated ring.

C-H Bond Functionalization

Instead of relying on a pre-installed halide, direct C-H activation and coupling is an increasingly powerful strategy. For many heterocycles, certain C-H bonds are sufficiently acidic or sterically accessible for direct metalation and subsequent coupling.

  • Advantages: This approach offers superior atom economy and can significantly shorten synthetic routes by avoiding halogenation steps.

  • Challenges: Regioselectivity can be a major issue, and directing groups are often required. However, the inherent electronic properties of some fluorinated heterocycles can direct C-H activation to a specific position.[3][12]

Defluorinative Coupling

In some cases, the C-F bond can be leveraged as a reactive site in a process known as defluorinative coupling.[18] This is distinct from standard cross-coupling where the C-F bond is simply cleaved. For instance, in reactions with gem-difluoroalkenes, a β-fluorine elimination step can occur after the initial coupling, leading to the formation of a fluoroalkene product.[19] This transforms the fluorine from a spectator substituent into an active participant in the reaction mechanism.

References

  • C–H and C–F bond activation of fluorinated propenes at Rh: enabling cross-coupling reactions with outer-sphere C–C coupling. National Center for Biotechnology Information. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health. [Link]

  • Synthetic Advantages of Defluorinative C–F Bond Functionalization. National Center for Biotechnology Information. [Link]

  • Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • Advances in Cross-Coupling Reactions. MDPI. [Link]

  • Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. iris.unina.it. [Link]

  • Catalytic C−C Bond Formation through Selective Activation of C−F Bonds. ResearchGate. [Link]

  • C−F Bond Activation in Organic Synthesis. ResearchGate. [Link]

  • Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. National Institutes of Health. [Link]

  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)Aryl Fluorosulfates. wiley.com. [Link]

  • Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. National Institutes of Health. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. The Weizmann Institute of Science. [Link]

  • Main group metal-mediated strategies for C–H and C–F bond activation and functionalisation of fluoroarenes. RSC Publishing. [Link]

  • Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Center for Biotechnology Information. [Link]

  • Copper-Free Palladium-Catalyzed Sonogashira and Hiyama Cross-Couplings Using Aryl Imidazol-1-ylsulfonates. ResearchGate. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • ChemInform Abstract: Pd-Catalyzed Oxidative Cross-Coupling of Perfluoroarenes with Aromatic Heterocycles. ResearchGate. [Link]

  • Mechanistic insights into palladium-catalyzed nucleophilic aromatic fluorination: From early discoveries to recent Design of new Ligands. ResearchGate. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study. National Institutes of Health. [Link]

  • Recent progress in coupling of two heteroarenes. PubMed. [Link]

  • (PDF) Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ResearchGate. [Link]

  • Contemporary synthetic strategies in organofluorine chemistry. nature.com. [Link]

  • Organocuprate Cross–Coupling Reactions with Alkyl Fluorides. National Center for Biotechnology Information. [Link]

  • Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)Aryl Fluorosulfates. PubMed. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen. [Link]

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. ACS Publications. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Suzuki Coupling Mechanism. YouTube. [Link]

  • A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions. pubs.acs.org. [Link]

  • Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Semantic Scholar. [Link]

  • Sonogashira cross-coupling reaction. YouTube. [Link]

Sources

Troubleshooting

troubleshooting guide for the synthesis of pyridazine-based compounds

Welcome to the technical support center for the synthesis of pyridazine-based compounds. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of pyridazine-based compounds. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into overcoming common challenges encountered during the synthesis of these important heterocyclic scaffolds. Pyridazine and its derivatives are crucial in medicinal chemistry and materials science, and this guide aims to facilitate their successful synthesis by addressing specific experimental issues in a direct question-and-answer format.[1][2][3]

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of pyridazine-based compounds, offering step-by-step guidance to diagnose and resolve the issue.

Question 1: I am attempting a condensation reaction between a 1,4-dicarbonyl compound and hydrazine to form a pyridazine ring, but I am observing a very low yield of my desired product. What are the likely causes and how can I improve the yield?

Answer:

Low yields in the condensation of 1,4-dicarbonyl compounds with hydrazine are a frequent issue and can often be attributed to several factors, ranging from the quality of starting materials to suboptimal reaction conditions.[1][4] A systematic approach to troubleshooting is crucial for identifying the root cause.

Causality and Experimental Choices:

The formation of the dihydropyridazine intermediate, which is subsequently oxidized to the aromatic pyridazine, is the key step.[5] The success of this reaction hinges on the nucleophilic attack of hydrazine on the carbonyl carbons. Any factor that reduces the reactivity of either starting material or promotes side reactions will negatively impact the yield.

Troubleshooting Protocol:

  • Assess Starting Material Purity: Impurities in the 1,4-dicarbonyl compound or hydrazine can significantly interfere with the reaction.[4]

    • Recommendation: Ensure the high purity of your starting materials. If necessary, recrystallize the dicarbonyl compound and use freshly distilled hydrazine hydrate. Verify purity using techniques like NMR or melting point analysis.[1]

  • Optimize Reaction Temperature and Time: Suboptimal temperature can lead to incomplete reaction or degradation of the product.[4]

    • Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC). Start with room temperature and gradually increase the temperature if no reaction is observed. Some reactions may require refluxing for several hours.[1][6]

  • Solvent Selection: The choice of solvent is critical as it affects the solubility of reactants and the reaction kinetics.[4]

    • Recommendation: Protic solvents like ethanol or acetic acid are commonly used and can facilitate proton transfer, which is often beneficial for this condensation. If solubility is an issue, consider a co-solvent system or a higher boiling point solvent like toluene or xylene.

  • Control of pH: The nucleophilicity of hydrazine and the electrophilicity of the carbonyl carbons are pH-dependent.

    • Recommendation: The reaction is often catalyzed by a small amount of acid. If the reaction is sluggish, consider adding a catalytic amount of a weak acid like acetic acid. However, strongly acidic conditions can protonate the hydrazine, rendering it non-nucleophilic.

  • Oxidation of the Dihydropyridazine Intermediate: The initial product is a dihydropyridazine, which needs to be oxidized to the aromatic pyridazine.[5]

    • Recommendation: If you are isolating the dihydropyridazine, ensure the subsequent oxidation step is efficient. Common oxidizing agents include air (oxygen), bromine in acetic acid, or ammonium cerium (IV) nitrate.[2] In some cases, the oxidation can occur in situ.

Troubleshooting Workflow for Low Yield:

G start Low Yield Observed check_purity Verify Starting Material Purity (NMR, MP) start->check_purity purify Recrystallize/Purify Starting Materials check_purity->purify Impure optimize_temp_time Optimize Temperature & Time (TLC Monitoring) check_purity->optimize_temp_time Pure purify->optimize_temp_time adjust_temp Systematically Vary Temperature (e.g., RT, 60°C, Reflux) optimize_temp_time->adjust_temp No Improvement success Improved Yield optimize_temp_time->success Improved optimize_solvent Evaluate Solvent System adjust_temp->optimize_solvent change_solvent Test Different Solvents (e.g., EtOH, AcOH, Toluene) optimize_solvent->change_solvent No Improvement optimize_solvent->success Improved check_oxidation Ensure Efficient Oxidation of Dihydropyridazine change_solvent->check_oxidation add_oxidant Introduce Suitable Oxidizing Agent check_oxidation->add_oxidant Incomplete Oxidation check_oxidation->success Oxidation Confirmed add_oxidant->success

Caption: Troubleshooting workflow for low yield in pyridazine synthesis.

Question 2: My reaction is producing a complex mixture of side products, making the purification of the desired pyridazine derivative extremely difficult. How can I improve the selectivity of my reaction?

Answer:

Poor selectivity leading to a mixture of products is a common hurdle, especially in multicomponent reactions or when using highly reactive intermediates.[7] Enhancing selectivity requires a careful examination of the reaction mechanism and conditions.

Causality and Experimental Choices:

Side reactions can arise from competing reaction pathways, over-reaction, or degradation of the product under the reaction conditions. For instance, in multicomponent reactions, the order of reagent addition can dramatically influence the outcome.[7]

Strategies to Enhance Selectivity:

  • Optimize Reaction Temperature: Temperature can have a differential effect on the rates of competing reactions.

    • Recommendation: Running the reaction at a lower temperature may favor the desired kinetic product, while a higher temperature might favor the thermodynamic product. Experiment with a range of temperatures to find the optimal balance.[7]

  • Change the Order of Reagent Addition: In some cases, pre-forming an intermediate before adding the final component can prevent the formation of side products.[7]

    • Recommendation: For a multi-component reaction, try a stepwise addition of reagents. For example, form the hydrazone of one carbonyl group first, and then introduce the second carbonyl component for cyclization.

  • Choice of Catalyst: The catalyst can play a significant role in directing the reaction towards the desired product.

    • Recommendation: If using a catalyst, screen different types (e.g., acid, base, transition metal) and loadings to identify the most selective system.[4]

  • Substrate Modification: The electronic properties of your starting materials can influence selectivity.

    • Recommendation: Consider if modifying electron-donating or electron-withdrawing groups on your substrates could favor the desired reaction pathway.[7]

Data on Reaction Condition Optimization:

ParameterRecommendationRationale
Temperature Start at room temperature, then incrementally increase or decrease.Different activation energies for desired vs. side reactions.[7]
Solvent Test solvents with different polarities (e.g., THF, DCM, EtOH).Solvent can influence reactant solubility and stabilize transition states differently.[6]
Catalyst Screen different catalysts and loadings.Can lower the activation energy of the desired pathway.[4]
Concentration Vary the concentration of reactants.High concentrations can sometimes favor intermolecular side reactions.
Question 3: I have successfully synthesized my pyridazine compound, but I am struggling with its purification. Column chromatography on silica gel leads to product degradation. What are my options?

Answer:

Purification challenges with pyridazine derivatives, particularly degradation on silica gel, are not uncommon. The basic nitrogen atoms in the pyridazine ring can interact strongly with the acidic silica gel, leading to decomposition.

Causality and Experimental Choices:

The lone pairs on the nitrogen atoms of the pyridazine ring make it a Lewis base. The silanol groups (Si-OH) on the surface of silica gel are acidic, which can lead to strong adsorption, and in some cases, acid-catalyzed degradation of the product.

Alternative Purification Protocols:

  • Neutral or Basic Alumina Chromatography:

    • Methodology: Substitute silica gel with neutral or basic alumina as the stationary phase. Alumina is generally less acidic than silica and can be a better choice for purifying basic compounds.

    • Step-by-Step:

      • Prepare a slurry of neutral or basic alumina in your chosen eluent.

      • Pack the column as you would with silica gel.

      • Load your crude product and elute with a suitable solvent system (e.g., hexanes/ethyl acetate, dichloromethane/methanol).

  • Reverse-Phase Chromatography (C18):

    • Methodology: If your compound is sufficiently polar, reverse-phase chromatography can be an excellent alternative. The stationary phase is non-polar (C18), and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used.

    • Step-by-Step:

      • Dissolve the crude product in a small amount of the mobile phase.

      • Load onto a C18 column or cartridge.

      • Elute with a gradient of increasing organic solvent concentration.

  • Recrystallization:

    • Methodology: If your product is a solid, recrystallization is often the most effective method for obtaining high-purity material.

    • Step-by-Step:

      • Dissolve the crude product in a minimum amount of a hot solvent in which it is sparingly soluble at room temperature.

      • Allow the solution to cool slowly to form crystals.

      • Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Deactivating Silica Gel:

    • Methodology: If you must use silica gel, you can deactivate it by adding a small amount of a base to your eluent.

    • Step-by-Step:

      • Prepare your eluent system (e.g., hexanes/ethyl acetate).

      • Add a small percentage (e.g., 0.1-1%) of a base like triethylamine or ammonia to the eluent.

      • Use this modified eluent for your chromatography. The base will neutralize the acidic sites on the silica gel.

Purification Strategy Decision Tree:

G start Purification Challenge is_solid Is the Product a Solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes is_polar Is the Product Polar? is_solid->is_polar No/Recrystallization Fails success Pure Product Obtained try_recrystallization->success use_rp Use Reverse-Phase (C18) Chromatography is_polar->use_rp Yes use_alumina Use Neutral/Basic Alumina Chromatography is_polar->use_alumina No use_rp->success deactivate_silica Use Deactivated Silica Gel (add base to eluent) use_alumina->deactivate_silica Fails use_alumina->success deactivate_silica->success

Sources

Reference Data & Comparative Studies

Validation

The Fluorine Factor: A Comparative Guide to the Biological Activity of Pyridazine Analogs

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the pyridazine scaffold stands out as a privileged structure, forming the core of numerous compounds with a wide ar...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyridazine scaffold stands out as a privileged structure, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][2] A key strategy in modern drug design is the introduction of fluorine atoms into lead compounds to enhance their therapeutic potential. This guide provides an in-depth, objective comparison of the biological performance of fluorinated versus non-fluorinated pyridazine analogs, supported by experimental data, to elucidate the nuanced effects of fluorination.

The Strategic Role of Fluorine in Pyridazine Drug Candidates

The introduction of fluorine into a pyridazine molecule is a deliberate tactic to modulate its physicochemical properties. Fluorine's high electronegativity and small size can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target.[3] These modifications can translate into improved pharmacokinetic profiles, enhanced potency, and better selectivity, making fluorinated pyridazines a compelling area of research for novel therapeutics.

Anticancer Activity: A Tale of Two Halogens

The pyridazine nucleus is a cornerstone in the development of novel anticancer agents, with many derivatives exhibiting potent cytotoxic effects against a range of cancer cell lines. The strategic placement of a fluorine atom can have a dramatic, though not always predictable, impact on this activity.

Comparative Efficacy Against Cancer Cell Lines

A critical measure of anticancer potential is the half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance needed to inhibit a biological process by half. A lower IC50 value indicates greater potency.

Interestingly, another study on pyrazolo[3,4-d]pyrimidines, a related heterocyclic system, found that a target fluorinated compound exhibited better anticancer activity compared to the reference drug sorafenib, with IC50 values of 11.5, 11.6, and 13 µM against HepG-2, A2780CP, and MDA-MB-231 cell lines, respectively.[6] This highlights the potential of fluorine to enhance cytotoxicity.

To rigorously assess the impact of fluorination on anticancer activity, a standardized in vitro cytotoxicity assay is essential. The MTT assay is a widely accepted colorimetric method for this purpose.

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To determine the cytotoxic effect of test compounds on cancer cell lines and calculate the IC50 value.

Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cancer cells (e.g., HepG-2, MCF-7) in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.

    • Seed the cells into a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24-48 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compounds (both fluorinated and non-fluorinated analogs) in a suitable solvent like DMSO.

    • Create a series of dilutions of the test compounds in the culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plates for another 24-72 hours.

  • MTT Addition and Incubation:

    • After the treatment period, add 10-20 µL of MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well.

    • Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for about 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value from the dose-response curve.

Inhibition of Key Oncogenic Kinases: The Case of VEGFR-2

Many pyridazine analogs exert their anticancer effects by inhibiting protein kinases that are crucial for tumor growth and angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[7][8][9] Inhibition of VEGFR-2 can block the signaling pathways that lead to the formation of new blood vessels, thereby starving the tumor of essential nutrients.

A study on a new series of pyrazolo[3,4-d]pyrimidines found that a fluorinated compound (12b) had VEGFR-2 inhibitory activity (IC50 = 0.092 µM) comparable to the standard inhibitor sorafenib (IC50 = 0.049 µM).[6] While this demonstrates the high potency of the fluorinated analog, a direct comparison with a non-fluorinated counterpart would be necessary to definitively attribute this potency to the fluorine atom.

The following diagram illustrates the general workflow for a VEGFR-2 kinase inhibition assay.

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, ATP Solution, and VEGFR-2 Enzyme add_components Add Enzyme, Substrate, and Test Compound to Microplate Wells prep_reagents->add_components prep_compounds Serially Dilute Test Compounds (Fluorinated & Non-Fluorinated) prep_compounds->add_components add_atp Initiate Reaction by Adding ATP add_components->add_atp incubation Incubate at Room Temp (e.g., 30-60 min) add_atp->incubation stop_reaction Stop Reaction & Add Detection Reagent (e.g., Kinase-Glo®) incubation->stop_reaction read_plate Measure Luminescence with Plate Reader stop_reaction->read_plate calc_inhibition Calculate Percent Inhibition Relative to Controls read_plate->calc_inhibition determine_ic50 Determine IC50 Values from Dose-Response Curves calc_inhibition->determine_ic50

Caption: Workflow for a VEGFR-2 Kinase Inhibition Assay.

Antimicrobial Activity: The Fluorine Advantage

Pyridazine derivatives have also been explored for their potential as antimicrobial agents.[2][4] In this domain, the introduction of a fluorine atom appears to offer a more consistent advantage.

Comparative Efficacy Against Bacterial Strains

A study investigating a novel series of pyridazinone derivatives provided a direct comparison of the antibacterial activity of a fluorinated analog versus its non-fluorinated counterparts.[1] The minimum inhibitory concentration (MIC), the lowest concentration of a drug that prevents visible growth of a bacterium, was determined for each compound.

Table 1: Comparative Antibacterial Activity of Pyridazinone Derivatives

CompoundSubstitution on Aryl RingS. aureus (MRSA) MIC (µM)E. coli MIC (µM)S. typhimurium MIC (µM)P. aeruginosa MIC (µM)A. baumannii MIC (µM)
3 4-CH34.52>100>100>100>100
7 4-F 17.8417.8435.688.928.92

Data extracted from a study on novel pyridazinone derivatives.[1]

The results indicate that the compound with a fluoro group at the para position (compound 7) was significantly more active against the Gram-negative bacteria P. aeruginosa and A. baumannii compared to the analog with a methyl group (compound 3).[1] The authors suggest that the fluorine group may be involved in the binding of the ligand to the bacterial receptor site.[1] Conversely, the methyl-substituted compound (3) showed higher activity against the Gram-positive bacterium S. aureus (MRSA).[1] This highlights that the effect of fluorination can be species-dependent.

The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.

Experimental Protocol: Broth Microdilution for MIC Determination

Objective: To determine the minimum inhibitory concentration (MIC) of test compounds against various bacterial strains.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. The MIC is the lowest concentration of the agent that inhibits visible bacterial growth after incubation.

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strains (e.g., S. aureus, E. coli) overnight on an appropriate agar medium.

    • Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.

    • Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compounds in a suitable solvent.

    • Perform serial twofold dilutions of the compounds in CAMHB in a 96-well plate to cover a range of concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).

    • Cover the plate and incubate at 35-37°C for 16-20 hours.

  • Reading and Interpretation of Results:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

    • A reading mirror or a plate reader can be used to facilitate the observation of growth.

Enzyme Inhibition: A Case-by-Case Analysis

The inhibitory effect of pyridazine analogs on various enzymes is another significant area of their biological activity. Fluorination can play a pivotal role in enhancing this inhibition.

Comparative Inhibition of Monoamine Oxidase (MAO)

A study on pyridazinobenzylpiperidine derivatives as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes involved in neurotransmitter metabolism, provides some comparative insights.[10] While a direct non-fluorinated parent compound was not included for every fluorinated analog, the study did compare the activity of compounds with different halogen substitutions at the same position.

Table 2: Comparative MAO-B Inhibition by Halogenated Pyridazinobenzylpiperidine Derivatives

CompoundSubstitution at 3-position of Phenyl RingMAO-B IC50 (µM)
S5Cl0.203
S7F -
S4Br-

Data extracted from a study on pyridazinobenzylpiperidine derivatives.[10] (Note: The IC50 values for the fluoro and bromo analogs were not explicitly provided in the summary but the study indicated a trend of Cl > OCH3 > F > CN > CH3 > Br for MAO-B inhibition at the 3-position).

The study concluded that the chloro-substituted analog (S5) was the most potent MAO-B inhibitor in the series with substitutions at the 3-position, followed by the methoxy, and then the fluoro-substituted analog.[10] This suggests that in this particular scaffold, chlorine is more favorable than fluorine for MAO-B inhibition.

Inhibition of Amyloid Fibril Formation

In the context of neurodegenerative diseases, a study on pyridazine-based inhibitors of amyloid fibril formation found that a fluorinated compound was a more effective kinetic inhibitor, demonstrating a delayed fibril nucleation compared to the original non-fluorinated lead compound.[4] This suggests that fluorine can enhance the ability of a pyridazine analog to interfere with protein aggregation processes.

The following diagram illustrates the impact of fluorination on the structure-activity relationship (SAR) of pyridazine analogs.

G cluster_core Pyridazine Core Structure cluster_analogs Analogs cluster_properties Physicochemical Properties cluster_activity Biological Activity core Pyridazine Scaffold non_fluorinated Non-Fluorinated Analog (e.g., -H, -CH3) core->non_fluorinated Substitution fluorinated Fluorinated Analog (e.g., -F, -CF3) core->fluorinated Fluorination lipophilicity Lipophilicity fluorinated->lipophilicity Alters metabolic_stability Metabolic Stability fluorinated->metabolic_stability Increases binding_affinity Binding Affinity fluorinated->binding_affinity Modulates anticancer Anticancer lipophilicity->anticancer antimicrobial Antimicrobial metabolic_stability->antimicrobial enzyme_inhibition Enzyme Inhibition binding_affinity->enzyme_inhibition

Sources

Comparative

A Researcher's Guide to the 1H and 13C NMR Spectral Analysis of Substituted Pyridazines: A Comparative Approach

For researchers and professionals in drug development and medicinal chemistry, a deep understanding of the structural nuances of heterocyclic compounds is paramount. Among these, pyridazines, six-membered aromatic rings...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and medicinal chemistry, a deep understanding of the structural nuances of heterocyclic compounds is paramount. Among these, pyridazines, six-membered aromatic rings containing two adjacent nitrogen atoms, represent a privileged scaffold in a multitude of biologically active molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of the structural elucidation of these compounds. This guide provides an in-depth comparative analysis of the ¹H and ¹³C NMR spectral features of substituted pyridazines, offering field-proven insights and experimental data to aid in the unambiguous characterization of this important class of heterocycles.

The Unique Electronic Landscape of the Pyridazine Ring: A Comparative Perspective with Pyrimidine and Pyrazine

The arrangement of the two nitrogen atoms in the diazine ring profoundly influences the electron density distribution and, consequently, the NMR chemical shifts. A comparison of pyridazine with its isomers, pyrimidine and pyrazine, reveals these distinct electronic effects.

In pyridazine, the adjacent nitrogen atoms create a unique electronic environment. The lone pair electrons on the nitrogens are in close proximity, leading to electron-electron repulsion, which can influence the ring's overall aromaticity and reactivity. This arrangement also results in a significant dipole moment.

CompoundPosition¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Pyridazine H-3/H-69.21150.8
H-4/H-57.51126.9
Pyrimidine H-29.27158.4
H-4/H-68.78157.0
H-57.40121.7
Pyrazine H-2/H-3/H-5/H-68.62145.1

Table 1: Comparison of ¹H and ¹³C NMR chemical shifts for pyridazine, pyrimidine, and pyrazine in CDCl₃.

The protons on the pyridazine ring (H-3/H-6) adjacent to the nitrogen atoms are significantly deshielded, appearing at a downfield chemical shift of around 9.21 ppm. This is due to the strong inductive electron-withdrawing effect of the electronegative nitrogen atoms. The H-4/H-5 protons are found further upfield at approximately 7.51 ppm. In the ¹³C NMR spectrum, the C-3/C-6 carbons are the most deshielded at about 150.8 ppm.

Decoding the Influence of Substituents on the Pyridazine Ring

The true power of NMR spectroscopy in the study of pyridazines lies in its ability to reveal the electronic effects of substituents on the ring. The position and nature of the substituent (electron-donating or electron-withdrawing) cause predictable shifts in the ¹H and ¹³C NMR spectra, providing invaluable information for structure confirmation and understanding structure-activity relationships.

Electron-Donating Groups (EDGs)

Electron-donating groups, such as methyl (-CH₃), methoxy (-OCH₃), and amino (-NH₂) groups, increase the electron density on the pyridazine ring through inductive and resonance effects. This increased electron density leads to greater shielding of the ring protons and carbons, resulting in an upfield shift (lower ppm values) in the NMR spectrum.

Electron-Withdrawing Groups (EWGs)

Conversely, electron-withdrawing groups, such as chloro (-Cl), nitro (-NO₂), and cyano (-CN) groups, decrease the electron density of the pyridazine ring. This deshielding effect causes the ring protons and carbons to resonate at a more downfield position (higher ppm values).

The following table summarizes the typical effects of common substituents on the ¹H and ¹³C chemical shifts of the pyridazine ring.

SubstituentPositionEffect on ¹H Chemical ShiftEffect on ¹³C Chemical Shift
-CH₃ (Methyl)3Upfield shift of H-4, H-5, H-6Upfield shift of C-4, C-5, C-6
-OCH₃ (Methoxy)3Significant upfield shift of H-4, H-5, H-6Significant upfield shift of C-4, C-5, C-6
-Cl (Chloro)3Downfield shift of H-4, H-5, H-6Downfield shift of C-4, C-5, C-6
-NO₂ (Nitro)3Significant downfield shift of H-4, H-5, H-6Significant downfield shift of C-4, C-5, C-6

Table 2: General trends of substituent effects on pyridazine NMR spectra.

J-Coupling Constants: A Window into Connectivity

Beyond chemical shifts, the analysis of spin-spin coupling constants (J-values) provides crucial information about the connectivity of atoms within the pyridazine ring. The magnitude of the J-coupling is dependent on the number of bonds separating the coupled nuclei and their dihedral angle.

For the parent pyridazine molecule, the following H-H coupling constants have been reported[1][2]:

  • ³J(H3-H4) = 5.05 Hz

  • ⁴J(H3-H5) = 1.85 Hz

  • ³J(H4-H5) = 8.00 Hz

  • ⁵J(H3-H6) = ±1.40 Hz

The one-bond ¹³C-¹H coupling constants are also characteristic, with the C-H bond at the 3 and 6 positions having a larger coupling constant (around 183 Hz) compared to the C-H bonds at the 4 and 5 positions (around 168 Hz)[1][2]. This difference is attributed to the higher s-character of the C-H bond adjacent to the electronegative nitrogen atoms[3].

Experimental Protocol for High-Quality NMR Analysis of Substituted Pyridazines

Achieving high-resolution and unambiguous NMR spectra requires a meticulous experimental approach. The following protocol outlines a self-validating system for the analysis of substituted pyridazines.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis and Interpretation sample Dissolve 5-10 mg of pyridazine derivative in 0.5-0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆). tms Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). sample->tms filter Filter the solution into a 5 mm NMR tube to remove any particulate matter. tms->filter one_d_h1 Acquire a standard ¹H NMR spectrum. filter->one_d_h1 Prepared Sample one_d_c13 Acquire a proton-decoupled ¹³C NMR spectrum. one_d_h1->one_d_c13 dept Run DEPT-135 and DEPT-90 experiments to differentiate between CH, CH₂, and CH₃ groups. one_d_c13->dept cosy Acquire a 2D COSY spectrum to establish ¹H-¹H correlations. dept->cosy hsqc Acquire a 2D HSQC spectrum to determine one-bond ¹H-¹³C correlations. cosy->hsqc hmbc Acquire a 2D HMBC spectrum to identify long-range ¹H-¹³C correlations (2-3 bonds). hsqc->hmbc assign_1h Assign all proton signals based on chemical shifts, multiplicities, and COSY correlations. hmbc->assign_1h Acquired Spectra assign_13c Assign all carbon signals using ¹³C chemical shifts, DEPT, HSQC, and HMBC data. assign_1h->assign_13c structure_confirm Confirm the structure by ensuring all spectral data are consistent with the proposed molecule. assign_13c->structure_confirm

Figure 1: Experimental Workflow for NMR Analysis. This diagram outlines the key steps from sample preparation to final structural confirmation for the NMR analysis of substituted pyridazines.

Case Studies: Spectral Analysis of Bioactive Pyridazines

To illustrate the practical application of these principles, let's examine the NMR spectra of two representative substituted pyridazines.

Case Study 1: 3,6-Dichloropyridazine

3,6-Dichloropyridazine is a common building block in the synthesis of various pharmaceuticals. Due to its C₂v symmetry, its ¹H NMR spectrum is very simple, showing a single singlet for the two equivalent protons at H-4 and H-5.

  • ¹H NMR (CDCl₃): δ 7.63 (s, 2H)

  • ¹³C NMR (CDCl₃): δ 152.0 (C-3/C-6), 129.5 (C-4/C-5)

The downfield shift of both the proton and carbon signals compared to the parent pyridazine is a direct result of the strong electron-withdrawing inductive effect of the two chlorine atoms.

Case Study 2: 3-Methyl-6-phenylpyridazine

This compound features both an electron-donating methyl group and a phenyl substituent. The analysis of its spectrum requires the use of 2D NMR techniques for unambiguous assignment.

  • ¹H NMR (CDCl₃): δ 2.80 (s, 3H, -CH₃), 7.40-7.55 (m, 4H, Phenyl-H and H-5), 7.70 (d, 1H, J = 9.0 Hz, H-4), 8.00-8.10 (m, 2H, Phenyl-H)

  • ¹³C NMR (CDCl₃): δ 21.5 (-CH₃), 123.0 (C-4), 125.8 (C-5), 128.9 (Phenyl-C), 129.5 (Phenyl-C), 130.2 (Phenyl-C), 138.0 (Phenyl-C), 158.0 (C-3), 160.0 (C-6)

The upfield shift of the methyl protons is characteristic of an alkyl group. The assignments of the pyridazine ring protons and carbons can be confirmed using COSY, HSQC, and HMBC experiments to trace the connectivity within the molecule. The HMBC spectrum would show a correlation between the methyl protons and C-3 and C-4, confirming the position of the methyl group.

Conclusion

The ¹H and ¹³C NMR spectral analysis of substituted pyridazines is a powerful tool for structural elucidation and for gaining insights into the electronic properties of these important heterocyclic compounds. By understanding the fundamental principles of chemical shifts, coupling constants, and the predictable effects of substituents, researchers can confidently characterize novel pyridazine derivatives. A systematic approach, incorporating both 1D and 2D NMR experiments, is essential for a comprehensive and accurate analysis. This guide provides a solid foundation for researchers, scientists, and drug development professionals to effectively utilize NMR spectroscopy in their work with this versatile and biologically significant class of molecules.

References

  • Katritzky, A. R., et al. (2010). ¹H, ¹³C, and ¹⁵N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397-402. [Link][4][5]

  • Heinisch, G., & Holzer, W. (1991). ¹³C nuclear magnetic resonance spectra of 3,6-disubstituted pyridazines. Canadian Journal of Chemistry, 69(6), 972-976. [Link]

  • Tori, K., & Ogata, M. (1964). Proton Magnetic Resonance Studies of Pyridazine, Pyrazine, and Substituted Pyridazines. Chemical and Pharmaceutical Bulletin, 12(3), 272-281. [Link]

  • Gil, V. M. S., & Pinto, A. J. L. (1966). H-H and 13C-H coupling constants in pyridazine. Molecular Physics, 11(6), 589-590. [Link][1][2]

  • Spectral Database for Organic Compounds (SDBS). Pyridazine. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • J-coupling. In Wikipedia. [Link][3]

  • Silva, A. M. S., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 11(5), 397-447. [Link]

  • ¹³C nuclear magnetic resonance spectra of 3,6-disubstituted pyridazines. (1991). Canadian Journal of Chemistry. [Link][6]

  • Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. (2011). Magnetic Resonance in Chemistry. [Link][7]

  • An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. (1982). Journal of the Chemical Society, Perkin Transactions 1. [Link][8]

Sources

Validation

A Head-to-Head Comparison of Catalytic Systems for Pyridazine Synthesis: A Guide for Researchers

The pyridazine scaffold is a cornerstone in modern medicinal chemistry and materials science, with its derivatives exhibiting a wide spectrum of biological activities and valuable photophysical properties. The efficient...

Author: BenchChem Technical Support Team. Date: February 2026

The pyridazine scaffold is a cornerstone in modern medicinal chemistry and materials science, with its derivatives exhibiting a wide spectrum of biological activities and valuable photophysical properties. The efficient construction of this privileged heterocycle is, therefore, a topic of paramount importance for researchers in drug development and related fields. This guide provides a comprehensive head-to-head comparison of various catalytic systems employed in pyridazine synthesis, offering insights into their performance, mechanistic nuances, and practical applicability. We will delve into the catalytic variations of classical condensation reactions, modern cycloaddition strategies, and innovative cyclizations of unsaturated precursors, presenting experimental data to inform your choice of catalyst.

The Enduring Strategy: Catalytic Condensation of 1,4-Dicarbonyl Compounds with Hydrazine

The reaction of a 1,4-dicarbonyl compound with hydrazine is a foundational method for constructing the pyridazine ring. While this reaction can often proceed under thermal conditions, the use of catalysts can significantly improve yields, reduce reaction times, and broaden the substrate scope.

The general workflow for this synthetic approach is outlined below:

G cluster_start Starting Materials cluster_reaction Reaction cluster_catalyst Catalyst cluster_product Product Formation 1,4-Dicarbonyl 1,4-Dicarbonyl Compound ReactionVessel Reaction Vessel (Solvent, Heat) 1,4-Dicarbonyl->ReactionVessel Hydrazine Hydrazine or Hydrazine Hydrate Hydrazine->ReactionVessel Dihydropyridazine Dihydropyridazine Intermediate ReactionVessel->Dihydropyridazine Catalyst Catalyst (e.g., Acid, Metal Salt) Catalyst->ReactionVessel Oxidation Oxidation Step (if necessary) Dihydropyridazine->Oxidation Pyridazine Pyridazine Oxidation->Pyridazine G cluster_reactants Reactants cluster_cycloaddition [4+2] Cycloaddition cluster_intermediate Intermediate cluster_retro Retro-Diels-Alder Diene Electron-Deficient Diene (e.g., Tetrazine) Cycloaddition IEDDA Reaction Diene->Cycloaddition Dienophile Dienophile (e.g., Alkyne) Dienophile->Cycloaddition Bicyclic Bicyclic Intermediate Cycloaddition->Bicyclic RetroDA Retro-Diels-Alder (-N2) Bicyclic->RetroDA Product Pyridazine Product RetroDA->Product

Caption: General scheme for pyridazine synthesis via IEDDA reaction.

The use of catalysts, particularly Lewis acids, can significantly accelerate these cycloadditions and influence their stereoselectivity. More recently, transition metals have also been shown to catalyze formal [4+2] cycloadditions.

Comparative Analysis of Catalysts for [4+2] Cycloaddition

Catalyst TypeCatalyst ExampleDienophileTypical ConditionsYield (%)Notes
Lewis Acid Various (e.g., Sc(OTf)₃)Silyl Enol EthersNot specifiedHighMediates inverse electron demand Diels-Alder reaction between tetrazines and silyl enol ethers with high regiocontrol. [1]
Copper(I) Cu(I) complexesSiloxyalkynesAmbient TemperatureGoodCatalyzes the formal [4+2] cycloaddition of 1,2-diazines and siloxyalkynes.
Nickel(0) Ni(0) complexesSiloxyalkynesAmbient TemperatureGoodAlso effective for the formal [4+2] cycloaddition of 1,2-diazines and siloxyalkynes.
No Catalyst -AlkoxyallenesToluene, 40 °C, 16 hup to 94%A transition-metal-free [4+2] cycloaddition of alkoxyallenes with 1,2-diaza-1,3-dienes. [2]

Expert Insights: Lewis acid catalysis is a powerful tool for activating the dienophile and controlling the regioselectivity of the cycloaddition. For researchers seeking milder conditions and avoiding precious metals, the use of copper(I) and nickel(0) complexes presents an attractive alternative for formal [4+2] cycloadditions. It is noteworthy that in some cases, particularly with highly reactive starting materials, the cycloaddition can proceed efficiently without any catalyst, offering a green and cost-effective synthetic route. [2]The choice of catalyst should be guided by the electronic properties of the specific diene and dienophile, as well as the desired level of stereochemical control.

Modern Approaches: Catalytic Cyclization of Unsaturated Hydrazones

A more recent and highly versatile strategy for pyridazine synthesis involves the intramolecular cyclization of unsaturated hydrazones. This approach offers a high degree of flexibility in accessing a wide range of substituted pyridazines by varying the structure of the hydrazone precursor. Copper catalysis has emerged as a particularly effective method for this transformation.

A notable example is the Cu(II)-catalyzed aerobic 6-endo-trig cyclization of β,γ-unsaturated hydrazones. A fascinating aspect of this method is the ability to selectively synthesize either 1,6-dihydropyridazines or fully aromatic pyridazines by simply changing the solvent. [1][3]

G cluster_start Starting Material cluster_catalysis Catalysis cluster_products Selective Product Formation Hydrazone β,γ-Unsaturated Hydrazone Catalyst Cu(II) Catalyst + O2 (air) Hydrazone->Catalyst Solvent1 Solvent: MeCN Catalyst->Solvent1 Solvent2 Solvent: AcOH Catalyst->Solvent2 Product1 1,6-Dihydropyridazine Solvent1->Product1 Product2 Pyridazine Solvent2->Product2

Caption: Solvent-controlled selective synthesis of dihydropyridazines or pyridazines.

Comparative Analysis of Catalysts for Unsaturated Hydrazone Cyclization

CatalystSubstrateProductTypical ConditionsYield (%)Notes
Cu(II) β,γ-Unsaturated HydrazonePyridazineAcOH, Air, 80-100 °Cup to 92%Direct synthesis of pyridazines. [3]
Cu(II) β,γ-Unsaturated Hydrazone1,6-DihydropyridazineMeCN, Air, 80-100 °CGoodSelective synthesis of dihydropyridazines. [3]
Manganese γ,δ-Unsaturated HydrazoneTetrahydropyridazineNot specified39-73%Catalyzes the cyclization to form tetrahydropyridazines. [4]
Cobalt γ,δ-Unsaturated HydrazoneTetrahydropyridazineNot specifiedNot specifiedAlso reported to catalyze the formation of tetrahydropyridazines. [4]

Expert Insights: The copper-catalyzed aerobic cyclization of β,γ-unsaturated hydrazones is a standout method due to its operational simplicity, use of environmentally benign molecular oxygen as the oxidant, and the remarkable solvent-dependent selectivity. [3]This allows for the divergent synthesis of both dihydropyridazines and pyridazines from a common precursor. While manganese and cobalt catalysts have been reported for the synthesis of more saturated tetrahydropyridazines, the copper-catalyzed system currently offers a more direct route to the aromatic pyridazine core. Further research into palladium and nickel-catalyzed versions of this reaction could unveil new reactivity and selectivity patterns.

Experimental Protocols

Representative Protocol for Cu(II)-Catalyzed Aerobic Synthesis of Pyridazines from β,γ-Unsaturated Hydrazones

This protocol is adapted from the work of Cheng and coworkers. [3] Materials:

  • β,γ-Unsaturated hydrazone (1.0 equiv)

  • Cu(OAc)₂ (10 mol%)

  • Acetic acid (AcOH)

  • Round-bottom flask equipped with a reflux condenser

  • Stir bar

Procedure:

  • To a round-bottom flask, add the β,γ-unsaturated hydrazone (0.2 mmol, 1.0 equiv) and Cu(OAc)₂ (3.6 mg, 0.02 mmol, 10 mol%).

  • Add acetic acid (2.0 mL) to the flask.

  • Place a stir bar in the flask and fit it with a reflux condenser open to the air.

  • Heat the reaction mixture to 80-100 °C and stir for the time indicated by reaction monitoring (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired pyridazine.

Mechanistic Considerations: A Tale of Different Metals

The choice of metal catalyst has a profound impact on the reaction mechanism and, consequently, the outcome of the synthesis.

  • Palladium: Often employed in cross-coupling reactions for the functionalization of pre-existing pyridazine precursors, palladium catalysis typically proceeds through a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. In the context of pyridazine ring formation, palladium could potentially catalyze cyclization reactions through mechanisms involving C-H activation or migratory insertion.

  • Copper: Copper catalysts, particularly in the synthesis from unsaturated hydrazones, are thought to operate through a single-electron transfer (SET) mechanism, generating radical intermediates. In the aerobic cyclization, Cu(II) is proposed to be reduced to Cu(I) by the hydrazone, which is then re-oxidized by molecular oxygen, completing the catalytic cycle. The solvent's role in the selective formation of pyridazines versus dihydropyridazines is likely related to its ability to promote the final oxidation step.

  • Nickel: Nickel catalysts, being more earth-abundant and often more cost-effective than palladium, are gaining increasing attention. Nickel can participate in catalytic cycles similar to palladium, but it also has a rich chemistry involving Ni(I) and Ni(III) oxidation states, which can open up unique reaction pathways.

  • Organocatalysts/Lewis Acids: These catalysts operate through different mechanisms altogether. Lewis acids activate substrates by coordinating to lone pairs, thereby lowering the LUMO and accelerating cycloaddition reactions. Amine-based organocatalysts can form iminium or enamine intermediates, which then participate in subsequent bond-forming steps.

Conclusion and Future Outlook

The synthesis of pyridazines has evolved from classical condensation reactions to a diverse array of sophisticated catalytic methods. While traditional acid-catalyzed condensations remain a reliable workhorse, modern transition metal-catalyzed and organocatalytic approaches offer unparalleled efficiency, selectivity, and functional group tolerance.

Palladium catalysis remains a powerful tool, particularly for the late-stage functionalization of pyridazine scaffolds. Copper catalysis has emerged as a cost-effective and environmentally friendly option, with the aerobic cyclization of unsaturated hydrazones being a particularly elegant and versatile method. Nickel catalysis is a promising area for future development, offering the potential for novel reactivity at a lower cost. Organocatalysis provides a metal-free alternative, which is highly desirable in the synthesis of pharmaceutical intermediates.

The choice of the optimal catalyst will ultimately depend on the specific synthetic target, the availability of starting materials, and the desired process parameters such as cost, scalability, and environmental impact. As our understanding of catalytic mechanisms deepens, we can anticipate the development of even more efficient and selective catalysts for pyridazine synthesis, further empowering researchers in their quest for novel molecules with impactful applications.

References

  • Overberger, C. G.; Byrd, N. R.; Mesrobian, R. B. J. Am. Chem. Soc.1956 , 78 (9), 1961–1965. [Link]

  • Hobbs, W. J. Synthesis and Characterization of Unique Pyridazines. Senior Thesis, Liberty University, 2022 . [Link]

  • Fan, Z.; Pan, Z.; Huang, L.; Cheng, J. Cu(II)-Catalyzed Aerobic 6-endo-trig Cyclizations for the Divergent Synthesis of Dihydropyridazines and Pyridazines. J. Org. Chem.2019 , 84 (7), 4236–4245. [Link]

  • Schnell, S. D.; González, J. A.; Sklyaruk, J.; Linden, A.; Gademann, K. A Lewis Acid-Mediated Inverse Electron Demand Diels–Alder Reaction between 3-Monosubstituted s-Tetrazines and Silyl Enol Ethers. J. Org. Chem.2021 , 86 (17), 12008–12023. [Link]

  • Condensation reaction between hydrazine and carbonyl compounds to form hydrazone derivatives. ResearchGate. [Link]

  • Li, J. et al. Synthesis of 1,4,5,6-tetrahydropyridazines and pyridazines via transition-metal-free (4 + 2) cycloaddition of alkoxyallenes with 1,2-diaza-1,3-dienes. RSC Adv., 2019 , 9, 16867-16871. [Link]

  • Organic Chemistry Portal. Synthesis of pyridazines. [Link]

  • Guo, Y.-Q.; Zhao, M.-N.; Ren, Z.-H.; Guan, Z.-H. Copper-Promoted 6-endo-trig Cyclization of β,γ-Unsaturated Hydrazones for the Synthesis of 1,6-Dihydropyridazines. Org. Lett.2018 , 20 (11), 3337–3340. [Link]

  • Organic Chemistry Portal. Copper-Catalyzed Aerobic 6-Endo-Trig Cyclization of β,γ-Unsaturated Hydrazones for the Divergent Synthesis of Dihydropyridazines and Pyridazines. [Link]

  • Heravi, M. M.; et al. Mn- and Co-Catalyzed Aminocyclizations of Unsaturated Hydrazones Providing a Broad Range of Functionalized Pyrazolines. JACS Au2021 , 1 (8), 1195–1201. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.